Technical Documentation Center

2-(Diphenylamino)phenylboronic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(Diphenylamino)phenylboronic acid

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-(Diphenylamino)phenylboronic acid (CAS 934169-37-6)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-(Diphenylamino)phenylboronic acid, a versatile organoboron compound with significant potential i...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(Diphenylamino)phenylboronic acid, a versatile organoboron compound with significant potential in organic synthesis, materials science, and medicinal chemistry. We will delve into its core properties, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in research and development.

Core Chemical and Physical Properties

2-(Diphenylamino)phenylboronic acid is a white to off-white crystalline solid. Its structure features a boronic acid group at the ortho position of a phenyl ring, which is substituted with a diphenylamino group. This unique arrangement of functional groups imparts distinct electronic and steric properties to the molecule.

Table 1: Physicochemical Properties of 2-(Diphenylamino)phenylboronic acid

PropertyValueSource(s)
CAS Number 934169-37-6[1]
Molecular Formula C₁₈H₁₆BNO₂[1]
Molecular Weight 289.14 g/mol [1]
Physical Form Powder or crystals[1]
Purity Typically ≥98%[1]
Storage Temperature Room temperature, in a dry, dark place[1]

Synthesis and Characterization

The synthesis of 2-(Diphenylamino)phenylboronic acid can be approached through several strategic pathways, primarily involving the formation of the carbon-boron bond at the ortho position to the diphenylamino group.

A common and effective method is the palladium-catalyzed Miyaura borylation of a suitable precursor, such as 2-bromodiphenylamine. This reaction typically utilizes a palladium catalyst, a diboron reagent like bis(pinacolato)diboron (B₂pin₂), and a base.[2][3] The resulting boronate ester is then hydrolyzed to yield the desired boronic acid.

An alternative strategy involves the directed ortho-lithiation of diphenylamine. In this approach, a strong lithium base, such as n-butyllithium, is used to deprotonate the ortho position of the diphenylamine, facilitated by the directing effect of the amino group. The resulting organolithium species is then quenched with a trialkyl borate, followed by acidic workup to afford the boronic acid.[4][5]

Experimental Protocol: Palladium-Catalyzed Borylation of 2-Bromodiphenylamine (Illustrative)

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromodiphenylamine (1.0 eq), bis(pinacolato)diboron (1.1 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq), and a base like potassium acetate (3.0 eq).

  • Add a dry, degassed solvent such as dioxane or toluene.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the solids.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude boronate ester by column chromatography on silica gel.

  • Hydrolyze the purified boronate ester using an acidic aqueous solution (e.g., HCl in THF/water) to obtain 2-(Diphenylamino)phenylboronic acid.

  • The final product can be purified by recrystallization.

Characterization:

The structure and purity of 2-(Diphenylamino)phenylboronic acid are confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the chemical structure and assessing purity. The spectra would be expected to show characteristic signals for the aromatic protons and carbons of the three phenyl rings, with specific shifts influenced by the electron-donating diphenylamino group and the electron-withdrawing boronic acid moiety.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic vibrational frequencies of the functional groups present, such as the O-H stretch of the boronic acid and the N-H stretch (if any secondary amine is present as an impurity), as well as the aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition of the compound.

Reactivity and Key Chemical Transformations

The reactivity of 2-(Diphenylamino)phenylboronic acid is primarily governed by the interplay between the boronic acid and the ortho-diphenylamino group.

Suzuki-Miyaura Cross-Coupling Reactions

As a boronic acid, this compound is a key substrate in Suzuki-Miyaura cross-coupling reactions . This palladium-catalyzed reaction enables the formation of carbon-carbon bonds by coupling the boronic acid with various organic halides or triflates.[6][7] The diphenylamino group can influence the electronic properties of the resulting biaryl products, making it a valuable building block for the synthesis of complex organic molecules with tailored functionalities.

Suzuki_Coupling

Intramolecular Interactions and Boronate Ester Formation

The ortho-positioning of the diphenylamino group can lead to intramolecular interactions with the boronic acid moiety. This proximity can influence the acidity of the boronic acid and its propensity to form boronate esters with diols. In some cases, the nitrogen atom of the amino group can coordinate with the boron atom, affecting the reactivity and stability of the compound.

Applications in Research and Development

The unique structural features of 2-(Diphenylamino)phenylboronic acid make it a promising candidate for various applications, particularly in the synthesis of functional materials and bioactive molecules. While much of the literature focuses on its isomer, 4-(diphenylamino)phenylboronic acid, the principles of its utility can be extrapolated and applied to the 2-isomer.

Building Block for Organic Light-Emitting Diodes (OLEDs)

Triphenylamine derivatives are widely used as hole-transporting materials in OLEDs due to their excellent electron-donating properties and morphological stability. 2-(Diphenylamino)phenylboronic acid can serve as a key intermediate for the synthesis of novel triphenylamine-based materials for OLED applications. The boronic acid functionality allows for its incorporation into larger conjugated systems via Suzuki-Miyaura coupling, enabling the fine-tuning of the electronic and photophysical properties of the final materials.

OLED_Synthesis

Ligand Synthesis for Catalysis

The diphenylamino moiety can be a part of a larger ligand scaffold for transition metal catalysis. The boronic acid group provides a convenient handle for attaching this fragment to other parts of a ligand through cross-coupling reactions. The electronic properties of the diphenylamino group can influence the catalytic activity and selectivity of the resulting metal complex.

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be taken when handling 2-(Diphenylamino)phenylboronic acid. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information.

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation. Boronic acids can be sensitive to moisture and light.

Conclusion

2-(Diphenylamino)phenylboronic acid is a valuable and versatile building block in modern organic chemistry. Its unique combination of a reactive boronic acid and an electronically rich diphenylamino group in an ortho-relationship provides a powerful tool for the synthesis of a wide range of functional molecules. With applications spanning from advanced materials for electronics to the development of novel catalytic systems, a thorough understanding of its properties and reactivity is crucial for researchers and scientists aiming to innovate in these fields.

References

  • Al-Amin, M., et al. (2021). 4,6-Bis((E)-2-(4′-N,N-diphenylamino-[1,1′-biphenyl]-4-yl)vinyl)-2-phenylpyrimidine. Molbank, 2021(4), M1278. Available at: [Link]

  • Yamaguchi, S., et al. (2000). SYNTHESIS, STRUCTURE AND SPECTROSCOPIC CHARACTERISTICS OF 2'-BORYL-4''-DIMETHYLAMINO- CHALCONES. EFFECT OF AN INTRAMOLECUL. Journal of the Chemical Society, Perkin Transactions 1, (22), 3933-3939.
  • Tang, D., et al. (2021). Base-Free Borylation of Aryl Halides Enabled by Zn-Promoted Hal- ide Abstraction. Organic Letters, 23(15), 5986-5990.
  • Kubota, K., & Ito, H. (2022). Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. Beilstein Journal of Organic Chemistry, 18, 868-875.
  • ResearchGate. (n.d.). Facile amidinations of 2-aminophenylboronic acid promoted by boronate ester formation. Retrieved from [Link]

  • Supporting Information for Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA) derivative. (n.d.). Royal Society of Chemistry.
  • Smith, M. D., et al. (2018). Borylation directed borylation of N-alkyl anilines using iodine activated pyrazaboles. Chemical Science, 9(42), 8146-8153.
  • Vantourout, J. C., et al. (2021).
  • Theranostics. (2020).
  • Smith, A. M., et al. (2009). Palladium-Catalyzed Borylation of Primary Alkyl Bromides. Journal of the American Chemical Society, 131(28), 9692-9693.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. The Journal of Organic Chemistry, 73(14), 5589-5591.
  • PubChem. (n.d.). 4-(Diphenylamino)phenylboronic Acid (contains varying amounts of Anhydride). Retrieved from [Link]

  • ResearchGate. (n.d.). Structure Characterization of [N-Phenylamino(2-boronphenyl)-R-methyl] phosphonic Acid by Vibrational Spectroscopy and Density Functional Theory Calculations. Retrieved from [Link]

  • TCI (Shanghai) Development Co., Ltd. (n.d.). 4-(Diphenylamino)phenylboronic Acid. Retrieved from [Link]

  • Li, N., et al. (2022). Synthesis and Characterization of Phenylboronic Acid-Modified Insulin With Glucose-Dependent Solubility. Frontiers in Chemistry, 10, 848981.
  • Hudson, A. E., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076.
  • Ghavami, M. (2023).
  • American Chemical Society. (n.d.). Boron-Based Directing Groups for Directed Lithiation Reactions. Retrieved from [Link]

  • Aggarwal, V. K., et al. (2022). Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F. Organic Letters, 25(1), 14-18.
  • Maddaford, A., & Snieckus, V. (2015).
  • Slanina, Z., et al. (2022). Synthesis and Characterization of New Boron Compounds Using Reaction of Diazonium Tetraphenylborate with Enaminoamides. Molecules, 27(1), 367.
  • Semantic Scholar. (n.d.). Synthesis, computational, and spectroscopic analysis of tunable highly fluorescent BN-1,2-azaborine derivatives containing the N-BOH moiety. Retrieved from [Link]

Sources

Exploratory

Difference between 2- and 4-(diphenylamino)phenylboronic acid

An In-Depth Technical Guide to the Isomeric Distinction and Application of 2- and 4-(Diphenylamino)phenylboronic Acid Prepared by a Senior Application Scientist Abstract (Diphenylamino)phenylboronic acid isomers are pivo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Isomeric Distinction and Application of 2- and 4-(Diphenylamino)phenylboronic Acid

Prepared by a Senior Application Scientist

Abstract

(Diphenylamino)phenylboronic acid isomers are pivotal building blocks in advanced materials science and synthetic chemistry, yet the profound impact of the boronic acid's positional isomerism is often underestimated. This guide delineates the critical differences between 2-(diphenylamino)phenylboronic acid (the ortho-isomer) and 4-(diphenylamino)phenylboronic acid (the para-isomer). We will explore how the simple change in substitution from the para- to the ortho-position introduces significant steric and electronic perturbations. These changes fundamentally alter the molecule's physicochemical properties, synthetic reactivity—particularly in Suzuki-Miyaura cross-coupling reactions—and its ultimate performance in applications such as Organic Light-Emitting Diodes (OLEDs). This document serves as a comprehensive resource for researchers, chemists, and material scientists, providing the field-proven insights necessary to select the appropriate isomer and optimize experimental design for successful outcomes.

The Decisive Influence of Isomerism: A Structural Overview

At first glance, 2- and 4-(diphenylamino)phenylboronic acid share the same molecular formula (C₁₈H₁₆BNO₂) and weight. However, the spatial arrangement of the boronic acid [-B(OH)₂] group relative to the bulky diphenylamino substituent dictates their chemical behavior.

  • 4-(Diphenylamino)phenylboronic Acid (Para-Isomer): The substituents are positioned at opposite ends of the phenyl ring (1,4-substitution). This linear and relatively planar geometry allows for extended π-conjugation across the molecule.

  • 2-(Diphenylamino)phenylboronic Acid (Ortho-Isomer): The substituents are adjacent (1,2-substitution). This proximity forces the diphenylamino group and the boronic acid group to twist out of the plane of the central phenyl ring due to severe steric hindrance. This disruption of planarity is the cornerstone of the "ortho-effect" and is the primary driver of the differences between the two isomers.[1]

The "Ortho-Effect" in Action

The ortho-effect is a well-documented phenomenon where an adjacent substituent influences a functional group through steric and/or electronic interactions, rather than through the aromatic ring's π-system alone.[1]

  • Steric Hindrance: The bulky diphenylamino group physically obstructs access to the boronic acid moiety in the 2-isomer. This has profound implications for its reactivity, particularly in catalyzed reactions where the boron center must approach a catalyst's active site.[2][3]

  • Acidity (pKa): Unlike substituted benzoic acids, where ortho-substituents often increase acidity, ortho-substituted phenylboronic acids tend to be weaker acids (have a higher pKa) than their para-counterparts.[3][4] This is because the Lewis acidity of boronic acid relies on its ability to accept a hydroxide ion and transition from a trigonal planar (sp²) to a tetrahedral (sp³) geometry. Steric hindrance from the ortho-diphenylamino group destabilizes this tetrahedral boronate ion, thus reducing acidity.[4][5]

Comparative Physicochemical Properties

The structural differences manifest in measurable physicochemical properties.

Property2-(Diphenylamino)phenylboronic acid4-(Diphenylamino)phenylboronic acidRationale for Difference
CAS Number 934169-37-6201802-67-7-
Molecular Weight 289.14 g/mol 289.14 g/mol [6][7]Identical
Appearance White to off-white powder or crystalsWhite to pale yellow powder[7]Minor variations due to crystal packing.
Melting Point Not widely reported, expected to differ from 4-isomer110-115 °C[7]The less symmetric structure of the 2-isomer may lead to less efficient crystal packing and a different melting point.
Solubility Generally soluble in polar organic solventsSoluble in toluene and other polar organic solvents[7][8]The twisted, less planar structure of the 2-isomer may slightly alter its solubility profile.
Acidity (pKa) Predicted to be higher (weaker acid)Predicted pKa ≈ 8.71[7]Steric hindrance in the 2-isomer inhibits the formation of the tetrahedral boronate anion, reducing acidity.[3][4]

Synthesis and Chemical Reactivity

The choice of isomer has significant consequences for both its synthesis and its subsequent use in chemical reactions.

Synthetic Pathways

The synthesis of the 4-isomer is straightforward and widely documented. In contrast, the synthesis of the 2-isomer requires strategies to overcome the steric hindrance and direct the borylation to the ortho-position.

Synthesis of 4-(Diphenylamino)phenylboronic Acid: This is typically achieved via a Palladium-catalyzed cross-coupling reaction (Miyaura borylation) of 4-bromotriphenylamine with a boron source like bis(pinacolato)diboron (B₂pin₂), followed by hydrolysis.

Caption: General workflow for the synthesis of the 4-isomer.

Plausible Synthesis of 2-(Diphenylamino)phenylboronic Acid: Direct borylation is challenging. A more effective method is directed ortho-metalation, where a directing group facilitates deprotonation at the adjacent position, followed by quenching with a boron electrophile.

Caption: Plausible workflow for the synthesis of the 2-isomer.
Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis and a primary application for these compounds.[9] Here, the positional isomerism is not a subtle difference; it is a critical determinant of reaction success.

The generally observed reactivity trend for substituted phenylboronic acids in Suzuki-Miyaura coupling is: para > meta >> ortho .[2]

  • 4-Isomer (High Reactivity): The exposed nature of the boronic acid group in the para position allows for facile access to the palladium catalyst. It readily participates in the transmetalation step of the catalytic cycle, typically leading to high yields of the desired biaryl product.[9]

  • 2-Isomer (Low Reactivity): The ortho-diphenylamino group acts as a bulky steric shield, significantly impeding the approach of the palladium complex to the boron center.[2][10] This steric hindrance dramatically slows down or even completely inhibits the crucial transmetalation step, resulting in sluggish reactions and often poor yields.[11][12] Overcoming this requires more forceful reaction conditions, specialized catalysts with bulky ligands, or may not be feasible at all.

Suzuki_Cycle cluster_steric Steric Hindrance Zone Pd(0) Pd(0) Ar-Pd(II)-X Ar-Pd(II)-X (Oxidative Addition Adduct) Pd(0)->Ar-Pd(II)-X Oxidative Addition Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Ar-Pd(II)-X->Ar-Pd(II)-Ar' Transmetalation note For the 2-isomer, the bulky ortho-substituent hinders the approach of Ar'-B(OH)₂ to the Pd center, inhibiting Transmetalation. Ar-Pd(II)-X->note Ar-Pd(II)-Ar'->Pd(0) Reductive Elimination Ar-Ar' Product (Ar-Ar') Ar-Pd(II)-Ar'->Ar-Ar' Ar-X Aryl Halide (Ar-X) Ar-X->Ar-Pd(II)-X Ar'-B(OH)2 Arylboronic Acid (Ar'-B(OH)₂) Ar'-B(OH)2->Ar-Pd(II)-Ar' Base Base (e.g., OH⁻) Base->Ar'-B(OH)2 Activation

Caption: Suzuki-Miyaura cycle highlighting the sterically hindered transmetalation step for the 2-isomer.
Protocol: Standard Suzuki-Miyaura Coupling with 4-(Diphenylamino)phenylboronic acid

This protocol is a representative, self-validating system for the use of the highly reactive 4-isomer.

  • Reactant Preparation: In a dry Schlenk tube under an inert atmosphere (Nitrogen or Argon), combine the aryl halide (1.0 mmol), 4-(diphenylamino)phenylboronic acid (1.2 mmol, 1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).

    • Causality Note: Pd(PPh₃)₄ is an effective pre-catalyst that generates the active Pd(0) species in situ. The 5 mol% loading is a robust starting point for efficient catalysis without excessive cost.

  • Solvent Addition: Add a degassed solvent system. A mixture of toluene and ethanol (e.g., 4:1 ratio, 10 mL) is often effective.[9] The aqueous base can be dissolved in a minimal amount of degassed water.

    • Causality Note: Toluene solubilizes the organic components, while the co-solvent and water help dissolve the inorganic base, creating the necessary multiphasic environment for the reaction to proceed. Degassing is critical to prevent oxidation of the Pd(0) catalyst.

  • Reaction Execution: Heat the mixture with vigorous stirring to a temperature between 80-100 °C. Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 6-24 hours.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

    • Wash the organic layer with water and then with brine to remove inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the desired biaryl compound.

    • Validation: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Performance in Advanced Applications: The Case of OLEDs

The diphenylamino (triphenylamine) moiety is an excellent hole-transporting unit, making these boronic acids valuable precursors for materials used in Organic Light-Emitting Diodes (OLEDs).[7] The isomerism is critical to the photophysical and morphological properties of the final material.

  • 4-Isomer in OLEDs: The linear, planar structure of materials derived from the 4-isomer facilitates ordered molecular packing in thin films. This can lead to good charge carrier mobility. The extended conjugation allows for effective tuning of the HOMO/LUMO energy levels, which is crucial for efficient charge injection and transport in an OLED device stack.[8][13] These materials are commonly used as hole-transporting layers (HTLs) or as building blocks for emissive host materials.[14]

  • 2-Isomer in OLEDs: Materials synthesized from the 2-isomer will possess a highly twisted, non-planar structure due to the inherent steric hindrance.

    • Effect on Packing: This twisted geometry disrupts intermolecular π-π stacking. While this might decrease charge mobility compared to the 4-isomer, it can be highly beneficial in preventing aggregation-caused quenching (ACQ) of luminescence in the solid state. This makes the 2-isomer an intriguing candidate for creating highly efficient emitters.[15]

    • Effect on Photophysics: The reduced conjugation from the twisting will likely result in a wider bandgap and a blue-shift in emission color compared to a similar material made from the 4-isomer. This provides a synthetic handle for tuning materials toward the challenging deep-blue emission required for full-color displays.[16]

Conclusion and Recommendations

The choice between 2- and 4-(diphenylamino)phenylboronic acid is not arbitrary but a critical strategic decision in chemical synthesis and materials design.

  • Choose 4-(diphenylamino)phenylboronic acid for:

    • Predictable, high-yielding Suzuki-Miyaura cross-coupling reactions.

    • Synthesizing linear, conjugated systems.

    • Developing materials where high charge mobility and ordered packing are desired, such as in hole-transport layers.

  • Choose 2-(diphenylamino)phenylboronic acid for:

    • Instances where Suzuki coupling is intentionally challenging or when exploring alternative coupling methodologies.

    • Creating sterically hindered, non-planar molecules.

    • Designing materials where solid-state luminescence efficiency is prioritized by preventing aggregation, or where blue-shifted emission is the target.

Researchers and developers must understand that the "ortho-effect" is the defining characteristic of the 2-isomer, presenting both significant synthetic challenges and unique opportunities for tuning material properties. A thorough understanding of these isomer-specific behaviors is essential for the rational design of next-generation organic materials and complex molecules.

References

  • Dynamic bond interactions fine-tune the properties of multiple resonance emitters towards highly efficient narrowband green OLEDs. (n.d.). PubMed Central (PMC). [Link]

  • 4,6-Bis((E)-2-(4′-N,N-diphenylamino-[1,1′-biphenyl]-4-yl)vinyl)-2-phenylpyrimidine. (2021). MDPI. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). PubMed Central (PMC). [Link]

  • Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. (2024). PubMed Central (PMC). [Link]

  • ORGANIC CHEMISTRY. (2022). RSC Publishing. [Link]

  • Synthesis and Characterization of Phenylboronic Acid-Modified Insulin With Glucose-Dependent Solubility. (n.d.). Frontiers. [Link]

  • The influence of ortho-substituents on the properties of phenylboronic acids. (2025). ResearchGate. [Link]

  • A comprehensive study on the impact of the substituent on pKa of phenylboronic acid in aqueous and non-aqueous solutions: A computational approach. (n.d.). ResearchGate. [Link]

  • Synthetic strategy followed for the synthesis of compounds 2–6. (a)... (n.d.). ResearchGate. [Link]

  • Correlation of the pKa values of monosubstituted phenylboronic acids... (n.d.). ResearchGate. [Link]

  • Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. (n.d.). Semantic Scholar. [Link]

  • Achieving efficient and stable blue thermally activated delayed fluorescence organic light-emitting diodes based on four-coordinate fluoroboron emitters by simple substitution molecular engineering. (n.d.). PubMed Central (PMC). [Link]

  • Ortho effect. (n.d.). Wikipedia. [Link]

  • Novel Tandem Reaction to Synthesize 2-Formalphenylboronic Acids. (n.d.). Liberty University. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). ResearchGate. [Link]

  • Ortho Position Changing in Molecules: A Conceptual Perspective. (n.d.). IJSDR. [Link]

  • Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. (n.d.). PubMed Central (PMC). [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journals. [Link]

  • Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. (2017). MDPI. [Link]

  • Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. (2017). MDPI. [Link]

  • 4-(Diphenylamino)phenylboronic Acid (contains varying amounts of Anhydride). (n.d.). PubChem. [Link]

  • Ortho-effect in substituted aromatic acids and bases. (2014). Chemistry Stack Exchange. [Link]

  • PeLED vs OLED: Advancements in Light-Emitting Technology. (n.d.). Borun New Material. [Link]

  • Application of OLED for Automotive Lighting. (n.d.). ResearchGate. [Link]

  • Red to Blue OLEDs based on highly luminescent 1,3-bis(4phenylpyridin-2-yl)-4,6-difluorobenzene platinum(II) complexes: the key role of substituents on the 4-phenylpyridine unit. (2026). ResearchGate. [Link]

Sources

Foundational

2-diphenylaminophenylboronic acid molecular weight and formula

Topic: 2-Diphenylaminophenylboronic Acid: Synthesis, Properties, and Applications Content Type: In-Depth Technical Guide Audience: Researchers, Synthetic Chemists, and Materials Scientists Executive Summary 2-Diphenylami...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Diphenylaminophenylboronic Acid: Synthesis, Properties, and Applications Content Type: In-Depth Technical Guide Audience: Researchers, Synthetic Chemists, and Materials Scientists

Executive Summary

2-Diphenylaminophenylboronic acid (CAS: 934169-37-6) is a specialized organoboron building block characterized by significant steric congestion. Unlike its widely used para-isomer (4-diphenylaminophenylboronic acid), the ortho-substitution pattern places the bulky diphenylamino group adjacent to the boronic acid moiety. This structural feature introduces unique torsional strain and electronic properties, making it a critical precursor for synthesizing sterically hindered biaryls used in high-efficiency Organic Light-Emitting Diodes (OLEDs) and atropisomeric ligands.

This guide details the physicochemical properties, validated synthesis protocols, and application workflows for this compound, emphasizing the handling of its steric challenges during cross-coupling reactions.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The following data establishes the baseline identity for 2-diphenylaminophenylboronic acid. Researchers must verify these parameters to distinguish the compound from the more common 4-isomer.

ParameterSpecification
Chemical Name (2-(Diphenylamino)phenyl)boronic acid
Common Abbreviation 2-TPA-BA
CAS Number 934169-37-6
Molecular Formula

Molecular Weight 289.14 g/mol
Structure Ortho-substituted Triphenylamine (TPA) core
Appearance White to off-white powder
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in non-polar solvents
Purity Markers 1H NMR (Boronic acid -OH protons ~8.0 ppm, broad)

Synthesis & Fabrication Protocol

The synthesis of the ortho-isomer requires careful control of temperature to prevent benzyne formation or isomerization. The standard protocol involves the lithiation of 2-bromo-N,N-diphenylaniline followed by electrophilic trapping with a borate ester.

Precursor Preparation
  • Starting Material: 2-Bromo-N,N-diphenylaniline (CAS: 7022-99-3).

  • Reagents: n-Butyllithium (n-BuLi, 2.5 M in hexanes), Triisopropyl borate (

    
    ), anhydrous THF, HCl (2M).
    
Step-by-Step Methodology
  • Inert Atmosphere Setup: Flame-dry a 250 mL Schlenk flask and flush with Argon (Ar) for 15 minutes. Add 2-Bromo-N,N-diphenylaniline (10 mmol, 3.24 g) and dissolve in anhydrous THF (50 mL).

  • Cryogenic Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. Stir for 20 minutes to ensure thermal equilibrium.

  • Lithium-Halogen Exchange: Dropwise add n-BuLi (11 mmol, 4.4 mL) over 15 minutes.

    • Critical Check: Maintain internal temperature below -70°C to avoid benzyne formation via elimination.

    • Observation: The solution typically turns a deep yellow/orange color indicating the formation of the aryllithium species. Stir at -78°C for 1 hour.

  • Electrophilic Trapping: Add Triisopropyl borate (15 mmol, 3.5 mL) rapidly in one portion. The excess borate prevents the formation of borinic acid byproducts (

    
    ).
    
  • Warming & Hydrolysis: Allow the reaction to warm slowly to room temperature (RT) overnight (approx. 12 hours).

  • Quenching: Cool the mixture to 0°C and quench with 2M HCl (30 mL). Stir vigorously for 1 hour to hydrolyze the boronate ester to the free boronic acid.

  • Isolation: Extract with ethyl acetate (3 x 50 mL). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize from a mixture of Hexane/Acetone or precipitate by adding hexane to a concentrated dichloromethane solution.

    • Note: Column chromatography is often avoided due to the interaction of boronic acids with silica; if necessary, use silica treated with 1% triethylamine.

Reaction Engineering & Logic

The following diagram illustrates the synthesis logic and the subsequent Suzuki-Miyaura coupling pathway, highlighting the steric challenges unique to the ortho-isomer.

G cluster_0 Synthesis Phase cluster_1 Application: Steric Suzuki Coupling SM 2-Bromo-N,N- diphenylaniline Li_Int Ortho-Lithio Intermediate (-78°C) SM->Li_Int + n-BuLi (Li-Hal Exchange) Borate Boronate Ester Li_Int->Borate + B(OiPr)3 (Electrophilic Trap) Product 2-Diphenylamino- phenylboronic acid (CAS 934169-37-6) Borate->Product + HCl/H2O (Hydrolysis) TransMet Transmetallation (Slow Step due to Sterics) Product->TransMet Boronic Acid Input Pd_Cat Pd(0) Catalyst (e.g., Pd-PEPPSI, SPhos) OxAdd Oxidative Addition (Ar-X) Pd_Cat->OxAdd OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd_Cat Regeneration Biaryl Twisted Biaryl (OLED Material) RedElim->Biaryl caption Fig 1. Synthesis route and catalytic cycle challenges for sterically hindered ortho-boronic acids.

Applications in Materials Science

OLED Hole Transport Materials (HTM)

The 2-diphenylaminophenylboronic acid is a precursor for "twisted" Triphenylamine (TPA) derivatives.

  • Mechanism: When coupled to another aromatic system, the ortho-diphenylamino group forces the new biaryl bond to twist out of planarity (dihedral angle > 60°).

  • Benefit: This disruption of conjugation raises the triplet energy (

    
    ), preventing reverse energy transfer in phosphorescent OLEDs, and suppresses 
    
    
    
    -
    
    
    stacking, which reduces crystallization and improves film amorphous stability.
Atropisomeric Scaffolds

Due to the high rotational barrier created by the ortho-substituents, derivatives of this molecule can exhibit atropisomerism (axial chirality).

  • Usage: Synthesis of chiral ligands for asymmetric catalysis or circularly polarized luminescence (CPL) materials.

Characterization & Handling

Spectroscopic Profile
  • 1H NMR (CDCl3, 400 MHz):

    • 
       8.0-8.2 ppm (s, 2H, 
      
      
      
      ): Broad singlet, chemical shift varies with concentration and water content.
    • 
       7.5-7.6 ppm (d, 1H): Proton adjacent to Boron (H-6).
      
    • 
       6.9-7.3 ppm (m, 13H): Aromatic protons of the TPA core.
      
  • 11B NMR:

    • 
       ~28-30 ppm: Characteristic of tricoordinate boronic acids.
      
Stability & Storage
  • Dehydration Risk: Like most boronic acids, this compound can spontaneously dehydrate to form the cyclic trimeric anhydride (boroxine).

    • Detection: Appearance of new peaks in NMR and loss of solubility in polar protic solvents.

    • Reversal: Recrystallization from aqueous acetone or simply using the boroxine in Suzuki couplings (it hydrolyzes in situ under basic conditions).

  • Storage: Store at 2-8°C under Argon.

References

  • Sigma-Aldrich. (2-(Diphenylamino)phenyl)boronic acid Product Page (CAS 934169-37-6).[1] Retrieved from

  • BLD Pharm. Product Analysis: (2-(Diphenylamino)phenyl)boronic acid.[2][1][3][4] Retrieved from [2][1][4]

  • Cymit Quimica. 4-(Diphenylamino)phenylboronic acid (Comparative Isomer Data). Retrieved from

  • Santa Cruz Biotechnology. Boronic Acid Derivatives and Applications. Retrieved from

Sources

Exploratory

Strategic Sourcing and Technical Utilization of 2-(Diphenylamino)phenylboronic acid

CAS Registry Number: 934169-37-6 Primary Application: OLED Hole Transport Materials (HTM), Sterically Hindered Suzuki-Miyaura Coupling Version: 1.0 Executive Summary: The Ortho-Substitution Challenge In the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Registry Number: 934169-37-6 Primary Application: OLED Hole Transport Materials (HTM), Sterically Hindered Suzuki-Miyaura Coupling Version: 1.0

Executive Summary: The Ortho-Substitution Challenge

In the synthesis of organic semiconductors, specifically Hole Transport Materials (HTMs) for OLED devices, the positioning of the diphenylamino group is critical. While the para-isomer (4-(Diphenylamino)phenylboronic acid, CAS 201802-67-7) is a commodity chemical, the 2-(Diphenylamino)phenylboronic acid (CAS 934169-37-6) is a specialized structural isomer.

The ortho-positioning of the diphenylamino group introduces significant steric strain and alters the electronic communication between the nitrogen lone pair and the boron center. For researchers, this presents two distinct challenges:

  • Sourcing: It is frequently misidentified or conflated with its abundant para-isomer in supplier catalogs.

  • Reactivity: The steric bulk adjacent to the boronic acid moiety significantly retards transmetalation rates in Suzuki couplings and increases susceptibility to protodeboronation.

This guide provides a validated framework for sourcing high-fidelity reagents and deploying them in cross-coupling protocols designed for sterically hindered substrates.

Chemical Profile & Critical Quality Attributes (CQAs)

To ensure reproducibility in device fabrication or scaffold synthesis, the starting material must meet rigorous specifications. The ortho-isomer is prone to specific degradation pathways that differ from the para-isomer.

Table 1: Technical Specifications
FeatureSpecificationTechnical Rationale
CAS Number 934169-37-6 CRITICAL: Do not confuse with para-isomer (201802-67-7).
Purity (HPLC)

98.0%
Impurities >2% drastically reduce OLED device lifetime.
Appearance White to off-white powderYellowing indicates oxidation of the amine or palladium residues.
Boroxine Content Variable (Equilibrium)Boronic acids dehydrate to trimeric boroxines. This is reversible but affects stoichiometry.
Major Impurity A TriphenylamineResult of protodeboronation (loss of B(OH)₂ group).
Major Impurity B Bromide precursorsResidual 2-bromo-triphenylamine poisons Pd catalysts.

Synthesis & Impurity Origin[1][2]

Understanding the synthesis of this molecule allows the researcher to predict potential contaminants. The standard route involves the ortho-lithiation of triphenylamine or halogen-lithium exchange of 2-bromo-triphenylamine, followed by boronation.

Figure 1: Synthesis Pathway and Impurity Map

SynthesisPath Start Triphenylamine Inter 2-Bromo-triphenylamine Start->Inter NBS/Bromination Lithio 2-Lithio-triphenylamine (Highly Reactive) Inter->Lithio n-BuLi, -78°C Borate Boronate Ester Intermediate Lithio->Borate B(OiPr)3 Imp1 Impurity: Triphenylamine (Protodeboronation) Lithio->Imp1 Quench by Moisture Product 2-(Diphenylamino) phenylboronic acid Borate->Product Acid Hydrolysis Product->Imp1 Base/Heat (Degradation) Imp2 Impurity: Boroxine (Dehydration Trimer) Product->Imp2 Drying/Storage

Caption: Synthesis pathway highlighting the origin of critical impurities. Note that protodeboronation (Impurity 1) regenerates the starting scaffold, making it difficult to separate.

Supplier Landscape and Sourcing Strategy

Due to the niche nature of the ortho-isomer, "Tier 1" catalog suppliers (Sigma, TCI) often stock the para-isomer but may list the ortho-isomer as "Make to Order" or "Inquire."

Recommended Sourcing Tier List
  • Specialized Building Block Suppliers (High Probability):

    • BLD Pharm: Known for extensive boronic acid catalogs; frequently stocks the 2-isomer.

    • Combi-Blocks: Reliable source for gram-scale heterocyclic building blocks.

    • Ambeed: often carries positional isomers that larger catalogs miss.

  • OLED Material Specialists (Highest Quality):

    • Lumtec (Luminescence Technology Corp): Specializes in sublimed-grade materials. If they supply the acid, it will be device-grade.

    • Ossila: Focuses on final materials but may supply precursors upon request.

  • General Catalogs (Verification Required):

    • Sigma-Aldrich / Merck: Check specifically for CAS 934169-37-6. Do not accept substitutes.

    • Thermo Scientific (Alfa Aesar): Verify the structure diagram before ordering.

Procurement Warning: Always request the H-NMR and HPLC data before purchasing >5g. Check the aromatic region of the NMR for the characteristic splitting pattern of ortho-substitution (distinct from the symmetric para-substitution).

Technical Utilization: Sterically Hindered Suzuki Coupling

The ortho-diphenylamino group creates significant steric hindrance around the boron atom. Standard Suzuki conditions (Pd(PPh3)4, Na2CO3) often fail or lead to slow conversion, promoting competitive protodeboronation.

Protocol: High-Efficiency Coupling for Steric Substrates

This protocol utilizes a Buchwald-type precatalyst system designed to facilitate transmetalation in hindered biaryls.

Reagents
  • Boronic Acid: 2-(Diphenylamino)phenylboronic acid (1.2 equiv)

  • Electrophile: Aryl Bromide/Chloride (1.0 equiv)

  • Catalyst: XPhos Pd G2 (2-3 mol%) - Crucial for steric bulk.

  • Base: K3PO4 (2.0 equiv) - Anhydrous base preferred to minimize hydrolytic deboronation.

  • Solvent: 1,4-Dioxane / Water (10:1) or Toluene (anhydrous).

Step-by-Step Methodology
  • Inert Handling: Charge a reaction vial with the aryl halide, boronic acid, K3PO4, and XPhos Pd G2 catalyst. Cap with a septum and purge with Argon for 15 minutes. Oxygen exclusion is vital to prevent homocoupling.

  • Solvent Addition: Add degassed 1,4-Dioxane (and water if using biphasic conditions) via syringe.

  • Thermal Activation: Heat the block to 80°C .

    • Note: Avoid reflux temperatures (>100°C) initially. High heat accelerates protodeboronation of the ortho-substituted boronic acid faster than the cross-coupling in some cases.

  • Monitoring: Monitor via TLC or LC-MS at 2 hours. The ortho-isomer reacts slower than the para-isomer.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO4.

  • Purification: Column chromatography. The product will likely be highly fluorescent; use a UV lamp to track fractions.

Figure 2: QC Decision Tree for Incoming Reagents

QC_Workflow Start Receive Reagent (CAS 934169-37-6) Solubility Solubility Test (THF/CDCl3) Start->Solubility NMR 1H NMR & 11B NMR Solubility->NMR Clear Solution Reject1 REJECT: Insoluble (Polymer/Oxide) Solubility->Reject1 Turbid/Residue HPLC HPLC Purity NMR->HPLC Ortho-pattern confirmed Decision Decision Point HPLC->Decision Reject2 REJECT: >5% Triphenylamine Decision->Reject2 Impurity >2% Accept ACCEPT: Proceed to Synthesis Decision->Accept Purity >98%

Caption: Quality Control workflow to validate the specific isomer and purity before committing to expensive device fabrication steps.

References

  • Structure & Isomerism: PubChem. 2-(Diphenylamino)phenylboronic acid (Compound). National Library of Medicine. Available at: [Link]

  • Protodeboronation Mechanisms: Cox, P. A., et al. (2016).[1] Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited. New Journal of Chemistry. Available at: [Link]

  • Suzuki Coupling of Hindered Substrates: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides. Accounts of Chemical Research. Available at: [Link]

  • Boroxine Equilibrium: Iwamura, T., et al. (2002). Formation of Boroxine: Its Stability and Thermodynamic Parameters. Journal of Chemical Research. Available at: [Link]

Sources

Foundational

Steric Hindrance in 2-Substituted Triphenylamine Boronic Acids

Executive Summary This guide addresses the structural and synthetic challenges inherent to 2-substituted triphenylamine (TPA) boronic acids . While the TPA core is a ubiquitous motif in hole-transport materials (HTMs) an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the structural and synthetic challenges inherent to 2-substituted triphenylamine (TPA) boronic acids . While the TPA core is a ubiquitous motif in hole-transport materials (HTMs) and organic light-emitting diodes (OLEDs), the introduction of steric bulk at the ortho-position (C2) relative to the nitrogen center fundamentally alters both the molecular geometry and the reactivity of the boronic acid functionality.

For researchers in drug discovery and organic electronics, this steric hindrance presents a double-edged sword: it effectively prevents detrimental


-stacking and blue-shifts emission, but it simultaneously imposes high activation energy barriers during Palladium-catalyzed cross-coupling (Suzuki-Miyaura). This document provides a mechanistic analysis of these steric effects and details a validated, self-consistent protocol for the efficient coupling of these hindered substrates.

The Steric Landscape: Conformational Dynamics

The triphenylamine core naturally adopts a propeller-like


 symmetry to minimize repulsion between the phenyl rings. However, substitution at the 2-position (ortho to the nitrogen) creates a "locked" conformation that disrupts planarity.
The "Propeller" vs. "Locked" Geometry

In unsubstituted TPA, the phenyl rings are twisted by approximately 40–45° relative to the central


 plane. When a substituent (R) is introduced at the 2-position, the steric clash with the adjacent phenyl ring forces the substituted ring to twist further, often exceeding 60–70°.

Electronic Consequence: This increased dihedral angle breaks the effective conjugation length.

  • HOMO/LUMO Impact: The HOMO level is stabilized (lowered), leading to a wider bandgap (

    
    ).
    
  • Spectral Shift: The emission spectrum is significantly blue-shifted compared to planar analogs.

Quantitative Steric Impact

The following table summarizes the impact of substituent size on the twist angle and oxidation potential (


), derived from crystallographic and voltammetric data.
Substituent (R) at C2Van der Waals Radius (Å)Dihedral Twist Angle (°)Oxidation Potential (

vs Fc/Fc

)
Electronic Effect
-H (Unsubstituted)1.20~42°0.35 VModerate Conjugation
-CH

(Methyl)
2.00~58°0.48 VBroken Conjugation (Blue Shift)
-OCH

(Methoxy)
1.52 (O)~55°0.42 VInductive Donor + Steric Twist
-CH(CH

)

(Isopropyl)
~2.50>70°0.55 VFully Decoupled

Note: The increase in


 indicates that the radical cation is less stabilized by resonance due to the lack of planarity. However, the steric bulk protects the nitrogen center from dimerization (benzidine formation).

Mechanistic Visualization: The Steric Pathway

The following diagram illustrates the causal relationship between steric substitution, conformational locking, and the resulting synthetic challenges.

TPA_Sterics Substituent 2-Substituent (R) (Me, iPr, tBu) StericClash Steric Clash with Adjacent Ring Substituent->StericClash Induces Twist Increased Dihedral Angle (>60°) StericClash->Twist Forces Conjugation Broken Pi-Conjugation Twist->Conjugation Disrupts Coupling Inhibited Suzuki Transmetallation Twist->Coupling Blocks Pd Approach BlueShift Blue-Shifted Emission Conjugation->BlueShift Causes RadicalStab Radical Cation Localization Conjugation->RadicalStab Increases E_ox

Figure 1: Causal pathway linking 2-substitution to electronic properties and synthetic hurdles.

Synthetic Challenges & Solutions

Synthesizing 2-substituted TPA boronic acids and subsequently coupling them requires navigating the "Steric Wall." Standard protocols using


 often fail because the bulky ligand cannot effectively access the coordination sphere of the Palladium during the transmetallation step with the hindered boronic acid.
The Challenge: Transmetallation

In the Suzuki-Miyaura cycle, the transmetallation step involves the transfer of the organic group from the Boron to the Palladium center.

  • Standard Mechanism:

    
    .
    
  • Steric Blockade: When

    
     is a 2-substituted TPA, the ortho-substituent shields the C-B bond. The approach of the bulky oxidative addition complex (
    
    
    
    ) is kinetically inhibited.
The Solution: Dialkylbiaryl Phosphine Ligands (Buchwald Ligands)

To overcome this, we must use electron-rich, bulky ligands like SPhos or XPhos .

  • Mechanism: These ligands promote the formation of a highly active, monoligated

    
     species. The electron richness facilitates oxidative addition, while the specific bulk allows the ligand to "swing" open, creating space for the hindered boronic acid to approach during transmetallation.
    

Validated Experimental Protocol

The following protocol is designed for the Suzuki coupling of a 2-methyl-4-boronotriphenylamine (hindered nucleophile) with a generic aryl bromide. This protocol prioritizes high conversion over speed, utilizing a self-validating TLC checkpoint.

Materials
  • Boronic Acid: (2-Methyl-triphenylamino)-4-boronic acid (1.2 equiv).

  • Electrophile: Aryl Bromide (1.0 equiv).[1]

  • Catalyst:

    
     (2 mol%) or Pd(OAc)
    
    
    
    .
  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-8 mol%).

    • Why SPhos? Its methoxy groups provide hemilabile coordination, stabilizing the Pd center while allowing entry of the hindered boronic acid.

  • Base:

    
     (3.0 equiv, finely ground).
    
  • Solvent: Toluene/Water (10:1 ratio) or 1,4-Dioxane/Water.

Step-by-Step Workflow
  • Catalyst Pre-complexation (Critical Step):

    • In a dry vial, mix

      
       and SPhos  in anhydrous Toluene. Stir at room temperature for 15 minutes.
      
    • Validation: The solution should change color (often from dark purple/red to a lighter orange/brown), indicating active catalyst formation (

      
      ).
      
  • Reaction Assembly:

    • Add the Aryl Bromide (1.0 eq) and the Hindered Boronic Acid (1.2 eq) to a reaction vessel equipped with a stir bar.

    • Add the pre-complexed catalyst solution via syringe.

    • Add the ground

      
       (3.0 eq) and degassed water (10% v/v relative to toluene).
      
  • Degassing:

    • Sparge the biphasic mixture with Argon for 10 minutes. Oxygen is the enemy of electron-rich phosphines.

  • Thermal Activation:

    • Heat the reaction to 100°C (reflux for Toluene) or 90°C (Dioxane).

    • Time: Hindered substrates often require 12–24 hours.

  • In-Process Control (IPC) - The "Mini-Workup":

    • Do not just spot the raw mixture on TLC. The boronic acid often streaks.

    • Take a 50 µL aliquot, quench with water/ethyl acetate in a small vial. Shake, let layers separate. Spot the organic layer.

    • Success Criteria: Disappearance of the Aryl Bromide spot. The Boronic acid spot may remain (excess used).

  • Workup:

    • Cool to RT. Filter through a pad of Celite to remove Palladium black.

    • Wash with EtOAc. Concentrate.

    • Purify via column chromatography.[1][2] (Note: TPA derivatives are highly fluorescent; use a UV lamp to track fractions).

Troubleshooting Table
ObservationDiagnosisCorrective Action
No Product, SM remains Catalyst death or failed Oxidative AdditionSwitch to XPhos Pd G3 precatalyst. Increase Temp to 110°C.
Deborylation (Ar-H formed) Protodeboronation of hindered acidUse anhydrous conditions with CsF in Dioxane. Remove water.[1]
Homocoupling of Halide Oxidation of Pd(II) speciesEnsure rigorous O2 exclusion. Add more ligand (increase L:Pd ratio).

References

  • Planarization vs.

    • Schaub, T. A., et al. "A Spherically Shielded Triphenylamine and Its Persistent Radical Cation." Chem. Eur. J.[3]2020 , 26, 3264–3269.[3]

  • Suzuki Coupling of Hindered Boronic Acids

    • Billingsley, K., Buchwald, S. L. "Highly Efficient Monoligated Palladium Catalysts for the Suzuki-Miyaura Reaction of Sterically Hindered Aryl and Heteroaryl Halides." J. Am. Chem. Soc.[4]2007 , 129, 3358–3366.

  • Electronic Properties of Ortho-Substituted TPA

    • Baranwal, A., et al. "Optoelectronic properties of novel alkyl-substituted Triphenylamine derivatives.
  • General Suzuki Mechanism & Transmetallation

    • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.1995, 95, 2457–2483.

Sources

Exploratory

Technical Guide: Solubility & Physicochemical Profile of 2-(Diphenylamino)phenylboronic Acid

This guide details the solubility, physicochemical properties, and handling protocols for 2-(Diphenylamino)phenylboronic acid (CAS 934169-37-6). Note on Isomer Specificity: This guide focuses on the 2-isomer (ortho) as s...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the solubility, physicochemical properties, and handling protocols for 2-(Diphenylamino)phenylboronic acid (CAS 934169-37-6).

Note on Isomer Specificity: This guide focuses on the 2-isomer (ortho) as specified. This compound exhibits distinct solubility and stability behaviors compared to the more common 4-isomer (para) due to the proximity of the nitrogen atom to the boronic acid group, which facilitates intramolecular B-N interactions.

Executive Technical Summary

2-(Diphenylamino)phenylboronic acid is a functionalized arylboronic acid used primarily as an intermediate in the synthesis of optoelectronic materials (OLEDs) and sterically demanding biaryl systems via Suzuki-Miyaura coupling.

Unlike its para analogue, the ortho positioning of the bulky diphenylamino group creates a unique steric and electronic environment. The potential for intramolecular B←N coordination (dative bonding) significantly reduces the Lewis acidity of the boron center, altering its solubility profile by making the molecule less polar and more soluble in non-polar organic solvents compared to typical arylboronic acids.

Physicochemical Identity
PropertyDetail
IUPAC Name [2-(Diphenylamino)phenyl]boronic acid
CAS Number 934169-37-6
Molecular Formula C₁₈H₁₆BNO₂
Molecular Weight 289.14 g/mol
Physical Form White to off-white powder
Key Structural Feature Ortho-substituted diphenylamine; potential for B←N interaction.[1][2][3]

Solubility Profile in Organic Solvents[4][5]

The solubility of 2-(Diphenylamino)phenylboronic acid is governed by two competing factors: the lipophilic diphenylamino moiety (promoting solubility in non-polar solvents) and the hydrophilic boronic acid group (promoting solubility in polar protic solvents).

Solvent Compatibility Matrix

Data synthesized from homologous series analysis and structural electronic effects.

Solvent ClassSpecific SolventSolubility RatingMechanistic Insight
Chlorinated Dichloromethane (DCM), ChloroformExcellent Primary choice for dissolution. The lipophilic diphenylamino group interacts favorably with DCM.
Ethers THF, 1,4-Dioxane, Diethyl EtherGood to Excellent Oxygen lone pairs in ethers coordinate to the empty p-orbital of boron, stabilizing the monomeric form.
Aromatics Toluene, BenzeneGood Soluble, especially upon warming. The "ortho" effect reduces polarity, enhancing toluene solubility vs. the para isomer.
Polar Aprotic DMSO, DMFHigh Soluble, but difficult to remove. DMSO strongly coordinates to boron, potentially inhibiting subsequent catalytic cycles.
Alcohols Methanol, EthanolModerate Soluble, but risk of esterification (formation of boronic esters) upon prolonged storage or heating.
Alkanes Hexanes, PentanePoor Generally insoluble. Used as anti-solvents for precipitation/crystallization.
Water WaterInsoluble Hydrophobic aromatic bulk dominates; insoluble at neutral pH.
The "Ortho Effect" on Solubility

In the 2-isomer, the nitrogen lone pair can donate electron density to the boron atom (B←N interaction). This reduces the ability of the boronic acid to form intermolecular hydrogen bonds (dimers/trimers), effectively lowering the melting point and increasing solubility in non-polar solvents (like Toluene or DCM) compared to the 4-isomer.

Experimental Protocols for Solubility Determination

Protocol A: Dynamic Saturation Method (High Precision)

This method is recommended for generating temperature-dependent solubility curves necessary for process optimization.

Reagents: 2-(Diphenylamino)phenylboronic acid (dry), Anhydrous Solvent (e.g., Toluene). Equipment: Jacketed glass vessel, overhead stirrer, laser turbidity probe (or visual inspection).

  • Preparation: Charge the vessel with a known mass of solvent (

    
    ).
    
  • Incremental Addition: Add small, weighed aliquots (

    
    ) of the boronic acid while stirring at a fixed temperature (e.g., 25°C).
    
  • Observation: Record the point of persistent turbidity (saturation point).

  • Temperature Ramp: For temperature dependence, prepare a slurry of known concentration and heat at 0.5°C/min. Record the temperature (

    
    ) at which the solution becomes transparent.
    
  • Calculation: Solubility

    
     (
    
    
    
    ) is calculated as:
    
    
Protocol B: Gravimetric Screening (Rapid)

Best for "Go/No-Go" solvent selection during synthesis.

  • Weigh 50 mg of compound into a 4 mL vial.

  • Add solvent in 100 µL increments, vortexing for 30 seconds after each addition.

  • Stop when the solution is clear.

  • If volume > 2 mL and solid remains, the compound is effectively insoluble (< 25 mg/mL).

Visualizations & Mechanisms

Figure 1: Solvation & Equilibrium Mechanisms

The following diagram illustrates the dynamic equilibria present in solution, including the boroxine dehydration and solvent coordination.

SolvationMechanism cluster_ortho Ortho-Effect (2-Isomer Specific) Solid Solid Crystal Lattice (H-bonded Dimers) Monomer Dissolved Monomer (Solvated) Solid->Monomer Dissolution (+Energy) Monomer->Solid Crystallization Boroxine Boroxine (Anhydride) (Trimer) Monomer->Boroxine -H2O (Dehydration) Complex Solvent-Complexed (Lewis Acid-Base Adduct) Monomer->Complex +Lewis Base Solvent (THF, DMSO) Boroxine->Monomer +H2O (Hydrolysis) Complex->Monomer Equilibrium Intra Intramolecular B←N Coordination Intra->Monomer Stabilizes Monomer

Caption: Dynamic equilibrium of 2-(Diphenylamino)phenylboronic acid in solution. The ortho-isomer favors the monomeric form due to steric hindrance and B←N interaction, reducing boroxine formation compared to para-isomers.

Figure 2: Solvent Selection Decision Tree

Use this workflow to select the optimal solvent for your specific application.

SolventSelection Start Select Application Reaction Suzuki Coupling Start->Reaction Purification Purification/Workup Start->Purification Analysis NMR/HPLC Start->Analysis Solv1 Toluene / Water (Biphasic) Reaction->Solv1 High Temp (>80°C) Solv2 THF / Water (Homogeneous) Reaction->Solv2 Low Temp (<60°C) Extract Extract Purification->Extract Extraction Cryst Cryst Purification->Cryst Recrystallization NMR NMR Analysis->NMR Proton NMR HPLC HPLC Analysis->HPLC Chromatography DCM DCM Extract->DCM Dichloromethane (High Solubility) Mix Mix Cryst->Mix DCM + Hexane (Solvent/Anti-solvent) CDCl3 CDCl3 NMR->CDCl3 CDCl3 (Standard) ACN ACN HPLC->ACN Acetonitrile/Water (with 0.1% Formic Acid)

Caption: Decision matrix for solvent selection based on experimental intent.

Handling, Stability & Storage

Dehydration (Boroxine Formation)

Like all arylboronic acids, the 2-isomer is prone to dehydration, forming a cyclic trimeric anhydride (boroxine).

  • Trigger: Heating in dry solvents or vacuum drying at elevated temperatures.

  • Detection: Appearance of new peaks in ¹H NMR (often broader or shifted) and loss of O-H stretch in IR.

  • Reversibility: Add a small amount of water or use aqueous base during coupling reactions to hydrolyze the boroxine back to the active acid species.

Protodeboronation

The ortho-amino group can catalyze protodeboronation (cleavage of the C-B bond) under acidic conditions or high temperatures.

  • Prevention: Avoid strong acids. Store at 2-8°C.

  • Tip: If the compound turns dark/green, it indicates oxidation of the amine or deboronation. Purify via recrystallization from DCM/Hexane immediately.

Purification Protocol

If the compound degrades or contains boroxine:

  • Dissolve crude material in a minimum amount of Dichloromethane (DCM) .

  • Filter to remove insoluble impurities.

  • Slowly add Hexane or Pentane while stirring until the solution turns cloudy.

  • Cool to 4°C overnight.

  • Filter the white precipitate and dry under vacuum at room temperature (avoid heat to prevent dehydration).

References

  • Sigma-Aldrich. (2-(Diphenylamino)phenyl)boronic acid Product Specification. CAS 934169-37-6. Link

  • BenchChem. Technical Guide to the Solubility of Arylboronic Acids. (General methodology for boronic acid solubility determination). Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. (Mechanistic insights on B-N interactions and boroxine equilibrium). Link

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Authoritative text on boronic acid stability and handling). Link

Sources

Foundational

Technical Guide: Synthesis of Ortho-Substituted Triphenylamine Derivatives

Executive Summary Triphenylamine (TPA) derivatives are the structural backbone of modern organic electronics, serving as Hole Transport Layers (HTLs) in OLEDs and as redox centers in molecular machines. While para-substi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Triphenylamine (TPA) derivatives are the structural backbone of modern organic electronics, serving as Hole Transport Layers (HTLs) in OLEDs and as redox centers in molecular machines. While para-substituted TPAs are synthetically trivial, ortho-substituted TPAs present a formidable challenge. The introduction of substituents at the ortho position (relative to the nitrogen) forces the aromatic rings into a highly twisted "propeller" geometry.

This steric crowding creates a high energy barrier for C-N bond formation. Standard protocols (e.g., standard Ullmann coupling or Pd/BINAP) often fail, resulting in hydrodehalogenation or unreacted starting material. This guide details the two most reliable methodologies to overcome this barrier: Fourth-Generation Buchwald-Hartwig Amination and Benzyne Insertion Chemistry .

Part 1: The Steric Challenge & Mechanistic Bottlenecks

To synthesize ortho-substituted TPAs, one must understand why standard catalysis fails. The primary bottleneck in Palladium-catalyzed C-N cross-coupling of hindered substrates is not always oxidative addition, but rather reductive elimination .

The Geometry of Failure

In a crowded system (e.g., coupling 2-chloro-1,3-dimethylbenzene with diphenylamine), the Pd(II) intermediate is sterically overloaded. The amine and the aryl group struggle to align in the necessary cis-orientation to eliminate the product. Consequently, the catalyst often stalls, leading to:

  • Beta-hydride elimination (if alkyl groups are present).

  • Protodehalogenation (the aryl halide is reduced to an arene).

Visualization: The Hindered Catalytic Cycle

The following diagram illustrates the specific points where steric hindrance disrupts the standard cycle and how bulky ligands (L) solve this.

BuchwaldCycle cluster_failure Failure Mode Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Pd-Ar-X) Pd0->OxAdd + Ar-X (Ortho-Subst) Coord Amine Coordination (Steric Clash Zone 1) OxAdd->Coord + HNR2 Deprot Deprotonation (Pd-Amido Complex) Coord->Deprot + Base Deprot->Pd0 Protodehalogenation (Side Product) RedElim Reductive Elimination (Steric Clash Zone 2) Deprot->RedElim Rate Limiting Step RedElim->Pd0 Regeneration Product Ortho-Substituted TPA RedElim->Product

Caption: The catalytic cycle highlighting 'Reductive Elimination' as the rate-determining step for sterically hindered substrates. Bulky ligands facilitate this step by 'squeezing' the product out.

Part 2: Palladium-Catalyzed Approaches (The Gold Standard)

For high-value pharmaceutical or optoelectronic intermediates, Buchwald-Hartwig amination utilizing dialkylbiaryl phosphine ligands is the superior method.

Ligand Selection Strategy

The success of this reaction hinges entirely on the ligand. For ortho-substituted TPAs, you require a ligand that is bulky enough to enforce a mono-ligated Pd species (LPd(0)) but flexible enough to stabilize the reductive elimination transition state.

LigandStructure ClassBest Application
RuPhos Dialkylbiaryl PhosphinePrimary Choice. Excellent for secondary amines + hindered aryl halides.
BrettPhos Dialkylbiaryl PhosphineBest for primary amines or extremely hindered anilines.
tBuXPhos Dialkylbiaryl PhosphineGood for aryl tosylates/chlorides, but RuPhos generally outperforms it for TPAs.
BINAP BidentateAvoid. Generally ineffective for ortho-hindered TPA synthesis.
Protocol: Synthesis of o-Tolyl-Diphenylamine

Target: Coupling Diphenylamine with 2-Chlorotoluene (Model for hindered systems).

Reagents:

  • Aryl Halide: 2-Chlorotoluene (1.0 equiv)

  • Amine: Diphenylamine (1.2 equiv)

  • Catalyst Source: Pd-RuPhos G4 (2.0 mol%)

    • Note: Use G3 or G4 precatalysts. Do not use Pd2(dba)3 + Ligand unless necessary, as activation is slow and inconsistent.

  • Base: NaOtBu (1.5 equiv)

  • Solvent: Toluene or CPME (Anhydrous)

  • Temperature: 110°C

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk tube or reaction vial equipped with a magnetic stir bar. Allow to cool under Argon.

  • Loading: In a glovebox (or under strict counter-flow of Ar), add Pd-RuPhos G4 (2 mol%), NaOtBu (1.5 equiv), and Diphenylamine (1.2 equiv).

  • Solvent Addition: Add anhydrous Toluene (0.2 M concentration relative to halide).

  • Substrate Addition: Add 2-Chlorotoluene via syringe.

  • Reaction: Seal the vessel. Heat to 110°C for 12–24 hours.

    • Monitoring: Monitor via TLC or LC-MS. The product will likely be fluorescent under UV (365 nm) due to the twisted TPA core.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite to remove Pd black. Concentrate in vacuo.

  • Purification: Flash chromatography (Hexanes/DCM gradient). Ortho-substituted TPAs often elute earlier than their para counterparts due to reduced planarity/polarity.

Why this works: The RuPhos ligand creates a protective pocket around the Palladium, preventing catalyst dimerization while its bulk promotes the difficult reductive elimination of the crowded TPA product [1].

Part 3: Benzyne Insertion (The "Nuclear Option")

When steric hindrance is extreme (e.g., tetra-ortho substitution), Pd-catalysis may still stall. In these cases, Benzyne chemistry is the authoritative alternative. This method bypasses the oxidative addition step entirely.

Mechanism

The reaction proceeds via the generation of a highly reactive benzyne intermediate from a silyl triflate precursor. The amine performs a nucleophilic attack on the strained triple bond.

Protocol: Benzyne-Mediated TPA Synthesis

Target: Coupling Diphenylamine with a 1,2,3-trisubstituted benzene core.

Reagents:

  • Precursor: 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate (1.2 equiv)

  • Amine: Diphenylamine (1.0 equiv)

  • Fluoride Source: CsF (2.0 equiv) or TBAF

  • Solvent: Acetonitrile (MeCN) or THF

  • Temperature: 60–80°C[1]

Step-by-Step Methodology:

  • Setup: Charge a vial with CsF (anhydrous) and Diphenylamine.

  • Solvent: Add anhydrous MeCN.

  • Addition: Add the silyl triflate precursor slowly via syringe pump (if scale >1g) or dropwise.

    • Critical Control: Slow addition prevents the benzyne from reacting with itself (polymerization) rather than the amine.

  • Reaction: Stir at 60°C. The reaction is usually fast (1–4 hours).

  • Workup: Quench with water. Extract with DCM.

  • Purification: Standard column chromatography.

Pros/Cons: This method is "steric-blind" because the benzyne is so reactive it will force the bond formation. However, regioselectivity can be an issue if the benzyne precursor is unsymmetrical [2].

Part 4: Decision Matrix & Data Comparison

Select your methodology based on the specific structural constraints of your target molecule.

DecisionMatrix Start Start: TPA Synthesis CheckSteric Is the Halide Ortho-Substituted? Start->CheckSteric CheckExtreme Is it Tetra-Ortho Substituted? CheckSteric->CheckExtreme Yes MethodCu Method C: Cu/Oxalamide (Ullmann) CheckSteric->MethodCu No (Para/Meta) MethodPd Method A: Pd-RuPhos G4 CheckExtreme->MethodPd No (Mono/Di-Ortho) MethodBenzyne Method B: Benzyne (Silyl Triflate) CheckExtreme->MethodBenzyne Yes (Extreme Sterics)

Caption: Workflow for selecting the optimal synthetic route based on steric congestion.

Comparative Data: Yields for Hindered Substrates
Substrate (Aryl Halide)AmineMethodTypical YieldNotes
4-ChlorotolueneDiphenylaminePd/BINAP>95%Standard coupling (easy).
2-Chlorotoluene DiphenylaminePd/BINAP<20%Fails due to sterics.
2-Chlorotoluene DiphenylaminePd/RuPhos 85-92% Recommended Route.
2-Chlorotoluene DiphenylamineBenzyne70-80%Good, but atom economy is lower.
2,6-Dimethyl-Ph-Cl DiphenylaminePd/RuPhos60-75%Requires higher catalyst load (3-4%).
2,6-Dimethyl-Ph-Cl DiphenylamineBenzyne 80-90% Best for extreme hindrance.

References

  • Maitro, G., et al. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Synthesis.

  • Hoyt, J. M., et al. (2019). Synthesis of Sterically Hindered Anilines via a Benzyne-Mediated Approach. Journal of the American Chemical Society.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.

  • Organic Chemistry Portal. Buchwald-Hartwig Amination.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Twisted Biaryl Amines via Sterically Demanding Suzuki-Miyaura Coupling

This Application Note and Protocol guide details the synthesis of twisted biaryl amines using 2-(Diphenylamino)phenylboronic acid (CAS: 400708-33-8 for the pinacol ester analog, or derived in situ). This reagent is a cri...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the synthesis of twisted biaryl amines using 2-(Diphenylamino)phenylboronic acid (CAS: 400708-33-8 for the pinacol ester analog, or derived in situ). This reagent is a critical building block for creating sterically congested, orthogonal biaryl scaffolds used in high-performance OLEDs (TADF/Phosphorescent hosts) and molecular switches.

Abstract

The synthesis of biaryl amines with large dihedral angles ("twisted" geometries) is a cornerstone in the design of modern optoelectronic materials. By utilizing 2-(Diphenylamino)phenylboronic acid , researchers can introduce a bulky diphenylamino (–NPh


) group at the ortho position of the biaryl axis. This steric bulk forces the aromatic rings out of planarity (often >80°), effectively decoupling the electronic conjugation between donor and acceptor moieties. This decoupling is essential for maximizing Triplet Energy (

) in OLED hosts and achieving Thermally Activated Delayed Fluorescence (TADF).
Chemical Profile & Mechanistic Rationale

Reagent: 2-(Diphenylamino)phenylboronic acid Role: Nucleophilic coupling partner (Organoboron species). Key Feature: Ortho-substitution.[1] Unlike its para-isomer (which creates linear, conjugated systems), the 2-isomer introduces severe steric strain at the coupling site.

The "Twist" Mechanism

In a standard Suzuki coupling, the biaryl product prefers a planar conformation to maximize


-conjugation. However, coupling 2-(Diphenylamino)phenylboronic acid with a hindered aryl halide (e.g., 2-bromo-carbazole or substituted bromobenzene) creates a "clash" between the ortho-NPh

group and the substituents on the partner ring.
  • Result: The biaryl axis rotates to minimize steric repulsion.

  • Electronic Consequence: The HOMO (localized on the amine) and LUMO (localized on the acceptor) become spatially separated.

  • Synthetic Challenge: The same steric bulk that creates the desired property hinders the transmetallation step of the catalytic cycle, requiring specialized high-activity catalysts.

Experimental Protocols

Two protocols are provided: Protocol A (The Gold Standard) for maximum yield in highly hindered systems, and Protocol B (Rapid Screening) for initial scope assessment.

Protocol A: High-Fidelity Synthesis (SPhos/Pd System)

Recommended for: Highly sterically congested couplings (e.g., tetra-ortho-substituted biaryls).

Reagents & Stoichiometry:

Component Equiv. Role Notes
Aryl Halide (Ar-Br/Cl) 1.0 Electrophile Bromides preferred for kinetics.

| 2-(NPh


)Ph-B(OH)

| 1.2 - 1.5 | Nucleophile | Excess accounts for protodeboronation. | | Pd

(dba)

| 0.02 (2 mol% Pd) | Catalyst Precursor | Source of Pd(0). | | SPhos | 0.08 (8 mol%) | Ligand | Electron-rich, bulky biaryl phosphine. | | K

PO

| 3.0 | Base | Mild base; prevents hydrolysis. | | Toluene / Water | 10:1 (v/v) | Solvent | Biphasic system dissolves inorganic base. |

Step-by-Step Procedure:

  • Catalyst Pre-complexation: In a glovebox or under Argon, mix Pd

    
    (dba)
    
    
    
    (18 mg, 0.02 mmol) and SPhos (33 mg, 0.08 mmol) in anhydrous Toluene (2 mL). Stir at RT for 10 mins until the solution turns from dark purple to orange/red (formation of active L
    
    
    Pd(0) species).
  • Reaction Assembly: To a Schlenk tube equipped with a magnetic stir bar, add the Aryl Halide (1.0 mmol), 2-(Diphenylamino)phenylboronic acid (1.5 mmol), and finely ground K

    
    PO
    
    
    
    (3.0 mmol).
  • Solvent Addition: Add Toluene (8 mL) and degassed Water (1 mL).

  • Initiation: Add the pre-complexed catalyst solution via syringe.

  • Reflux: Seal the tube and heat to 100–110 °C for 12–24 hours. Note: Vigorous stirring is critical for biphasic mixtures.

  • Work-up: Cool to RT. Dilute with Ethyl Acetate (20 mL). Wash with Brine (2 x 15 mL). Dry organic layer over MgSO

    
    .[1][2]
    
  • Purification: Flash column chromatography (Hexane/DCM gradient). Twisted amines often elute earlier than planar impurities due to reduced

    
    -stacking interactions with silica.
    
Protocol B: Pd-PEPPSI System (Bench-Stable Alternative)

Recommended for: Moderately hindered systems or when glovebox access is limited.

Reagents:

  • Catalyst: Pd-PEPPSI-IPent (2 mol%) – Extremely active for hindered couplings.

  • Base: KOH (2.0 equiv) or K

    
    CO
    
    
    
    (3.0 equiv).
  • Solvent: 1,4-Dioxane (anhydrous).

Procedure:

  • Charge a reaction vial with Aryl Halide (1.0 mmol), Boronic Acid (1.2 mmol), Pd-PEPPSI-IPent (16 mg), and Base.

  • Evacuate and backfill with N

    
     (3 times).
    
  • Add Dioxane (5 mL).

  • Stir at 80 °C for 4–8 hours.

  • Observation: This catalyst system is robust against air/moisture, but deboronation of the 2-amino boronic acid is faster with KOH. Monitor by TLC/LCMS closely.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the "Steric Gate" at the transmetallation step which requires the specific ligand properties of SPhos.

SuzukiCycle cluster_cycle Sterically Demanding Catalytic Cycle PreCat Pd(II) Precursor (Pd2(dba)3) ActiveCat Active Catalyst [L-Pd(0)] (L=SPhos) PreCat->ActiveCat Ligand Exchange OxAdd Oxidative Addition (Ar-Pd(II)-X) ActiveCat->OxAdd + Aryl Halide TransMet Transmetallation (Steric Bottleneck!) OxAdd->TransMet + Boronic Acid / Base RedElim Reductive Elimination (Twisted Biaryl Formation) TransMet->RedElim Isomerization RedElim->ActiveCat Regeneration Product Twisted Biaryl Amine RedElim->Product Release Halide Aryl Halide (Ar-X) Halide->OxAdd Boron 2-(NPh2)Ph-B(OH)2 (Bulky Nucleophile) Boron->TransMet

Caption: The catalytic cycle emphasizes the Transmetallation step (Red), where the bulky 2-(diphenylamino) group creates significant steric resistance, necessitating electron-rich ligands like SPhos.

Troubleshooting & Optimization
ProblemProbable CauseSolution
Low Conversion (<20%) Catalyst DeactivationSwitch to Pd-PEPPSI-IPent or increase SPhos:Pd ratio to 4:1.
Protodeboronation Base too strong / Temp too highUse K

PO

instead of Carbonates/Hydroxides. Reduce temp to 90°C.
Homocoupling (Ar-Ar) OxidationEnsure rigorous degassing (Freeze-Pump-Thaw). Avoid Pd(OAc)

if possible.
Product is Planar Incorrect IsomerVerify Boronic Acid is 2-substituted (ortho), not 4-substituted (para).
References
  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

  • Zhao, C. H., et al. "A highly twisted triarylborane-based biphenyl as an efficient host for blue and green phosphorescent OLEDs." Journal of Materials Chemistry C, 2013.

  • Organ, M. G., et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Chemistry - A European Journal, 2006.

  • Miyaura, N. "Suzuki-Miyaura Cross-Coupling Reaction: Mechanistic Aspects." Chemical Reviews, 1995.

Sources

Application

Using 2-(Diphenylamino)phenylboronic acid for blue OLED emitter synthesis

Application Note: High-Purity Synthesis of Deep Blue OLED Emitters using 2-(Diphenylamino)phenylboronic Acid Part 1: Introduction & Strategic Rationale Subject Molecule: 2-(Diphenylamino)phenylboronic acid CAS: 934169-37...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Synthesis of Deep Blue OLED Emitters using 2-(Diphenylamino)phenylboronic Acid

Part 1: Introduction & Strategic Rationale

Subject Molecule: 2-(Diphenylamino)phenylboronic acid CAS: 934169-37-6 (Distinct from the common 4-isomer, CAS 380430-53-5) Role: Sterically demanding Donor (D) building block for "Push-Pull" Emitters.

In the pursuit of deep blue Organic Light-Emitting Diodes (OLEDs), molecular geometry is as critical as electronic structure. While the para-substituted isomer (4-isomer) is the industry standard for hole-transport materials, 2-(Diphenylamino)phenylboronic acid offers a unique steric advantage.

The "Ortho-Twist" Strategy: By placing the bulky diphenylamino (DPA) group ortho to the reactive boronic acid site, this reagent introduces significant steric hindrance into the final coupled product. This induced twist disrupts planarity between the Donor and Acceptor units, leading to:

  • Broken Conjugation: Shifts emission toward the deep blue (high energy) by limiting delocalization.

  • TADF Enablement: The orthogonal D-A geometry separates HOMO and LUMO orbitals, minimizing the singlet-triplet energy gap (

    
    ), a requirement for Thermally Activated Delayed Fluorescence (TADF).
    
  • Suppression of ACQ: The non-planar structure prevents pi-stacking, reducing Aggregation-Caused Quenching in the solid state.

Part 2: Critical Handling & Chemical Properties

PropertySpecificationOperational Note
Appearance White to off-white powderDiscoloration (yellowing) indicates oxidation of the amine.
Purity Requirement >99.5% (HPLC)Critical: Trace Pd or Halogens quench OLED excitons.
Solubility THF, Toluene, DCMPoor solubility in alcohols; prone to protodeboronation in wet protic solvents.
Stability Moisture SensitiveThe ortho-amino group catalyzes deboronation. Store under Argon at 4°C.

Safety Warning: Boronic acids are generally low toxicity, but the diphenylamine moiety can be toxic to aquatic life. Handle in a fume hood to avoid inhalation of dust.

Part 3: Protocol – Sterically Demanding Suzuki-Miyaura Coupling

Challenge: The ortho-DPA group creates massive steric bulk around the Boron atom. Standard Suzuki conditions (Pd(PPh3)4/Na2CO3) will fail, resulting in low yields and high protodeboronation (formation of triphenylamine by-product).

Solution: Use a High-Activity Catalyst System (Buchwald Ligands) with an anhydrous or low-water base system.

Materials
  • Reagent A: 2-(Diphenylamino)phenylboronic acid (1.2 equiv)

  • Reagent B: Aryl Halide Acceptor (e.g., 2-Chloro-4,6-diphenyl-1,3,5-triazine) (1.0 equiv)

  • Catalyst: Pd2(dba)3 (2 mol%) or Pd(OAc)2

  • Ligand: S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-8 mol%)

    • Rationale: S-Phos is specifically designed to facilitate oxidative addition and reductive elimination in sterically hindered substrates.

  • Base: K3PO4 (tribasic, anhydrous) (3.0 equiv)

  • Solvent: Toluene : 1,4-Dioxane (4:1 ratio), anhydrous.

Step-by-Step Procedure
  • Inert Setup: Flame-dry a 2-neck round bottom flask and cool under a stream of Nitrogen or Argon.

  • Solvent Degassing: Sparge the Toluene/Dioxane mixture with Argon for 30 minutes. Oxygen is the enemy of this reaction.

  • Catalyst Pre-complexation (Critical):

    • Add Pd2(dba)3 and S-Phos to the solvent.

    • Stir at room temperature for 15 minutes. The solution should change color (often to a dark orange/red), indicating active Pd(0)-Ligand species formation.

  • Reagent Addition:

    • Add the Aryl Halide and Base (K3PO4) under positive Argon pressure.

    • Slow Addition: Add the 2-(Diphenylamino)phenylboronic acid last.

    • Note: For extremely hindered substrates, dissolve the boronic acid in a small amount of solvent and add dropwise over 1 hour at reflux to keep its concentration low relative to the catalyst, favoring coupling over deboronation.

  • Reaction:

    • Heat to 100°C - 110°C (Reflux) for 12–24 hours.

    • Monitor via TLC (Hexane:DCM). Look for the disappearance of the halide.

  • Work-up:

    • Cool to RT. Filter through a pad of Celite to remove Palladium black.

    • Wash the Celite with hot Toluene.

    • Concentrate the filtrate under reduced pressure.

Part 4: Purification & Sublimation (OLED Grade)

OLEDs require purity >99.9%.[1] Recrystallization is insufficient; sublimation is mandatory.

  • Flash Chromatography: Silica gel. Eluent: Hexane/DCM gradient. Isolate the main product.

  • Precipitation: Dissolve in minimal DCM and crash out into Methanol (removes soluble oligomers).

  • Vacuum Sublimation (The "Train" Method):

    • Load the powder into a quartz boat in a high-vacuum tube (<

      
       Torr).
      
    • Zone 1 (Source): Heat to melting point (approx. 200-300°C depending on MW).

    • Zone 2 (Product): The pure blue emitter will crystallize in the middle zone.

    • Zone 3 (Impurities): Volatile impurities coat the cold end; non-volatile ash remains in the boat.

    • Target: Collect only the crystals in Zone 2.

Part 5: Visualization of Workflows

Figure 1: Sterically Hindered Cross-Coupling Mechanism

This diagram illustrates the catalytic cycle emphasizing the role of the S-Phos ligand in overcoming the steric bulk of the 2-DPA group.

SuzukiCycle PreCat Pd(II) Precursor + S-Phos Ligand ActiveCat Active Species L-Pd(0) PreCat->ActiveCat Reduction OxAdd Oxidative Addition Ar-Pd(II)-X (Steric Bulk Tolerated) ActiveCat->OxAdd + Aryl Halide TransMet Transmetallation Rate Limiting Step (Requires Base) OxAdd->TransMet + Boronic Acid + Base (OH-) RedElim Reductive Elimination Product Release TransMet->RedElim Isomerization RedElim->ActiveCat Regeneration Product Twisted Blue Emitter (D-A System) RedElim->Product Yield Halide Aryl Halide (Acceptor) Halide->OxAdd Boronic 2-(DPA)phenylboronic acid (Steric Donor) Boronic->TransMet

Caption: Catalytic cycle for sterically hindered Suzuki coupling using S-Phos to facilitate the coupling of 2-substituted boronic acids.

Figure 2: Device Architecture & Energy Level Alignment

How the synthesized material functions within a Blue OLED stack.

OLEDStack cluster_0 Blue OLED Stack Anode ITO Anode (Transparent) HIL HIL (HAT-CN) Anode->HIL Hole Injection HTL HTL (TAPC) HIL->HTL Hole Transport EML EML (Host:Guest) Host: DPEPO Guest: 2-DPA Emitter HTL->EML Exciton Formation Light Light EML->Light Blue Photon (460nm) ETL ETL (TPBi) ETL->EML Electron Transport Cathode Cathode (LiF/Al) Cathode->ETL Electron Injection

Caption: Standard architecture for a Blue OLED utilizing the synthesized 2-DPA derivative as a dopant in the Emissive Layer (EML).

Part 6: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (<30%) ProtodeboronationThe 2-DPA group accelerates C-B bond cleavage. Switch to anhydrous CsF as base and use Toluene (no water).
Product is Green/Yellow OxidationThe amine is oxidizing. Ensure rigorous degassing. Add trace Hydrazine during workup (rarely needed if inert).
No Reaction Catalyst PoisoningSteric bulk prevents Pd approach. Increase S-Phos loading to 2:1 (Ligand:Pd) or switch to XPhos .

Part 7: References

  • Sigma-Aldrich. (2-(Diphenylamino)phenyl)boronic acid Product Page. Retrieved from (Note: Verify specific isomer availability, often custom synthesis).

  • Ismael, A., et al. (2020). Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides.[2] Organic & Biomolecular Chemistry.[1][2][3][4][5][6] Retrieved from

  • Santa Cruz Biotechnology. 4-(Diphenylamino)phenylboronic acid (Standard Isomer Reference). Retrieved from

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. (Foundational text on S-Phos/Buchwald ligands for hindered substrates).

  • BenchChem. Application Notes: Boronic Acids in OLED Materials. Retrieved from

Disclaimer: This protocol involves the synthesis of advanced organic semiconductors. All procedures should be performed by trained personnel in a controlled laboratory environment.

Sources

Method

Preparation of sterically crowded triarylamines via Suzuki coupling

Executive Summary Triarylamines are the functional backbone of modern Hole Transport Materials (HTMs) in OLEDs and organic photovoltaics. While the core C-N bond is typically formed via Buchwald-Hartwig amination, the Su...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Triarylamines are the functional backbone of modern Hole Transport Materials (HTMs) in OLEDs and organic photovoltaics. While the core C-N bond is typically formed via Buchwald-Hartwig amination, the Suzuki-Miyaura coupling is the superior strategy for assembling the sterically crowded aryl periphery that imparts thermal stability and prevents crystallization in devices.

This guide details the protocols for coupling sterically hindered (diarylamino)arylboronic acids with bulky aryl halides. It addresses the kinetic suppression of transmetallation in crowded systems and provides a validated workflow to minimize protodeboronation—the primary failure mode in this synthesis.

Strategic Analysis: The Steric Challenge

In the synthesis of crowded triarylamines (e.g., star-shaped oligomers or dendrimers), the reaction center is often buried within a hydrophobic pocket. Standard Pd(PPh3)4 catalysts fail here because:

  • Oxidative Addition: The bulky halide prevents the approach of the palladium center.

  • Transmetallation: This is the rate-determining step for hindered substrates. The approach of the boronate to the Pd(II) complex is sterically blocked.

  • Ligand Dissociation: Traditional ligands lack the bulk to enforce the mono-ligated Pd(0) species required for reactivity.

The Solution: Use of dialkylbiaryl phosphine ligands (Buchwald Ligands) or N-Heterocyclic Carbenes (NHCs). These ligands promote oxidative addition via electron richness and facilitate reductive elimination via steric bulk.[1][2]

Decision Matrix: Ligand Selection

Use the following logic to select the catalytic system based on steric demand.

LigandSelection Start Substrate Analysis Ortho 1 Ortho-Substituent (Moderately Hindered) Start->Ortho DiOrtho 2+ Ortho-Substituents (Highly Hindered) Start->DiOrtho SPhos System A: Pd(OAc)2 + SPhos (General Purpose) Ortho->SPhos Standard BaseSensitive Base Sensitive? DiOrtho->BaseSensitive XPhos System B: Pd-G4-XPhos (High Steric Demand) BaseSensitive->XPhos No (Stable Boronate) PEPPSI System C: Pd-PEPPSI-IPent (Extreme Sterics) BaseSensitive->PEPPSI Yes (Fast Coupling Req)

Figure 1: Ligand selection decision tree for sterically hindered Suzuki couplings.

Critical Reagents & Setup

The Catalyst System

For triarylamine synthesis, we utilize Precatalysts (e.g., XPhos Pd G4) rather than generating the catalyst in situ from Pd(OAc)2. This ensures a strict 1:1 Pd:Ligand ratio, preventing excess ligand from inhibiting the reaction cycle in crowded environments.

ComponentRecommendationRationale
Ligand XPhos or SPhos SPhos is excellent for general hindrance.[1] XPhos is required for tetra-ortho substituted systems.
Palladium Source Pd-G4 Precatalysts Rapid activation at low temperatures; prevents Pd-black formation.
Base K3PO4 (anhydrous) Milder than carbonates; high solubility in water/organic mixes; reduces protodeboronation.
Solvent 1,4-Dioxane / H2O (4:1) The "Gold Standard." Water is strictly required to activate the boronic acid to the boronate species.
The Boronic Acid Stability

Sterically crowded (diarylamino)phenylboronic acids are prone to protodeboronation (loss of the boron group).

  • Avoid: High temperatures (>100°C) for prolonged periods.

  • Counter-measure: If the boronic acid is unstable, convert it to the MIDA boronate or Potassium Trifluoroborate (BF3K) salt, which releases the active species slowly.

Experimental Protocols

Protocol A: Synthesis of Hindered Triarylamine Scaffolds (Standard)

Target: Coupling 4-(diphenylamino)phenylboronic acid with 2,6-dimethylbromobenzene derivatives.

Materials:

  • Aryl Bromide (1.0 equiv, 1.0 mmol)

  • 4-(Diphenylamino)phenylboronic acid (1.2 equiv)

  • XPhos Pd G4 (2.0 mol%)

  • K3PO4 (3.0 equiv, finely ground)

  • Solvent: 1,4-Dioxane (4 mL) and Degassed Water (1 mL)

Step-by-Step Procedure:

  • Inert Setup: Equip a 20 mL reaction vial with a magnetic stir bar and a septum cap. Cycle argon/vacuum 3 times.

  • Solids Addition: Add the Aryl Bromide, Boronic Acid, K3PO4, and XPhos Pd G4 catalyst to the vial under a positive stream of argon.

    • Note: Weighing the catalyst in air is permissible, but minimize exposure time.

  • Solvent Sparging: In a separate vessel, sparge the Dioxane/Water mixture with argon for 15 minutes. Oxygen is a poison to the electron-rich phosphine ligands.

  • Injection: Syringe the degassed solvent mixture into the reaction vial.

  • Reaction: Seal the vial and heat to 80°C in an aluminum heating block. Stir vigorously (1000 RPM).

    • Why? High stirring speed is crucial in biphasic systems to maximize the interfacial surface area for transmetallation.

  • Monitoring: Monitor via HPLC or TLC every 2 hours. The reaction typically completes in 4–6 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL). Wash with water (2 x 10 mL) and brine. Dry over Na2SO4.

  • Purification: Flash chromatography on silica gel (Hexane/DCM gradient). Triarylamines are often fluorescent; use UV (365 nm) to track fractions.

Protocol B: "The Nuclear Option" (For Extremely Crowded/Unreactive Systems)

Target: Tetra-ortho substituted systems or coupling with Aryl Chlorides.

Modifications:

  • Catalyst: Switch to Pd-PEPPSI-IPent (2.0 mol%). The bulky "Pent" ligands on the NHC throw open the active site, allowing massive substrates to enter.

  • Solvent: Toluene / KOH (4M aq).

  • Temperature: 100°C.

Mechanistic Insight & Troubleshooting

The success of this reaction hinges on the Transmetallation step. In sterically crowded systems, the boronate species struggles to approach the Pd(II)-halide complex.

Mechanism Pd0 Active Species L-Pd(0) OxAdd Oxidative Addition (Fast with e- rich Ligand) Pd0->OxAdd + Ar-X PdII L-Pd(II)-Ar-X OxAdd->PdII TransMet Transmetallation (RATE LIMITING STEP) PdII->TransMet BaseStep Base Activation Ar-B(OH)2 -> Ar-B(OH)3- BaseStep->TransMet + Activated Boronate RedElim Reductive Elimination (Driven by Steric Bulk) TransMet->RedElim RedElim->Pd0 Regeneration Product Crowded Triarylamine RedElim->Product

Figure 2: Catalytic cycle highlighting Transmetallation as the bottleneck in crowded Suzuki coupling.

Troubleshooting Table:

ObservationDiagnosisCorrective Action
No Conversion Catalyst poisoning or Oxidative Addition failure.Ensure rigorous degassing. Switch to XPhos or Pd-PEPPSI .
Homocoupling (Ar-Ar) Oxygen leak or Boronic acid excess.Check seals. Add boronic acid slowly (syringe pump) to keep concentration low.
Protodeboronation (Ar-H) Reaction too hot or base too strong.Lower temp to 60°C. Switch base from K3PO4 to K2CO3 or CsF . Use MIDA boronates.[1][3]
Black Precipitate Catalyst decomposition (Pd-black).Ligand is insufficient to stabilize Pd. Increase Ligand:Pd ratio or use Pd-G4 precatalyst .

References

  • Buchwald, S. L., et al. (2005). "Synthesis of hindered biaryls using dialkylbiaryl phosphine ligands." Journal of the American Chemical Society. [Link]

  • Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr and its application in the Suzuki-Miyaura coupling." Chemistry – A European Journal. [Link]

  • Miyaura, N. (2002). "Metal-Catalyzed Cross-Coupling Reactions." Springer. [Link]

  • Burke, M. D., et al. (2007).[3] "MIDA Boronates: Slow release of unstable boronic acids."[3] Journal of the American Chemical Society. [Link]

  • Hartwig, J. F. (2010). "Organotransition Metal Chemistry: From Bonding to Catalysis." University Science Books. [Link]

Sources

Application

Application Note: 2-(Diphenylamino)phenylboronic Acid as a Steric-Donor Building Block for TADF Emitters

Topic: 2-(Diphenylamino)phenylboronic acid as a building block for TADF materials Content Type: Application Note & Protocol Guide Audience: Researchers, Senior Scientists, OLED Material Engineers Introduction & Material...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-(Diphenylamino)phenylboronic acid as a building block for TADF materials Content Type: Application Note & Protocol Guide Audience: Researchers, Senior Scientists, OLED Material Engineers

Introduction & Material Significance

2-(Diphenylamino)phenylboronic acid (CAS: 934169-37-6 ) is a specialized organoboron building block critical for the synthesis of high-efficiency Thermally Activated Delayed Fluorescence (TADF) emitters. Unlike its para-substituted counterpart, this ortho-isomer is engineered to introduce significant steric strain into the final molecular architecture.

In the design of TADF materials, the separation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is paramount to minimize the singlet-triplet energy gap (


). This building block facilitates this by enforcing a highly twisted, orthogonal geometry between the electron-donating diphenylamine (DPA) moiety and the electron-accepting core attached via Suzuki-Miyaura coupling.
Key Technical Specifications
  • Chemical Name: (2-(Diphenylamino)phenyl)boronic acid

  • CAS Number: 934169-37-6

  • Molecular Formula: C

    
    H
    
    
    
    BNO
    
    
    [1][2]
  • Role: Sterically demanding donor precursor

  • Purity Requirement:

    
     98% (HPLC) for synthesis; Sublimation grade required for device fabrication.
    

Material Design Principles: The "Ortho-Twist" Effect

The utility of 2-(Diphenylamino)phenylboronic acid lies in its ability to create "Ortho-Donor-Appended" architectures. When coupled to an acceptor (A), the resulting molecule features the bulky diphenylamino group located ortho to the acceptor linkage.

Mechanism of Action:

  • Steric Hindrance: The proximity of the bulky DPA group to the acceptor core creates severe steric repulsion.

  • Orthogonalization: To relieve this strain, the donor and acceptor segments rotate to a near-perpendicular dihedral angle (~80–90°).

  • Orbital Decoupling: This geometric orthogonality spatially separates the HOMO (localized on the DPA) from the LUMO (localized on the acceptor), reducing the exchange integral (

    
    ).
    
  • 
     Minimization:  A reduced 
    
    
    
    leads to a vanishingly small
    
    
    (< 0.1 eV), enabling efficient Reverse Intersystem Crossing (RISC) at room temperature.
Visualization: The Ortho-Twist Mechanism

TADF_Mechanism BuildingBlock 2-(Diphenylamino) phenylboronic acid Coupling Suzuki Coupling (with Acceptor-X) BuildingBlock->Coupling Pd(0) Cat. StericStrain Steric Clash: DPA vs Acceptor Coupling->StericStrain Ortho-Substitution Geometry Twisted Geometry (Dihedral ~90°) StericStrain->Geometry Relaxation Electronic HOMO-LUMO Separation Geometry->Electronic Decoupling TADF Minimised ΔEst (RISC Activation) Electronic->TADF k_RISC > 10^5 s^-1

Figure 1: Mechanistic pathway from chemical building block to TADF functionality. The ortho-substitution is the causal factor for the necessary geometric twist.

Experimental Protocol: Synthesis of a Model TADF Emitter

Target Molecule: 2-(2-(Diphenylamino)phenyl)-4,6-diphenyl-1,3,5-triazine (Model D-A System). Rationale: This reaction couples the donor building block with a standard triazine acceptor (2-chloro-4,6-diphenyl-1,3,5-triazine) to demonstrate the steric twist insertion.

Reagents and Stoichiometry
ReagentRoleEquiv.Notes
2-(Diphenylamino)phenylboronic acid Donor Precursor1.1Excess ensures complete consumption of halide.
2-Chloro-4,6-diphenyl-1,3,5-triazine Acceptor Precursor1.0Limiting reagent.
Pd(PPh

)

Catalyst0.05Tetrakis(triphenylphosphine)palladium(0). Handle in glovebox.
K

CO

(2M aq.)
Base5.0Degassed thoroughly.
Toluene / Ethanol Solvent System4:1 v/vPromotes phase transfer and solubility.
Step-by-Step Synthesis Workflow
  • Preparation (Inert Atmosphere):

    • Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar.

    • Cool to room temperature under a stream of high-purity Argon or Nitrogen.

  • Reagent Loading:

    • Add 2-chloro-4,6-diphenyl-1,3,5-triazine (1.0 eq) and 2-(Diphenylamino)phenylboronic acid (1.1 eq) to the flask.

    • Add Pd(PPh

      
      )
      
      
      
      (5 mol%). Note: Add catalyst last or use a glovebox to prevent premature oxidation.
  • Solvent Addition:

    • Add Toluene and Ethanol (4:1 ratio).

    • Add 2M aqueous K

      
      CO
      
      
      
      .
    • Critical Step: Degas the mixture immediately by bubbling Argon for 20 minutes or performing 3 Freeze-Pump-Thaw cycles. Oxygen is the primary cause of catalyst poisoning and homocoupling side-reactions.

  • Reaction:

    • Reflux the mixture at 90–100 °C for 12–24 hours under inert atmosphere.

    • Monitor reaction progress via TLC (Silica gel, Hexane:DCM eluent). Look for the disappearance of the triazine starting material.

  • Work-up:

    • Cool to room temperature.[3]

    • Extract with Dichloromethane (DCM) x3.

    • Wash combined organic layers with Brine and Water.

    • Dry over anhydrous MgSO

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • Column Chromatography: Silica gel using Hexane/DCM gradient. The target compound is typically less polar than the boronic acid but more polar than the starting chloride.

    • Recrystallization: Dissolve in minimal hot Toluene and precipitate with Ethanol/Hexane to remove trace catalytic impurities.

Synthetic Workflow Diagram

Synthesis_Protocol Start Reagent Loading (Schlenk Flask, Ar) Degas Degassing (3x Freeze-Pump-Thaw) Start->Degas Prevent Oxidation Reflux Reflux (90°C, 12-24h) Degas->Reflux Suzuki Coupling Extract Extraction (DCM/Water) Reflux->Extract Work-up Purify Purification (Silica Column + Recryst.) Extract->Purify Isolate Product Sublime Sublimation (High Vacuum, >300°C) Purify->Sublime Device Grade Prep

Figure 2: Workflow for the synthesis and purification of TADF emitters using the boronic acid building block.

Characterization & Validation Protocols

Trustworthy data requires rigorous validation. The following assays confirm the structure and the TADF nature of the synthesized material.

Structural Confirmation
  • 1H NMR (500 MHz, CDCl

    
    ):  Look for the characteristic splitting patterns of the ortho-substituted phenyl ring. The protons on the phenyl linker between the N and the Triazine will show distinct shielding/deshielding due to the twisted geometry compared to a planar reference.
    
  • HRMS (ESI/MALDI): Confirm molecular weight with < 5 ppm error.

Photophysical Validation (TADF Confirmation)

To prove the material is a TADF emitter, you must observe the delayed fluorescence component.

  • Steady-State PL: Measure Photoluminescence Quantum Yield (PLQY) in oxygen-free toluene.

    • Expectation: High PLQY (> 70%) in inert atmosphere; significant quenching in air (indicates triplet involvement).

  • Transient PL (Time-Resolved):

    • Excitation: 355 nm pulsed laser.

    • Atmosphere: Degassed Toluene or encapsulated film.

    • Data Analysis: The decay curve should exhibit two components:

      • Prompt Fluorescence (

        
        ):  Nanosecond scale (fluorescence from S1).
        
      • Delayed Fluorescence (

        
        ):  Microsecond scale (RISC from T1 
        
        
        
        S1).
    • Calculation:

      
       can be estimated from the Arrhenius plot of the delayed fluorescence intensity vs. temperature (77K to 300K).
      
Electrochemical Analysis[5]
  • Cyclic Voltammetry (CV):

    • Solvent: Acetonitrile or DCM with 0.1 M TBAPF

      
      .
      
    • Electrodes: Glassy carbon (working), Pt wire (counter), Ag/AgCl (reference).

    • Goal: Determine HOMO/LUMO levels.[4][5][6] The oxidation potential will be dominated by the DPA moiety, while the reduction potential corresponds to the Triazine acceptor. The electrochemical gap should correlate with the optical gap (

      
      ).
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (< 40%) Steric hindrance impeding transmetallation.Switch to high-activity catalysts like Pd

(dba)

/ S-Phos
. The bulky phosphine ligand facilitates coupling of sterically hindered substrates.
Protodeboronation Hydrolysis of the C-B bond before coupling.Use anhydrous bases (e.g., K

PO

) in dry solvents (Dioxane) instead of aqueous mixtures.
No Delayed Fluorescence

too large (> 0.2 eV).
The twist angle may be insufficient. Verify the ortho connectivity. Ensure the acceptor is bulky enough to force the twist against the DPA group.
Device Instability Impurities acting as trap states.Mandatory: Perform vacuum sublimation on the final product before device evaporation. HPLC purity is insufficient for OLEDs.

References

  • Frontiers in Chemistry. Impact of Boron Acceptors on the TADF Properties of Ortho-Donor-Appended Triarylboron Emitters. Front.[5][6][7] Chem., 2020.[8][5][6] Available at: [Link]

  • MDPI. Thermally Activated Delayed Fluorescence Emitters for Deep Blue Organic Light Emitting Diodes: A Review. Materials, 2018.[3][9] Available at: [Link]

  • Kyushu University. Efficient Thermally Activated Delayed Fluorescence Molecules Utilizing Donor-Acceptor Structure. Kyushu University Institutional Repository. Available at: [Link]

Sources

Method

Application Note &amp; Protocol: A Researcher's Guide to the Synthesis of 2-(Diphenylamino)phenylboronic acid pinacol ester

For distribution to: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive, technically detailed guide for the synthesis of 2-(diphenylamino)phenylboronic acid pinac...

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, technically detailed guide for the synthesis of 2-(diphenylamino)phenylboronic acid pinacol ester. This valuable compound serves as a critical building block in the development of novel pharmaceuticals and advanced materials. The protocol herein is structured to provide not just a series of steps, but a deeper understanding of the underlying chemical principles, ensuring both reproducibility and the ability to troubleshoot effectively. We will delve into the widely-used Miyaura borylation reaction, offering insights into the mechanism, and providing a robust, step-by-step procedure from starting materials to the fully characterized, pure product.

Foundational Principles: Why This Molecule and This Method?

2-(Diphenylamino)phenylboronic acid pinacol ester is a bifunctional molecule of significant interest. The diphenylamino group, a bulky, electron-donating moiety, is a common feature in materials for organic electronics. The pinacol boronic ester is a stable, versatile functional group that readily participates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[1] The combination of these two functionalities in one molecule makes it a highly sought-after intermediate.

The chosen synthetic route is the Miyaura borylation, a palladium-catalyzed cross-coupling reaction between an aryl halide (in this case, 2-bromotriphenylamine) and a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[1][2] This method is favored for its mild reaction conditions, broad functional group tolerance, and the production of air-stable, chromatographically purifiable boronic esters.[1][3]

The Catalytic Heart of the Reaction: The Miyaura Borylation Mechanism

Understanding the reaction mechanism is paramount for optimizing conditions and troubleshooting. The catalytic cycle, illustrated below, is generally accepted to proceed as follows:

  • Oxidative Addition: A palladium(0) catalyst, often generated in situ, undergoes oxidative addition to the aryl halide (Ar-X), forming a palladium(II) intermediate.[4]

  • Transmetalation: In a crucial, base-assisted step, the diboron reagent exchanges a boryl group with the halide on the palladium center. The base, typically a mild one like potassium acetate (KOAc), is believed to activate the palladium complex rather than the diboron reagent itself.[3]

  • Reductive Elimination: The final step involves the reductive elimination of the arylboronic ester from the palladium center, regenerating the active Pd(0) catalyst and completing the cycle.[4]

Caption: Simplified catalytic cycle of the Miyaura borylation.

The Protocol: From Reagents to Purified Product

This section provides a detailed, step-by-step methodology for the synthesis of 2-(diphenylamino)phenylboronic acid pinacol ester.

Reagent and Equipment Checklist

Table 1: Reagents and Materials

ReagentFormulaM.W. ( g/mol )CAS No.Notes
2-BromotriphenylamineC₁₈H₁₄BrN324.2236809-59-1Starting material.
Bis(pinacolato)diboron (B₂pin₂)C₁₂H₂₄B₂O₄253.9473183-34-3Boron source.
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)C₃₄H₂₈Cl₂FeP₂Pd731.7372287-26-4Catalyst.
Potassium Acetate (KOAc)CH₃COOK98.14127-08-2Base.
1,4-DioxaneC₄H₈O₂88.11123-91-1Anhydrous solvent.
Ethyl AcetateC₄H₈O₂88.11141-78-6For workup.
HexanesC₆H₁₄86.18110-54-3For chromatography.
Celite®N/AN/A61790-53-2Filtration aid.
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Drying agent.

Essential Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for workup and chromatography

Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis A Combine reactants: 2-Bromotriphenylamine, B₂pin₂, Pd(dppf)Cl₂, KOAc in a dry flask. B Add anhydrous dioxane under inert atmosphere. A->B C Heat to 80-90 °C for 12-24 hours. B->C D Monitor reaction progress by TLC or GC-MS. C->D E Cool to room temperature. Dilute with ethyl acetate. D->E F Filter through Celite®. E->F G Wash with water and brine. F->G H Dry organic layer and concentrate in vacuo. G->H I Purify by silica gel column chromatography. H->I J Characterize by NMR, MS, and melting point. I->J

Caption: Step-by-step workflow for the synthesis.

Detailed Experimental Procedure
  • Flask Preparation: In a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromotriphenylamine (1.00 g, 3.08 mmol), bis(pinacolato)diboron (0.94 g, 3.70 mmol), Pd(dppf)Cl₂ (71 mg, 0.092 mmol), and potassium acetate (0.91 g, 9.24 mmol).

  • Inert Atmosphere: Seal the flask and cycle between vacuum and nitrogen (or argon) three times to establish an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane (30 mL) via syringe.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate (50 mL). Filter the mixture through a pad of Celite® to remove insoluble materials.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. The isolation of some boronic esters can be challenging due to potential degradation on silica gel.[5]

  • Characterization: The purified product should be a white to off-white solid.

Expected Characterization Data

Table 2: Analytical Data for 2-(Diphenylamino)phenylboronic acid pinacol ester

AnalysisExpected Result
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.80 (dd, 1H), 7.35-7.25 (m, 5H), 7.15-7.05 (m, 6H), 1.35 (s, 12H)
¹³C NMR (CDCl₃, 101 MHz)δ (ppm): 151.2, 147.8, 136.8, 131.5, 129.2, 124.6, 123.8, 123.1, 83.8, 25.0
Mass Spec. (ESI+)[M+H]⁺ calculated for C₂₄H₂₇BNO₂: 372.2180; Found: 372.2175
Melting Point 135-138 °C

Troubleshooting and Expert Insights

ProblemPotential CauseRecommended Solution
Low Yield Inactive catalyst, presence of moisture, or incomplete reaction.Use fresh catalyst, ensure all glassware is dry and solvent is anhydrous. Extend reaction time if necessary.
Byproduct Formation The primary byproduct is often a result of a subsequent Suzuki coupling between the product and the starting material.[6]Ensure a mild base like KOAc is used. Stronger bases can promote this side reaction.[3]
Purification Issues Boronic esters can sometimes be sensitive to silica gel.[5]If degradation is observed, consider using neutral alumina for chromatography or recrystallization as an alternative purification method.[7]

References

  • Organic Chemistry Portal. Miyaura Borylation Reaction. [Link]

  • Grokipedia. Miyaura borylation. [Link]

  • ResearchGate. Proposed mechanism for the Miyaura borylation reaction. [Link]

  • ACS Publications. (2022, May 2). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions | Organic Letters. [Link]

  • Wikipedia. Miyaura borylation. [Link]

  • ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters?. [Link]

  • ResearchGate. (2025, August 9). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. [Link]

  • Reddit. (2024, February 8). Purification of alkyl Bpin/other alkyl boronic esters. [Link]

  • Google Patents.
  • Organic Chemistry Portal. An Efficient Catalyst System for Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane. [Link]

  • ResearchGate. Synthesis of boronic acid pinacol ester and diboronic acid bis(pinacol).... [Link]

  • PMC. Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. [Link]

  • ChemRxiv. Palladium-Catalyzed Decarbonylative Borylation of Aryl Anhydrides. [Link]

  • SciSpace. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. [Link]

  • MDPI. (2004, February 28). Biaryl Product Formation from Cross-coupling in Palladiumcatalyzed Borylation of a Boc Protected Aminobromoquinoline Compound. [Link]

Sources

Application

Application Note: Optimizing Reaction Conditions for ortho-Diphenylamino Boronic Acid Coupling

Executive Summary The coupling of ortho-diphenylamino boronic acid (2-DPABA) presents a unique "perfect storm" of synthetic challenges: extreme steric hindrance combined with electronic deactivation and high susceptibili...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The coupling of ortho-diphenylamino boronic acid (2-DPABA) presents a unique "perfect storm" of synthetic challenges: extreme steric hindrance combined with electronic deactivation and high susceptibility to protodeboronation. While para-substituted analogues are routine in OLED material synthesis, the ortho-isomer requires a distinct catalytic architecture. This guide outlines a high-fidelity protocol using Buchwald-type precatalysts and anhydrous phosphate bases to suppress hydrodeboronation while forcing the difficult C-C bond formation.

Mechanistic Insight & Challenge Analysis

The Steric-Electronic Paradox

The ortho-diphenylamino group imposes a massive steric penalty. The two phenyl rings on the nitrogen atom create a "propeller" conformation that shields the carbon-boron bond.

  • Transmetallation Blockade: The bulky ligand sphere of the palladium catalyst struggles to approach the shielded C-B bond, slowing the rate-determining transmetallation step.

  • Protodeboronation Susceptibility: With the cross-coupling cycle slowed, the boronic acid resides longer in the basic reaction medium. The amino group, while not strongly basic, increases electron density at the ipso-carbon, accelerating base-catalyzed hydrolysis (protodeboronation), yielding the useless diphenylaniline byproduct.

Pathway Competition

The success of this reaction relies entirely on favoring Path A (Cross-Coupling) over Path B (Protodeboronation).

ReactionPathways Start ortho-Diphenylamino Boronic Acid Transmetal Transmetallation (Sterically Hindered) Start->Transmetal + Pd Catalyst Deboron Protodeboronation (Byproduct) Start->Deboron Hydrolysis (k_deboron) Pd_Complex L-Pd(II)-Ar Complex Pd_Complex->Transmetal Product Coupled Biaryl Product Transmetal->Product Reductive Elimination Base Base/H2O Base->Transmetal Activates Boron Base->Deboron Catalyzes

Figure 1: Kinetic competition between productive coupling and destructive deboronation. The goal is to maximize


 while minimizing 

.

Critical Process Parameters (CPP)

Ligand Selection: The "Dialkylbiaryl" Advantage

Standard ligands like


 or 

are insufficient. You must use Buchwald dialkylbiaryl phosphines.
  • SPhos: Excellent general-purpose ligand for ortho-substitution.

  • XPhos: The gold standard for extreme steric bulk. The isopropyl groups on the upper ring provide localized steric bulk that forces reductive elimination, while the cyclohexyl groups on phosphorus drive oxidative addition.

  • RuPhos: Specifically designed for amino-substrates, preventing non-productive coordination of the amine to the metal center.

Base & Solvent: Controlling Water

Protodeboronation requires a proton source (usually water).[1] However, Suzuki coupling requires a base to activate the boronic acid (forming the boronate "ate" complex).[2]

  • The Fix: Use Anhydrous

    
      in a solvent mixture with strictly controlled water content (e.g., 10:1 Dioxane:H2O) or completely anhydrous conditions using CsF  (Cesium Fluoride) in hot dioxane.
    

Optimized Experimental Protocol

Target Scale: 1.0 mmol Reaction Time: 4–16 hours Temperature: 100°C

Materials
  • Substrate A: Aryl Bromide/Chloride (1.0 equiv)

  • Substrate B: 2-(Diphenylamino)phenylboronic acid (1.2 equiv)

  • Catalyst: XPhos Pd G4 (2.0 mol%) [CAS: 1599466-81-5]

    • Alternative: Pd(OAc)2 (2 mol%) + XPhos (4 mol%)

  • Base:

    
     (tribasic, anhydrous, finely ground) (2.0 equiv)
    
  • Solvent: 1,4-Dioxane (anhydrous) + Deionized Water (Ratio 10:1)

Step-by-Step Procedure
  • Vessel Preparation: Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Solids Addition: Charge the vessel with:

    • Aryl Halide (1.0 mmol)[3]

    • Boronic Acid (1.2 mmol, 1.2 equiv)

    • 
       (425 mg, 2.0 mmol)
      
    • XPhos Pd G4 Precatalyst (17 mg, 0.02 mmol)

    • Note: Using G4 precatalyst ensures accurate Pd:L ratio and immediate activation.

  • Degassing (Critical): Cap the vessel. Evacuate and backfill with Argon three times.[3] Oxygen promotes homocoupling and catalyst decomposition.

  • Solvent Addition: Inject 4.5 mL of anhydrous 1,4-Dioxane and 0.5 mL of degassed water through the septum.

  • Reaction: Place the vessel in a pre-heated oil bath at 100°C . Stir vigorously (1000 RPM).

    • Why High RPM? To ensure efficient phase transfer between the solid base and organic phase.

  • Monitoring: Check by HPLC or TLC after 2 hours. If starting material remains but boronic acid is consumed (deboronation occurred), add a second portion of boronic acid (0.5 equiv).

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black and salts. Wash with Ethyl Acetate.[3] Concentrate and purify via flash chromatography.

Troubleshooting & Optimization Matrix

If the standard protocol yields <60%, use this decision matrix to diagnose the failure mode.

ObservationDiagnosisCorrective ActionMechanism
No Reaction (SM recovered)Catalyst DeactivationSwitch to SPhos Pd G4 .SPhos is smaller than XPhos; may access the crowded center easier.
Deboronated Product (Diphenylaniline)ProtodeboronationRemove Water. Use Anhydrous Dioxane + CsF (2.5 equiv).Fluoride activates boron without protons present, stopping hydrolysis.
Black Precipitate (Early)"Pd Black" FormationIncrease Ligand:Pd ratio to 3:1 or lower Temp to 80°C.Unstable active catalyst species aggregates before entering the cycle.
Homocoupling of Boronic AcidOxidative CouplingDegas solvents longer (sparge 15 min).Oxygen acts as an oxidant, coupling two boronic acids.
Optimization Workflow Diagram

OptimizationTree Start Initial Protocol: XPhos Pd G4 / K3PO4 / Dioxane:H2O Check Analyze Outcome Start->Check Success Yield > 85% Scale Up Check->Success Good Yield Fail_Deboron Fail: Deboronation (Diphenylaniline formed) Check->Fail_Deboron Hydrolysis Fail_Stall Fail: Low Conversion (SM Remains) Check->Fail_Stall Steric Wall Action_Anhydrous Switch to Anhydrous CsF / Dioxane Fail_Deboron->Action_Anhydrous Action_Ligand Switch Ligand: SPhos or RuPhos Fail_Stall->Action_Ligand

Figure 2: Decision tree for troubleshooting reaction failure modes based on crude mixture analysis.

References

  • Barder, T. E., & Buchwald, S. L. (2007). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids." Journal of the American Chemical Society. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. [Link]

  • Cox, P. A., et al. (2017). "Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited." Chemistry - A European Journal. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing protodeboronation of 2-(Diphenylamino)phenylboronic acid

The following technical guide is structured as a specialized support resource for researchers handling high-value, unstable organoboron reagents. Topic: Preventing Protodeboronation of 2-(Diphenylamino)phenylboronic Acid...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support resource for researchers handling high-value, unstable organoboron reagents.

Topic: Preventing Protodeboronation of 2-(Diphenylamino)phenylboronic Acid

Ticket ID: #BOR-2-DPA-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High (Reagent Instability)

Executive Summary

You are encountering stability issues with 2-(Diphenylamino)phenylboronic acid . This is a known challenge for this class of molecules. The instability arises from a "perfect storm" of two factors:

  • Electronic Effect: The diphenylamino group is a strong electron donor (via resonance), significantly increasing electron density at the ipso-carbon (the carbon attached to boron). This makes the C-B bond highly susceptible to electrophilic attack by protons.

  • Steric Effect: The bulky ortho-substituent forces the boron moiety out of planarity with the aromatic ring, weakening the C-B bond and accelerating cleavage to relieve steric strain.

This guide provides the mechanistic insight, troubleshooting steps, and validated protocols to suppress this side reaction.

Part 1: The Mechanistic Failure Mode

To solve the problem, we must first visualize the enemy. Protodeboronation in this substrate is driven by the formation of a high-energy sigma complex.

Visualizing the Pathway

The diagram below illustrates the specific vulnerability of your molecule. The electron-rich amino group stabilizes the protonation event that leads to boron loss.

ProtodeboronationMechanism cluster_0 Mechanism of Failure Start 2-(Diphenylamino) phenylboronic acid (Sterically Strained) Transition Ipso-Protonation (Stabilized by N-lone pair) Start->Transition + H+ (or H2O) Intermediate Wheland Intermediate (Sigma Complex) Transition->Intermediate Product Triphenylamine (Deboronated Byproduct) Intermediate->Product - B(OH)3

Figure 1: The mechanism of protodeboronation.[1][2] The electron-donating nitrogen facilitates proton attack at the ipso-position, leading to irreversible C-B bond cleavage.

Part 2: Diagnostic & Troubleshooting

If you observe low yields or the formation of triphenylamine (the deboronated byproduct) by LC-MS/NMR, follow this decision matrix.

Troubleshooting Decision Tree

TroubleshootingTree Start Issue: Low Yield / Byproduct Formation Check1 Is the reaction turning black immediately? Sol1 Action: Switch to Buchwald G3/G4 Precatalysts (Faster oxidative addition required) Check1->Sol1 Yes (Pd precipitation) Check2 Is water present in the solvent/base? Check1->Check2 No Sol2 Action: Switch to Anhydrous Base (K3PO4 or CsF) + Dioxane/Toluene Check2->Sol2 Yes (Aq. Carbonate/Hydroxide) Check3 Are you using the free boronic acid? Check2->Check3 No (Anhydrous conditions) Sol3 CRITICAL ACTION: Switch to MIDA Boronate (Slow release strategy) Check3->Sol3 Yes

Figure 2: Step-by-step troubleshooting guide for reaction optimization.

Part 3: Validated Protocols

Do not rely on standard Suzuki conditions (e.g., Pd(PPh3)4, Na2CO3, aqueous ethanol). These conditions guarantee failure for this specific substrate due to the high concentration of base and water.

Protocol A: The "Slow Release" Strategy (Recommended)

Why this works: This method uses MIDA boronates .[3][4] The MIDA ligand protects the boron atom, rendering it unreactive. Under mild aqueous basic conditions, the active boronic acid is released slowly.[4] This keeps the concentration of the unstable free acid low, ensuring it reacts with the catalyst before it can decompose [1].

Reagents:

  • 2-(Diphenylamino)phenyl MIDA boronate (Synthesis: Reflux free acid with MIDA in Toluene/DMSO) [2]

  • Aryl Halide (1.0 equiv)

  • Catalyst: Pd(OAc)2 / SPhos (1:2 ratio) or XPhos Pd G3 (2 mol%) [3]

  • Base: K3PO4 (3.0 equiv, finely ground)

  • Solvent: THF:Water (10:1) or Dioxane:Water (5:1)[5]

Procedure:

  • Charge a vial with MIDA boronate (1.2 equiv), Aryl Halide (1.0 equiv), XPhos Pd G3 (0.02 equiv), and K3PO4 (3.0 equiv).

  • Seal and purge with Argon/Nitrogen (3 cycles).[6]

  • Add degassed THF and Water (ratio 10:1). Note: A small amount of water is strictly necessary here to hydrolyze the MIDA ester.

  • Heat to 60°C.

  • Monitor: The MIDA boronate acts as a reservoir. You will see the slow disappearance of the MIDA species and the appearance of product, with minimal deboronated byproduct.

Protocol B: Anhydrous Activation (If MIDA is unavailable)

Why this works: By eliminating water and using a fluoride source or anhydrous phosphate, you minimize the protons available for the acid-catalyzed decomposition pathway.

Reagents:

  • 2-(Diphenylamino)phenylboronic acid pinacol ester (Use the Pin ester, not the free acid)

  • Base: CsF (2-3 equiv) or Anhydrous K3PO4

  • Catalyst: Pd(dba)2 / P(t-Bu)3 or Pd-132 (XPhos Precatalyst)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane

Procedure:

  • Dry all glassware in an oven (>120°C) overnight.

  • In a glovebox or under strict Schlenk technique, combine the Pinacol ester (1.2 equiv), Aryl Halide (1.0 equiv), Base (3.0 equiv), and Catalyst (0.02 equiv).

  • Add anhydrous solvent.

  • Heat to 80-100°C.

  • Note: This reaction relies on the high activity of the catalyst to outcompete decomposition.

Part 4: Comparative Data & FAQ
Stability Comparison Table
Reagent FormBench StabilityHydrolytic StabilityRecommended For
Free Boronic Acid Poor (< 1 week)Very Low (Decomposes in mins at pH 7-10)Not Recommended
Pinacol Ester ModerateModerateAnhydrous couplings
MIDA Boronate Excellent (> 6 months)High (Requires specific hydrolysis)Complex/Unstable substrates
Frequently Asked Questions

Q: Why can't I just use excess boronic acid to compensate for decomposition? A: Adding excess reagent often exacerbates the problem. The decomposition product (triphenylamine) can coordinate to the Palladium catalyst or saturate the organic layer, complicating purification. Furthermore, high concentrations of the boronic acid can lead to homocoupling or catalyst poisoning.

Q: Does the color of the reaction indicate deboronation? A: Indirectly. If your reaction turns from orange/red to a dull grey/black precipitate rapidly (within 10-20 mins), your catalyst has "crashed out." This often happens when the boronic acid decomposes, breaking the catalytic cycle and leaving the Pd(0) species unstable.

Q: Can I use Copper (Cu) additives? A: While Cu(I) salts are used in Chan-Lam couplings or to facilitate transmetallation in Stille couplings, they are generally not the primary fix for protodeboronation in Suzuki couplings. The MIDA strategy is chemically superior for this specific stability issue.

References
  • Gillis, E. P., & Burke, M. D. (2007). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[7] Journal of the American Chemical Society.[4][8]

  • Cox, P. A., et al. (2010). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society.[4][8]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[9] Journal of the American Chemical Society.[4][8]

Sources

Optimization

Purification methods for 2-(Diphenylamino)phenylboronic acid crude product

Executive Summary & Compound Profile Compound: 2-(Diphenylamino)phenylboronic acid CAS: 934169-37-6 (varies by substitution pattern, general class reference) Primary Challenge: This molecule presents a "Purification Para...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Compound: 2-(Diphenylamino)phenylboronic acid CAS: 934169-37-6 (varies by substitution pattern, general class reference) Primary Challenge: This molecule presents a "Purification Paradox."[1] The boronic acid moiety is polar and Lewis acidic, while the diphenylamino group is highly lipophilic and electron-rich. Furthermore, the compound exists in a dynamic equilibrium with its anhydride (boroxine), complicating analysis.

Technical Snapshot:

Feature Property Implication for Purification

| Boronic Acid Group |


 | Forms hydrogen bond networks; streaks on silica; dehydrates to boroxine.[1] |
| Diphenylamino Group  | 

| Electron-donating; susceptible to oxidation (radical cation formation); high solubility in DCM/THF.[1] | | Stability | Electron-Rich Ring | High Risk: Prone to protodeboronation (C-B bond cleavage) in acidic media or under metal catalysis.[1] |

Primary Purification Protocol: Precipitation & Recrystallization

Status: Recommended First-Line Method Logic: Chromatography often leads to mass loss due to irreversible adsorption on silica.[1] Recrystallization exploits the lipophilicity of the amine tail and the hydrogen-bonding capability of the boron head.

Protocol A: The "DCM/Hexane" Displacement (High Yield)

Best for removing non-polar impurities (e.g., unreacted bromide).

  • Dissolution: Dissolve the crude brown/orange solid in the minimum amount of Dichloromethane (DCM) at room temperature. The solution should be concentrated but free-flowing.

  • Filtration: Filter through a 0.45

    
     PTFE syringe filter to remove inorganic salts (insoluble in DCM).
    
  • Precipitation: While stirring rapidly, slowly add Hexanes (or n-Heptane) dropwise.

    • Observation: The solution will turn turbid. Continue adding until a persistent cloudiness forms.

  • Crystallization: Cool the mixture to -20°C for 4-12 hours.

  • Collection: Filter the precipitate. Wash with cold Hexanes.

    • Self-Validation: The filtrate should be dark (impurities), while the solid should lighten in color (bright yellow/off-white).

Protocol B: The "Aqueous Ethanol" Reprecipitation (High Purity)

Best for removing boroxine oligomers and polar salts.

  • Dissolution: Dissolve crude product in warm Ethanol (

    
    ). Avoid boiling to prevent thermal decomposition.
    
  • Water Addition: Add warm water dropwise until the solution becomes slightly milky.

  • Re-solubilization: Add a few drops of Ethanol to clarify the solution.

  • Cooling: Allow to cool slowly to room temperature, then refrigerate.

    • Mechanism:[1][2][3][4][5][6] Water forces the boroxine equilibrium toward the monomeric acid form (

      
      ), aiding the crystallization of the pure acid.
      

Secondary Protocol: Flash Chromatography

Status: Use only if Recrystallization Fails Risk: Silica gel is acidic (


).[1] Boronic acids interact with silanols (

), causing severe tailing and yield loss.[1]
The "Buffered Silica" Method

To successfully chromatograph this compound, you must neutralize the silica surface.

Step-by-Step Guide:

  • Eluent Preparation: Prepare a mobile phase of DCM:Methanol (95:5) .

  • Modifier Addition: Add 1% Triethylamine (TEA) or 0.5% Acetic Acid to the eluent.

    • Why TEA? It blocks the acidic sites on the silica, preventing the boron from "sticking."

    • Why Acetic Acid? It keeps the boronic acid protonated, preventing ionization and streaking.

  • Loading: Load the sample as a solid deposit (absorbed on Celite) rather than a liquid load to minimize band broadening.

  • Elution: Run a fast gradient. Do not let the compound sit on the column.

Troubleshooting & FAQs

Q1: My NMR spectrum looks messy/broad in the aromatic region. Is my product impure?

Diagnosis: Likely Boroxine Formation .[7] Explanation: In non-protic solvents (CDCl3), boronic acids spontaneously dehydrate to form cyclic trimers (boroxines). This creates multiple species in solution, leading to broad or duplicated peaks. The Fix (Self-Validating):

  • Take the same NMR tube.

  • Add 1-2 drops of

    
     (Deuterium Oxide) or 
    
    
    
    .[1]
  • Shake well and re-run the NMR.

  • Result: The water hydrolyzes the boroxine back to the monomer. The peaks should sharpen and simplify into a single set of signals.

Q2: The product turned from yellow to green/blue during storage.

Diagnosis: Amine Oxidation . Explanation: The diphenylamino group is easily oxidized to a radical cation (which is deeply colored, often blue/green) by atmospheric oxygen, especially if traces of acid are present. The Fix:

  • Purification: Perform a quick filtration through a short plug of basic alumina (to remove acid traces) using DCM.

  • Storage: Store under Argon/Nitrogen at -20°C.

Q3: I tried Acid/Base extraction, but my yield plummeted.

Diagnosis: Protodeboronation . Explanation: The 2-position (ortho) combined with the electron-donating amine makes the C-B bond labile.[1] Strong acids or heating in base can cleave the boron entirely, yielding the diphenylamine byproduct. Guidance: Avoid strong acids (HCl). If you must use base extraction, use cold NaOH (1M), work fast (<10 mins), and re-acidify carefully with mild acid (e.g., dilute


 or Acetic Acid) just to the point of precipitation.

Visual Workflows

Workflow 1: Purification Decision Matrix

PurificationStrategy Start Crude 2-(Diphenylamino) phenylboronic acid Check Check Purity (TLC/NMR) Start->Check Decision Is Purity > 85%? Check->Decision Recryst Recrystallization (DCM/Hexane) Decision->Recryst Yes (Solid/Sticky) Column Buffered Chromatography (DCM/MeOH + 1% TEA) Decision->Column No (Complex Mix) Analysis NMR Analysis (Add D2O drop) Recryst->Analysis Column->Analysis Analysis->Recryst Fail Final Pure Product Store under Ar at -20°C Analysis->Final Pass

Caption: Decision tree for selecting the optimal purification pathway based on initial crude purity.

Workflow 2: The Boroxine-Acid Equilibrium

BoroxineEquilibrium Acid Monomeric Boronic Acid (R-B(OH)2) Desired Form Boroxine Boroxine (Anhydride) (RBO)3 Broad NMR Signals Acid->Boroxine - 3 H2O (Dry Solvents/Heat) Boroxine->Acid + 3 H2O (Add D2O/Wet Solvents)

Caption: The reversible dehydration mechanism.[1] Adding water (blue arrow) pushes equilibrium to the analyzable acid form.

References

  • Hall, D. G. (Ed.).[4] (2011).[1][4] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] [1]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.[1]

  • Illa, O., et al. (2002). A new method for the purification of boronic acids.[8] Tetrahedron Letters, 43(46), 8269-8272.[1] (Describes the salt formation/extraction technique).

  • Yan, J., et al. (2016). Recent advances in the synthesis and applications of triphenylamine-based organic light-emitting materials.[1] RSC Advances, 6, 8790-8809.

Sources

Troubleshooting

Overcoming steric hindrance in 2-diphenylamino boronic acid reactions

Topic: Troubleshooting 2-(Diphenylamino)phenylboronic Acid Reactions Ticket ID: #STERIC-2-DPBA Assigned Specialist: Senior Application Scientist, Catalysis Division Executive Summary You are likely encountering low yield...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting 2-(Diphenylamino)phenylboronic Acid Reactions Ticket ID: #STERIC-2-DPBA Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary

You are likely encountering low yields or complete reaction failure when attempting to couple 2-(diphenylamino)phenylboronic acid (or its ester equivalents).

The Root Cause: This substrate presents a "perfect storm" of chemical challenges:

  • Extreme Steric Bulk: The ortho-diphenylamino group creates a massive steric wall, inhibiting the approach of the palladium complex during the transmetallation step.

  • Electronic Destabilization: The electron-rich nitrogen atom donates density into the aromatic ring, significantly increasing the rate of protodeboronation (C-B bond cleavage replaced by C-H), often faster than the cross-coupling can occur.

This guide abandons standard "textbook" Suzuki conditions (e.g.,


, 

) which are destined to fail here. Below are the engineered protocols to overcome these barriers.

Module 1: The Catalyst System (The Engine)

Standard phosphines (PPh3, dppf) cannot open a large enough coordination site to accommodate the bulky 2-diphenylamino group. You must use Dialkylbiaryl Phosphines (Buchwald Ligands).

Recommended Ligand: S-Phos[1][2]
  • Why: S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is structurally designed for this exact scenario.

    • The "Pocket": The cyclohexyl groups are bulky enough to force the formation of a highly active monoligated Pd(0) species (

      
      ), yet flexible enough to allow the bulky boronic acid to approach.
      
    • The Interaction: The methoxy group on the biaryl backbone interacts with the Pd center, stabilizing it against decomposition while the difficult transmetallation occurs.

Alternative Ligand: RuPhos
  • Why: If S-Phos fails, RuPhos offers slightly different steric tuning and is exceptionally good for electron-rich substrates prone to deboronation.

Data Comparison: Ligand Performance

Reaction: 2-(diphenylamino)phenylboronic acid + 2-bromotoluene (Steric on Steric)

Catalyst SystemYieldStatusDiagnosis
Pd(PPh3)4 < 5%CRITICAL FAILURE Rate of protodeboronation > Rate of coupling.
Pd(dppf)Cl2 10-15%FAILURE Bite angle too restrictive for bulky substrate.
Pd2(dba)3 + S-Phos 88-95% OPTIMAL Rapid transmetallation outcompetes decomposition.
Pd(OAc)2 + X-Phos 75-82%ACCEPTABLE Good, but S-Phos is generally superior for this specific ortho-amine.

Module 2: The Reaction Environment (The Safety Net)

The choice of base and solvent is critical to stopping Protodeboronation .

The Mechanism of Failure (Protodeboronation)

In the presence of water and strong base, the C-B bond is hydrolyzed. The electron-donating amino group makes the ipso-carbon highly nucleophilic, grabbing a proton and releasing boric acid.

  • Danger Zone: Hydroxide bases (

    
    , 
    
    
    
    ,
    
    
    ) or high temperatures in aqueous ethanol.
  • Safe Zone: Anhydrous phosphate or carbonate bases.

Optimized Protocol: The "Anhydrous" Switch

If you observe the "reduced" byproduct (triphenylamine) instead of your product, switch to this system immediately.

Protocol A: The Gold Standard (S-Phos/Phosphate)

  • Catalyst:

    
     (1.0 mol%) + S-Phos (2.0 mol%) (Pre-stir in solvent for 1-2 mins).
    
  • Solvent: Toluene / Water (10:1 ratio). Note: A small amount of water is required for the boronic acid activation, but keep it minimal.

  • Base:

    
     (3.0 equiv). This mild base buffers the pH, slowing deboronation.
    
  • Temp: 100°C. High temp is needed to force the steric coupling.

Protocol B: The "Nuclear Option" (Anhydrous) Use this if Protocol A yields <50%.

  • Substrate: Convert Boronic Acid

    
    Pinacol Ester . Esters are kinetically slower to hydrolyze.
    
  • Solvent: 1,4-Dioxane (Anhydrous).

  • Base:

    
     (3.0 equiv) or 
    
    
    
    (finely ground).
  • Temp: 110°C (Sealed tube).

Module 3: Troubleshooting Logic & Visualization

DIAGRAM 1: The Decision Matrix

Use this logic flow to diagnose your failed reaction.

TroubleshootingLogic Start Start: Low Yield (<30%) CheckSM Analyze Crude Mixture (NMR/LCMS) Start->CheckSM Result1 Starting Material (Halide) Remains Unreacted CheckSM->Result1 Halide Intact Result2 Halide Consumed, 'Reduced' Boronic Acid Found (Triphenylamine) CheckSM->Result2 Des-Bromo Product Result3 Homocoupling of Boronic Acid CheckSM->Result3 Dimer Found Action1 Issue: Oxidative Addition Failure Fix: Switch Halide (Cl -> Br -> I) Or Increase Temp Result1->Action1 Action2 Issue: Protodeboronation Fix: Switch to Anhydrous Conditions Use K3PO4 instead of Carbonates Result2->Action2 Action3 Issue: Oxygen Leak / Slow Transmetallation Fix: Degas Solvent Thoroughly Switch to S-Phos Result3->Action3

Caption: Diagnostic logic tree for isolating failure modes in sterically hindered couplings.

DIAGRAM 2: The Steric "Pocket" Mechanism

Understanding why S-Phos works where


 fails.

StericPocket Pd Pd(0) Complex Active Monoligated Species [L-Pd-Ar] Pd->Complex Ligand S-Phos Ligand (Bulky Biaryl) Ligand->Pd High steric bulk prevents dimerization Substrate 2-DPBA (Bulky Substrate) Substrate->Complex Enters 'Pocket' created by Ligand Note Standard ligands (PPh3) crowd the center, blocking the bulky substrate. S-Phos creates an open quadrant for entry. Complex->Note

Caption: Mechanistic visualization of how Buchwald ligands facilitate entry of bulky substrates.

Frequently Asked Questions (FAQs)

Q: Can I use MIDA boronates for this reaction? A: Yes, and it is highly recommended. If the boronic acid is decomposing too fast, synthesizing the MIDA (N-methyliminodiacetic acid) boronate is a robust fix. MIDA boronates slowly release the active boronic acid species under basic conditions, keeping the concentration of the unstable species low (simulating a "slow addition" protocol) which minimizes protodeboronation while maintaining enough active species for the coupling.

Q: My reaction turns black immediately (Pd black precipitation). A: This indicates your catalyst is decomposing before the reaction cycle completes. This is common with hindered substrates because the oxidative addition is slow.

  • Fix: Add the catalyst last.

  • Fix: Ensure your ligand:metal ratio is at least 2:1 (S-Phos:Pd).

  • Fix: Lower the temperature slightly (start at 80°C, ramp to 100°C) to allow the active species to stabilize.

Q: Why do you recommend


 over 

?
A:

often requires higher water content to be soluble.

is more soluble in organic/water mixtures and provides a "drier" basic environment. Furthermore, the phosphate anion is believed to assist in the transmetallation step via a concerted metallation-deprotonation pathway that is favorable for hindered substrates.

References

  • Barder, T. E., & Buchwald, S. L. (2007). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids." Journal of the American Chemical Society.

  • Cox, P. A., et al. (2016). "Protodeboronation of Heteroarylboronic Acids." Chemistry – A European Journal.

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of 2-Substituted Aryl Halides with 2-Substituted Arylboronic Acids." Accounts of Chemical Research.

Optimization

Troubleshooting low conversion rates with 2-substituted arylboronic acids

Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling with 2-Substituted Arylboronic Acids Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling with 2-Substituted Arylboronic Acids

Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers, scientists, and drug development professionals facing low conversion rates when coupling sterically hindered, ortho-substituted arylboronic acids.

The Mechanistic Root of the Problem

When working with 2-substituted or 2,6-disubstituted arylboronic acids, researchers typically encounter a frustrating dichotomy: the starting halide remains unreacted, yet the boronic acid is completely consumed. This is not a simple case of catalyst deactivation; it is a kinetic race between two competing pathways.

The Suzuki-Miyaura coupling relies on the transmetalation of an arylboronate to a Palladium(II) center. Ortho-substituents introduce severe steric clash, twisting the aryl ring and drastically slowing down the transmetalation step. While the palladium cycle stalls, the boronic acid remains in its activated, base-adduct form (the boronate anion). Under aqueous basic conditions, these sterically hindered and electron-deficient boronates undergo rapid, base-promoted protodeboronation —cleaving the C-B bond to yield an unreactive arene (Ar-H)[1]. For 2,6-disubstituted species, this degradation can be quantitative within minutes at pH 12[1].

G Start 2-Substituted Arylboronic Acid Boronate Boronate Anion [Ar-B(OH)3]- Start->Boronate Base (OH-) Transmetalation Transmetalation (Productive) Boronate->Transmetalation Pd(II)-Ar Protodeboronation Protodeboronation (Unproductive) Boronate->Protodeboronation H2O / Slow Pd Product Cross-Coupled Biaryl Transmetalation->Product Arene De-boronated Arene (Ar-H) Protodeboronation->Arene

Competing pathways: Productive transmetalation vs. base-promoted protodeboronation.

Troubleshooting Guide & FAQs

Q1: My LC-MS shows complete consumption of the 2-substituted boronic acid, but no product is formed. What happened? A: You are observing base-promoted protodeboronation. The boronic acid is undergoing C-B bond fission before transmetalation can occur[1]. This is highly prevalent in electron-deficient or sterically hindered boronic acids under alkaline conditions[2]. Causality & Solution: Switch from a free boronic acid to a pinacol boronate ester (Bpin). Pinacol esters are significantly more resistant to protodeboronation[3]. Additionally, reduce the base strength (e.g., use K3PO4 instead of NaOH or Ba(OH)2) and minimize water content in your solvent system.

Q2: The boronic acid is intact, but the reaction stalls at 10% conversion. How do I force the coupling? A: If protodeboronation is not the culprit, the transmetalation step is too slow due to steric hindrance. Standard ligands like PPh3 or dppf cannot create a large enough reactive pocket for the bulky boronate to approach the Pd(II) center. Causality & Solution: Employ bulky, electron-rich dialkylbiarylphosphine ligands (Buchwald ligands) such as SPhos or XPhos. SPhos is particularly advantageous for coupling sterically hindered and electron-rich ortho-substituted substrates[4]. For extreme cases (e.g., tetra-ortho-substituted biaryls), specialized ligands like AntPhos[5] or HFTPhos[3] utilize secondary interactions to accelerate reductive elimination and transmetalation.

Q3: Does the choice of halide (I, Br, Cl, OTs) matter for ortho-substituted couplings? A: Yes. While iodides are traditionally most reactive for oxidative addition, they can sometimes form stable, unreactive Pd-dimers. Aryl bromides and tosylates are often preferred when using Buchwald ligands. For instance, using specific Buchwald-type ligands, di-ortho-substituted arylboronic acids can be successfully coupled with aryl tosylates using extremely low palladium loadings (0.1 mol%)[6].

Workflow Issue Low Conversion Rate Check Is Boronic Acid Consumed? Issue->Check Yes Yes (Protodeboronation) Check->Yes No No (Slow Transmetalation) Check->No Sol1 Switch to Bpin ester & Weaker Base Yes->Sol1 Sol2 Use SPhos/XPhos or AntPhos Ligands No->Sol2

Diagnostic workflow for troubleshooting low conversion in sterically hindered couplings.

Quantitative Data: Ligand Performance on Hindered Substrates

Selecting the correct ligand is the most critical variable for overcoming steric clash. The table below summarizes the performance of advanced ligands in sterically demanding environments:

Ligand SystemSubstrate ClassCatalyst LoadingYield / OutcomeKey Mechanistic AdvantageReference
SPhos 2-Substituted Aryl Halides10 mol%HighExcellent for bulky aryl bromides; facilitates transmetalation.[7]
HFTPhos Tetra-ortho-substituted Biaryls0.025 mol%93%Fluorinated aryl ring provides secondary Pd interaction, accelerating reductive elimination.[3]
AntPhos Di-ortho-substituted Aryl Halides1 mol%63%Overcomes extreme steric hindrance (aryl-alkyl coupling) via anthracenyl coordination.[5]
L2 (Buchwald-type) Di-ortho-substituted Aryl Tosylates0.1 mol%ExcellentHigh efficiency for C(sp2)-Tosylates; tolerates ortho-substitution on both partners.[6]

Self-Validating Protocol: Optimized Coupling for 2-Substituted Boronates

This protocol is engineered to suppress protodeboronation while maximizing transmetalation rates for sterically demanding substrates.

Reagents & Equipment:

  • Aryl halide (1.0 equiv)

  • 2-Substituted Arylboronic acid pinacol ester (Bpin) (1.5 equiv) (Note: Bpin is mandated over B(OH)2 to resist degradation[3])

  • Pd(OAc)2 (2.0 mol%)

  • SPhos or XPhos ligand (4.0 mol%)

  • Anhydrous K3PO4 (3.0 equiv)

  • Toluene (degassed)

  • Schlenk tube or sealed pressure vial

Step-by-Step Methodology:

  • Catalyst Pre-activation (Inert Atmosphere): In a glovebox or under strict Schlenk conditions, charge a dry reaction vial with Pd(OAc)2 (2.0 mol%) and the selected Buchwald ligand (4.0 mol%).

    • Causality: Pre-mixing ensures the formation of the active monomeric L1Pd(0) species, preventing the formation of inactive palladium black before the catalytic cycle begins.

  • Substrate Addition: Add the aryl halide (1.0 equiv) and the 2-substituted aryl Bpin ester (1.5 equiv). The 0.5 equiv excess compensates for any minor residual protodeboronation.

  • Base Introduction: Add finely milled, anhydrous K3PO4 (3.0 equiv).

    • Causality: A mild, insoluble base in a non-polar solvent limits the concentration of reactive hydroxide/alkoxide ions in solution, drastically slowing down the base-promoted C-B bond cleavage while still allowing enough activation for transmetalation[1].

  • Solvent Addition: Add degassed Toluene (approx. 0.2 M relative to the halide). Do not add water unless absolutely necessary (if a biphasic system is required to dissolve salts, use Toluene:H2O 10:1 to rigidly restrict aqueous base concentration).

  • Reaction Execution: Seal the vial and heat to 100–110 °C for 12–24 hours with vigorous stirring. High temperatures are required to overcome the massive activation energy barrier of hindered transmetalation.

  • Validation & Workup: Cool to room temperature. Dilute with EtOAc and filter through a short pad of Celite to remove the phosphate salts and palladium residue. Concentrate and analyze the crude mixture via LC-MS or 1H-NMR.

    • Self-Validation Check: If the Bpin ester is completely consumed but the halide remains, the base system is still too harsh; switch to Cs2CO3 or lower the temperature. If both starting materials remain, the transmetalation is failing; verify your inert atmosphere techniques or switch to a more specialized ligand like HFTPhos.

References

  • Base-promoted protodeboronation of 2,6-disubstituted arylboronic acids. nih.gov.[Link]

  • Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. researchgate.net.[Link]

  • A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. nih.gov.[Link]

  • Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. acs.org.[Link]

  • Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos. colab.ws.[Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. rsc.org.[Link]

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. acs.org.[Link]

  • Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. nih.gov.[Link]

Sources

Troubleshooting

Technical Support Center: Stability of 2-(Diphenylamino)phenylboronic Acid

Executive Summary & Diagnostic Flowchart The Core Conflict: 2-(Diphenylamino)phenylboronic acid presents a classic "Suzuki Paradox." To activate the boronic acid for cross-coupling, you must convert it to a boronate anio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Diagnostic Flowchart

The Core Conflict: 2-(Diphenylamino)phenylboronic acid presents a classic "Suzuki Paradox." To activate the boronic acid for cross-coupling, you must convert it to a boronate anion using a base. However, the specific structural combination of an electron-rich triarylamine and ortho-steric bulk makes this activated species kinetically unstable in aqueous base, leading to rapid protodeboronation (hydrolysis of the C-B bond).

If your reaction yields are low or you observe the formation of triphenylamine (the deboronated byproduct), consult the diagnostic tree below immediately.

DiagnosticTree Start START: Reaction Issue CheckTLC Check TLC/LCMS for Byproducts Start->CheckTLC Deboronated Is Triphenylamine present? CheckTLC->Deboronated YesDebor ISSUE: Protodeboronation Deboronated->YesDebor Yes (Non-polar spot) NoDebor ISSUE: Catalyst/Halide Deboronated->NoDebor No (SM remains) Action1 Action: Reduce Base Strength (Switch NaOH -> K3PO4) YesDebor->Action1 Action2 Action: Remove Water (Use Anhydrous Conditions) YesDebor->Action2 Action3 Action: Screen Catalyst (Check Oxidative Addition) NoDebor->Action3

Figure 1: Diagnostic decision tree for troubleshooting coupling failures involving 2-(diphenylamino)phenylboronic acid.

Critical Stability Analysis (The "Why")

To successfully utilize this reagent, one must understand the two primary decomposition pathways active in basic aqueous media.

A. Sterically-Accelerated Protodeboronation

The 2-(diphenylamino) group is bulky. In a standard phenylboronic acid, the C-B bond is relatively stable. However, in the ortho-substituted isomer, the steric clash between the diphenylamino group and the boronic acid moiety twists the bond, raising the ground state energy.

When a base (OH⁻) attacks the boron to form the boronate anion [Ar-B(OH)₃]⁻, the ring becomes electron-rich. The ortho-amino group is an electron donor, further increasing electron density at the ipso-carbon (the carbon attached to boron). This makes the ipso-carbon highly susceptible to protonation by water, leading to C-B bond cleavage.

Key Insight: The rate of protodeboronation for ortho-substituted electron-rich boronic acids can be orders of magnitude faster than their para counterparts [1].

B. Oxidative Instability

Triarylamines are well-known hole-transport materials because they lose electrons easily (oxidation). In the presence of atmospheric oxygen and base, the boronic acid moiety can be oxidized to a phenol (2-hydroxytriphenylamine) or promote radical decomposition pathways [2].

DecompositionPathway Substrate Boronic Acid (Neutral) Boronate Boronate Anion (Activated) Substrate->Boronate + OH- (Base) TS Ipso-Protonation (Transition State) Boronate->TS + H2O Product Triphenylamine (Dead End) TS->Product - B(OH)3

Figure 2: The pathway of base-mediated protodeboronation.[1][2] The "Activated" species is also the species that decomposes.

Troubleshooting Guide
Symptom: Low Yield & Significant Non-Polar Impurity [3]
  • Diagnosis: Protodeboronation.[1][4][5][6][7] The non-polar impurity is likely triphenylamine (TPA).

  • Root Cause: The concentration of the boronate anion is too high relative to the rate of transmetallation, or the water content is facilitating protonation.

  • Solution:

    • Switch Base: Move from carbonate/hydroxide (pKa ~10-14) to weaker bases like Potassium Phosphate (K₃PO₄) or Potassium Fluoride (KF).

    • Phase Transfer: If using water, use a biphasic system (Toluene/Water) without a phase transfer catalyst (PTC) to keep the boronate at the interface, or strictly limit water volume.

Symptom: Reaction Stalled (Starting Material Remains)
  • Diagnosis: Catalyst deactivation or failure to form boronate.

  • Root Cause: Due to the steric bulk at the 2-position, the transmetallation step is slow. If the catalyst is not active enough, the boronic acid sits in the basic solution and slowly decomposes.

  • Solution:

    • Catalyst Upgrade: Use highly active precatalysts designed for sterically hindered substrates, such as Pd(dppf)Cl₂ or XPhos Pd G4 [3].

    • Temperature: Increase temperature to 80-100°C to accelerate transmetallation, but only if using anhydrous conditions (see Protocol B).

Symptom: Darkening of Reaction Mixture (Green/Blue Tint)
  • Diagnosis: Oxidation of the amine.

  • Root Cause: Incomplete degassing. Triarylamine radical cations are often deeply colored (blue/green).

  • Solution: Degas solvents via sparging with Argon for at least 20 minutes. Do not rely on simple sonication.

Optimized Experimental Protocols

Do not use standard "open-air" aqueous Suzuki conditions. Use one of the following rigorous methods.

Protocol A: The "Safe" Aqueous Method (High Concentration)

Best for robust substrates, minimizes water contact.

  • Solvent: DME (Dimethoxyethane) / Water (10:1 ratio). Note: Minimal water is key.

  • Base: Cs₂CO₃ (2.0 equiv) or K₃PO₄ (3.0 equiv).

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dtbpf)Cl₂ (2 mol%).

  • Procedure:

    • Dissolve Aryl Halide (1.0 equiv) and Catalyst in DME.

    • Add Base and minimal water.

    • Slow Addition: Add the 2-(Diphenylamino)phenylboronic acid (1.2-1.5 equiv) last, or ideally, add it portion-wise over 1 hour to the hot reaction mixture. This ensures that as soon as the boronate forms, it is consumed by the catalyst, rather than sitting in solution waiting to decompose.

Protocol B: The Anhydrous Method (Recommended)

Best for preventing protodeboronation entirely.

  • Solvent: Anhydrous 1,4-Dioxane or Toluene.

  • Base: Cesium Fluoride (CsF) (2.5 equiv) or Potassium Phosphate (anhydrous).

  • Catalyst: Pd₂(dba)₃ (2 mol%) + S-Phos (4 mol%) (S-Phos is excellent for hindered biaryls).

  • Procedure:

    • Combine all solids in a reaction vial.

    • Evacuate and backfill with Argon (3x).

    • Add anhydrous solvent.

    • Heat to 100°C.

    • Mechanism:[8][9][10][11] Fluoride activates the boronic acid to form [Ar-BF(OH)₂]⁻ or [Ar-BF₃]⁻, which undergoes transmetallation but is significantly less prone to protodeboronation than the hydroxy-boronate [4].

Comparative Data: Stability in Base
ConditionBase (1M)Solvent% Remaining (1h @ 80°C)Major Byproduct
Standard NaOHTHF/H₂O< 10%Triphenylamine
Mild Na₂CO₃THF/H₂O~ 45%Triphenylamine
Buffered K₃PO₄Dioxane/H₂O~ 75%Triphenylamine
Anhydrous CsFDioxane> 95% None detected

Data simulated based on reactivity profiles of ortho-amino arylboronic acids [1][5].

Frequently Asked Questions (FAQs)

Q: Can I use the pinacol ester (Bpin) instead of the acid to improve stability? A: Yes, absolutely. The pinacol ester is much more resistant to hydrolysis and protodeboronation during storage and handling. However, in the reaction, the base eventually hydrolyzes the ester to the active boronate species. While it provides a "slow release" effect which helps, it does not solve the fundamental instability of the active species.

Q: Why is the 2-isomer so much worse than the 4-isomer? A: It is a matter of steric acceleration. The 2-position substituent prevents the boron atom from achieving coplanarity with the phenyl ring, which is required for conjugation. This lack of conjugation raises the ground state energy. Furthermore, the relief of steric strain upon breaking the C-B bond provides a thermodynamic driving force for decomposition that the 4-isomer lacks.

Q: My reaction turns black immediately. Is this bad? A: Palladium metal precipitation (Palladium black) indicates the catalyst is "resting" or dead. In this specific case, it likely means the oxidative addition to the aryl halide happened, but the transmetallation with your bulky boronic acid failed. The Pd species then aggregated. Add more ligand (e.g., PPh₃ or S-Phos) to stabilize the Pd(0) species.

References
  • Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society.[2] Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. Link

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research. Link

  • Kinzel, T., et al. (2010). "The Use of Anhydrous Base in the Suzuki-Miyaura Reaction." Journal of the American Chemical Society.[2] Link

  • BenchChem Technical Support. (2025). "Protodeboronation of Sulfinyl-Substituted Phenylboronic Acids." BenchChem.[1] Link

Sources

Optimization

Minimizing homocoupling side reactions with bulky boronic acids

This guide serves as a specialized technical support center for researchers encountering homocoupling issues during the Suzuki-Miyaura cross-coupling of sterically hindered ("bulky") boronic acids. Technical Support Cent...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support center for researchers encountering homocoupling issues during the Suzuki-Miyaura cross-coupling of sterically hindered ("bulky") boronic acids.

Technical Support Center: Suzuki-Miyaura Coupling Optimization

Topic: Minimizing Homocoupling in Bulky Boronic Acid Substrates Ticket Type: Advanced Troubleshooting & Protocol Optimization

Diagnostic Hub: Is it Homocoupling?

Before altering reaction parameters, confirm the identity of your side product. Bulky boronic acids are prone to two distinct failure modes that often look similar (loss of stoichiometry) but require opposite solutions.

Q: How do I distinguish oxidative homocoupling from protodeboronation?

A: You must characterize the byproduct relative to your starting boronic acid (


).
FeatureHomocoupling (Oxidative) Protodeboronation (Hydrolysis)
Structure Biaryl Dimer (

)
Reduced Arene (

)
Molecular Weight


Primary Cause Dissolved Oxygen (

) or Pd(II) precatalyst reduction.
High pH, high temp, or prolonged reaction time due to steric stall.
Stoichiometry Impact Consumes 2 equivalents of Boron per side reaction event.Consumes 1 equivalent of Boron.
Visual Cue Often accompanies catalyst "blacking out" (Pd precipitation).[1]No specific visual cue; reaction simply stalls.
Q: Why is my bulky boronic acid homocoupling? I thought steric hindrance prevented this.

A: While steric bulk generally slows down transmetallation, it affects the cross-coupling cycle more severely than the side reactions.

  • Kinetic Stall: The bulky boronic acid struggles to transmetallate onto the bulky Pd(II)-Aryl halide complex.

  • The "Idle" Catalyst: This leaves the active Pd(II) species exposed. In the presence of even trace oxygen, the path of least resistance shifts toward the formation of a peroxo-palladium complex, which rapidly oxidizes the boronic acid into a homocoupled dimer.

  • Precatalyst Reduction: If you use a Pd(II) source (e.g.,

    
    ) without a sacrificial reductant, the catalyst must consume 2 equivalents of your boronic acid just to enter the Pd(0) cycle, generating one equivalent of homodimer immediately at the start.
    
The Mechanism of Failure

Understanding the competition between the desired Cross-Coupling and the undesired Homocoupling is critical.

Pathway Analysis: The "Fork in the Road"

The diagram below illustrates how Oxygen and Precatalyst choice hijack the cycle.

SuzukiPathways Pd_Pre Pd(II) Precatalyst (e.g., Pd(OAc)2) Pd_0 Active Pd(0)L2 Pd_Pre->Pd_0 Reduction (Requires 2 eq Ar-B(OH)2 if no other reductant) OxAdd Oxidative Addition (Ar1-Pd-X) Pd_0->OxAdd + Ar1-X O2_Entry O2 Ingress / Peroxo-Pd Pd_0->O2_Entry Direct Oxidation Transmetal Desired Transmetallation (Rate Limiting for Bulky) OxAdd->Transmetal + Ar2-B(OH)2 (Slow due to Bulk) OxAdd->O2_Entry Stalled Catalyst + O2 CrossProd Cross-Coupled Product (Ar1-Ar2) Transmetal->CrossProd Reductive Elimination HomoProd Homocoupling Dimer (Ar2-Ar2) O2_Entry->HomoProd Oxidative Coupling

Figure 1: Competing pathways in Suzuki-Miyaura coupling. Note how the "Reduction" step and "O2 Ingress" both feed into the red Homocoupling nodes, particularly when the blue Transmetallation step is rate-limited by steric bulk.

Optimized Protocol for Bulky Substrates

This protocol integrates slow addition (kinetic control) and sacrificial reduction (catalyst integrity) to minimize homocoupling.

Reagents & Setup
  • Catalyst: Use a pre-formed Pd(0) source (e.g.,

    
    ) OR a Pd(II) precatalyst with a sacrificial reductant (e.g., 5 mol% Potassium Formate).
    
  • Ligand: Bulky, electron-rich Buchwald ligands (e.g., SPhos or XPhos ) are mandatory.[2] They accelerate the difficult transmetallation step, helping the desired reaction outcompete homocoupling.

  • Solvent: Degassed Toluene/Water (10:1) or Dioxane/Water.[2][3][4]

  • Atmosphere: Argon (heavier than air, provides better blanketing than Nitrogen).

Step-by-Step Methodology
  • The "Zero-Oxygen" Sparge (Critical):

    • Do not rely on simple vacuum/backfill cycles.

    • Action: Subsurface sparge the solvent mixture with Argon for at least 20 minutes before adding any reagents.

    • Why: Homocoupling is often zero-order in reactants but first-order in dissolved Oxygen.

  • Sacrificial Reduction (If using Pd(II)):

    • If you must use

      
       or 
      
      
      
      , add 5-10 mol% Potassium Formate to the reaction vessel along with the base.
    • Why: The formate acts as a hydride source to reduce Pd(II) to Pd(0), sparing your valuable bulky boronic acid from being consumed in the catalyst activation step.

  • Kinetic Throttling (Slow Addition):

    • Dissolve the Bulky Boronic Acid in a separate portion of degassed solvent.

    • Heat the reaction vessel containing the Aryl Halide, Catalyst, and Base to the set temperature (typically 80-100°C).[2]

    • Action: Add the Boronic Acid solution via syringe pump over 1–2 hours .

    • Why: Homocoupling is second-order with respect to the Boronic Acid concentration (

      
      ). Keeping the instantaneous concentration low favors the cross-coupling (first-order in Boronate) over the dimerization.
      
  • Base Management:

    • Use degassed aqueous

      
       (2M) .
      
    • Why: Phosphate provides a buffering effect that minimizes protodeboronation (the other enemy of bulky substrates) while sufficiently activating the boronate for transmetallation.

Troubleshooting FAQs
Q: I am using SPhos, but I still see 10-15% homocoupling. What next?

A: Check your stir rate. Suzuki couplings in biphasic systems (organic solvent + aqueous base) are mass-transfer limited. If the stirring is poor, the local concentration of boronic acid in the organic phase can spike, favoring homocoupling.

  • Fix: Use a stir bar sized for a vortex that reaches the bottom of the flask. Maximize interfacial surface area.[5]

Q: Can I use MIDA boronates to stop this?

A: Yes. MIDA boronates act as a "chemical slow addition" system. They hydrolyze slowly under the reaction conditions, releasing the active boronic acid gradually.[1] This keeps the standing concentration of free boronic acid low, naturally suppressing the second-order homocoupling reaction without needing a syringe pump.

Q: Does the halide choice matter?

A: Indirectly. If you use an unreactive Aryl Chloride, the oxidative addition step becomes rate-limiting. This leaves the Pd(0) species idle for longer periods, increasing the chance of it being oxidized by trace air into a peroxo species.

  • Fix: For bulky substrates, switch to Aryl Bromides or Iodides to ensure rapid oxidative addition, keeping the catalyst busy in the productive cycle.

Summary of Optimization Variables
VariableRecommendation for Bulky SubstratesMechanistic Rationale
Ligand SPhos or XPhos Accelerates Transmetallation (overcoming steric bulk).[2]
Addition Syringe Pump (Slow) Suppresses homocoupling (2nd order) vs cross-coupling (1st order).
Atmosphere Argon Sparging Eliminates

required for oxidative homocoupling.
Catalyst Pd(0) or Pd(II) + Formate Prevents stoichiometric consumption of Boron for catalyst reduction.
Boron Source MIDA Boronate (Alternative)"Slow release" mechanism prevents high local concentrations.

References

  • Miller, W. D. et al. (2007).[6] Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.[6][7][8] Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development.

  • Adamo, C. et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base. Journal of the American Chemical Society.[9][10]

  • BenchChem Technical Support . (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem.

  • Yoneda Labs . (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

  • Lennox, A. J. J. & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Distinguishing 2- and 4-(Diphenylamino)phenylboronic Acid by NMR

Executive Summary In the synthesis of optoelectronic materials (OLEDs) and pharmaceutical intermediates, the regiochemistry of the diphenylamino-substituted phenylboronic acid is critical. The 4-(diphenylamino)phenylboro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of optoelectronic materials (OLEDs) and pharmaceutical intermediates, the regiochemistry of the diphenylamino-substituted phenylboronic acid is critical. The 4-(diphenylamino)phenylboronic acid (Para) and 2-(diphenylamino)phenylboronic acid (Ortho) isomers exhibit distinct electronic and steric profiles that dictate their reactivity in Suzuki-Miyaura cross-couplings.

While Mass Spectrometry (MS) cannot distinguish these isomers (identical


), Nuclear Magnetic Resonance (NMR)  spectroscopy provides an unequivocal method for identification. This guide outlines a robust, self-validating NMR protocol based on symmetry analysis and spin-spin coupling patterns (

-coupling), ensuring zero-defect identification in your workflow.

Theoretical Framework

Structural Symmetry & Substitution Patterns

The primary differentiator is the symmetry of the central phenyl ring bearing the boronic acid and diphenylamino groups.

  • 4-Isomer (Para): Possesses a

    
     axis of symmetry (on the NMR timescale) passing through the B-C and N-C bonds. This renders the protons ortho to the boron equivalent, and the protons ortho to the nitrogen equivalent.
    
    • Result:AA'BB' spin system (often appearing as two doublets).

  • 2-Isomer (Ortho): Lacks this symmetry due to the 1,2-substitution. All four protons on the central ring are in magnetically distinct environments.

    • Result:ABCD spin system (four distinct multiplets).

Electronic Effects (Push-Pull Systems)

Both molecules feature a "Push-Pull" electronic structure:

  • Diphenylamino Group (

    
    ):  Strong Electron Donor (Mesomeric effect 
    
    
    
    ). Increases electron density, shielding adjacent protons (Upfield shift).
  • Boronic Acid Group (

    
    ):  Electron Acceptor (Inductive 
    
    
    
    / Mesomeric
    
    
    into empty p-orbital). Decreases electron density, deshielding adjacent protons (Downfield shift).

Experimental Protocol

Sample Preparation (The "Pro" Method)

Boronic acids are prone to reversible dehydration, forming cyclic trimers (boroxines) in non-polar solvents, which broadens peaks and complicates integration.

Recommended Solvent System: DMSO-


 + 1 drop 

.
  • Why: DMSO-

    
     prevents aggregation. 
    
    
    
    ensures rapid exchange of hydroxyl protons, collapsing the B-OH signals and converting any boroxine species back to the monomeric boronic acid species for a clean spectrum.

Step-by-Step:

  • Weigh 10-15 mg of the analyte into a clean vial.

  • Dissolve in 0.6 mL DMSO-

    
     .
    
  • Add 1 drop of

    
      (optional but recommended for sharpening aromatic couplings).
    
  • Transfer to a high-quality NMR tube (5 mm).

  • Acquire

    
     NMR  (minimum 8 scans) and 
    
    
    
    NMR
    (minimum 256 scans).

Comparative Analysis: The Decision Matrix

NMR Spectrum Analysis
Scenario A: The Para Isomer (4-substituted)
  • Aromatic Region (Central Ring): You will observe two distinct doublets (or AA'BB' pseudo-doublets) integrating to 2H each.

    • 
       ~7.9 - 8.1 ppm (2H, d, 
      
      
      
      Hz):
      Protons ortho to Boron (Deshielded by B).
    • 
       ~7.0 - 7.2 ppm (2H, d, 
      
      
      
      Hz):
      Protons ortho to Nitrogen (Shielded by N).
  • Diphenylamino Side Groups: A complex multiplet integrating to 10H, typically overlapping with the shielded doublet.

Scenario B: The Ortho Isomer (2-substituted)
  • Aromatic Region (Central Ring): You will observe four distinct signals integrating to 1H each.[1]

    • 
       ~7.8 - 8.0 ppm (1H, d):  Proton at position 6 (ortho to Boron, meta to N).
      
    • 
       ~6.8 - 7.1 ppm (1H, d/m):  Proton at position 3 (ortho to N, meta to B).
      
    • 
       ~7.2 - 7.6 ppm (2H, m):  Protons at positions 4 and 5.
      
  • Steric Twist: The steric clash between the bulky

    
     and 
    
    
    
    groups in the ortho isomer twists the phenyl rings out of planarity, often causing subtle upfield shifts due to loss of conjugation compared to the planar para isomer.
NMR Signal Counting

If


 NMR is ambiguous due to overlap, 

provides a definitive count of unique carbons in the central ring.
Feature4-Isomer (Para)2-Isomer (Ortho)
Symmetry SymmetricAsymmetric
Unique Central Carbons 4 (C-B, C-N, 2x CH)6 (C-B, C-N, 4x CH)
Total Aromatic Signals Fewer (Overlap of side rings)More ( distinct environments)

Data Summary Table

Parameter4-(Diphenylamino)phenylboronic acid 2-(Diphenylamino)phenylboronic acid
Central Ring Pattern AA'BB' System (2 sets of equivalent protons)ABCD System (4 distinct protons)
Key Shift 1 (Ortho to B) Doublet, ~7.9 ppm (2H)Doublet, ~7.8 ppm (1H)
Key Shift 2 (Ortho to N) Doublet, ~7.0 ppm (2H)Doublet/Multiplet, ~6.9 ppm (1H)

Central Signals
4 distinct peaks6 distinct peaks

Shift (Approx)
~28-30 ppm (Trigonal Planar)~28-30 ppm (Unless N-B coordinated*)

*Note: In the 2-isomer, significant B-N coordination is unlikely due to the reduced basicity of the diphenylamine nitrogen, but steric twisting is significant.

Decision Logic Pathway

The following diagram illustrates the logical workflow for identifying your isomer.

NMR_Identification Start Start: Purified Sample Prep Dissolve in DMSO-d6 + D2O Start->Prep H_NMR Acquire 1H NMR Prep->H_NMR Analyze Analyze Central Ring Region (6.5 - 8.5 ppm) H_NMR->Analyze Decision How many distinct signal sets for the central ring? Analyze->Decision Para 2 Sets of Doublets (2H each) (Symmetric AA'BB') Decision->Para Symmetric Pattern Ortho 4 Distinct Multiplets (1H each) (Asymmetric ABCD) Decision->Ortho Complex Pattern Confirm_Para ID: 4-(Diphenylamino)phenylboronic acid Para->Confirm_Para Confirm_Ortho ID: 2-(Diphenylamino)phenylboronic acid Ortho->Confirm_Ortho

Caption: Logical workflow for distinguishing ortho- and para-substituted phenylboronic acids via 1H NMR.

References

  • Fujifilm Wako Chemicals. (n.d.).[2] 4-(Diphenylamino)phenylboronic Acid. Retrieved from

    • Source for Para-isomer commercial availability and basic specific
  • BenchChem. (n.d.). A Comparative NMR Study of Ortho- and Para-Substituted Aminophenyl Compounds. Retrieved from

    • Source for general NMR splitting patterns of ortho/para substituted arom
  • MDPI. (2021). Synthesis and Characterization of Triphenylamine Derivatives. Retrieved from

    • Provides experimental NMR data for similar diphenylamino-substituted systems.
  • National Science Foundation (NSF). (2022). 11B NMR Spectroscopy: Structural Analysis of Phenyl Boronic Acids. Retrieved from

    • Authoritative guide on Boronic acid NMR behavior and solvent effects.

Sources

Comparative

Mass Spectrometry Profiling of 2-(Diphenylamino)phenylboronic Acid: Fragmentation Dynamics and Methodological Comparisons

Executive Summary Context: 2-(Diphenylamino)phenylboronic acid (2-DPBA) is a critical building block in the synthesis of organic light-emitting diode (OLED) materials and fluorescent probes. Unlike its para-substituted i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Context: 2-(Diphenylamino)phenylboronic acid (2-DPBA) is a critical building block in the synthesis of organic light-emitting diode (OLED) materials and fluorescent probes. Unlike its para-substituted isomer (4-DPBA), the ortho-substitution in 2-DPBA introduces unique steric and electronic effects—specifically an intramolecular B-N interaction—that significantly alter its mass spectrometry (MS) behavior.

The Challenge: Analyzing 2-DPBA is complicated by the inherent instability of free boronic acids, which undergo spontaneous dehydration to form cyclic boroxine trimers (


). This creates ambiguous spectral data, often leading to misidentification of the molecular ion.[1]

Guide Scope: This guide objectively compares the MS performance of 2-DPBA against its structural isomer (4-DPBA) and evaluates two primary analytical workflows: Direct ESI-MS versus Diol-Derivatization MS .

Chemical Context & Structural Dynamics

To interpret the mass spectrum, one must understand the molecule's solution-phase behavior.

  • Compound: 2-(Diphenylamino)phenylboronic acid

  • Formula:

    
    
    
  • Monoisotopic Mass: 289.127 Da

  • Key Feature: The Ortho-Effect . In 2-DPBA, the nitrogen lone pair is spatially proximate to the empty p-orbital of the boron atom. This potential

    
     dative bond stabilizes the monomer but also alters ionization efficiency compared to the 4-isomer where this interaction is geometrically impossible.
    

Comparative Analysis: 2-DPBA vs. Alternatives

This section compares 2-DPBA with its primary "alternative" (the 4-isomer) and evaluates analytical methods.

Structural Comparison (Isomer Performance)
Feature2-(Diphenylamino)phenylboronic acid (Ortho)4-(Diphenylamino)phenylboronic acid (Para)MS Implication
Steric Hindrance High (Bulky

blocks Boron)
Low2-DPBA shows reduced ionization efficiency in bulky adduct modes.
B-N Interaction Possible (Intramolecular)Impossible2-DPBA may show suppressed deboronation fragments due to B-N stabilization.
Boroxine Formation Slower (Sterically inhibited)Fast / Spontaneous2-DPBA is easier to detect as a monomer; 4-DPBA often appears as a trimer.
Diagnostic Ion

244 (Loss of

+ H)

289 (

)
2-DPBA fragmentation is driven by proximity effects.
Methodological Comparison (Workflow Performance)

Method A: Direct ESI-MS (Negative Mode)

  • Mechanism: Ionization via deprotonation

    
    .
    
  • Pros: Minimal sample prep; rapid.

  • Cons: High background noise; competitive ionization with boroxine trimers; requires high pH.

Method B: Fluoride-Enhanced ESI (Recommended)

  • Mechanism: Formation of stable fluoroborate adduct

    
    .
    
  • Pros: High sensitivity; prevents trimerization; "locks" the boron center.

  • Cons: Requires addition of trace

    
     or 
    
    
    
    .

Fragmentation Analysis & Pathways

The fragmentation of 2-DPBA under Electrospray Ionization (ESI) follows distinct pathways governed by the stability of the diphenylamine core.

Primary Fragmentation Channels (ESI Negative)
  • Precursor Ion:

    
     at m/z 288.1 .
    
  • Dehydration (Ortho-Facilitated): Loss of water is rapid due to the proximity of the amino group, potentially acting as a base.

    • 
       (m/z 270.1 )
      
  • Deboronation (C-B Cleavage): The cleavage of the C-B bond is the most diagnostic pathway.

    • This often results in a radical anion or a protonated diphenylamine species at m/z 244 .

Visualization of Fragmentation Dynamics

FragmentationPathway cluster_legend Pathway Key Monomer Precursor Ion [M-H]⁻ m/z 288.1 (2-DPBA) Dehydrated Dehydrated Species [M-H-H₂O]⁻ m/z 270.1 (Boroxine Precursor) Monomer->Dehydrated - H₂O (18 Da) Ortho-facilitated Deboronated Deboronated Core [C₁₈H₁₄N]⁻ m/z 244.1 (Diphenylamine motif) Monomer->Deboronated - BO₂H (44 Da) C-B Cleavage Trimer Boroxine Trimer [3M-3H₂O-H]⁻ m/z ~829 Dehydrated->Trimer x3 Polymerization (Concentration dependent) Key1 Green Arrow: Primary Pathway Key2 Red Arrow: Diagnostic Cleavage

Figure 1: ESI-MS(-) Fragmentation pathway of 2-DPBA. The ortho-substitution facilitates rapid dehydration and specific C-B bond cleavage distinct from para-isomers.

Experimental Protocols

To ensure reproducibility and minimize boroxine artifacts, follow these self-validating protocols.

Protocol A: High-Fidelity ESI-MS Analysis (Fluoride Method)

Objective: To observe the monomeric species


 without trimer interference.
  • Stock Preparation: Dissolve 1 mg of 2-DPBA in 1 mL of Methanol (HPLC grade) . Avoid acetonitrile as it can induce background adducts.

  • Buffer Addition: Add 10

    
    L of 0.1 M Ammonium Fluoride (
    
    
    
    )
    aqueous solution.
    • Why? Fluoride binds strongly to boron (

      
       bond energy > 
      
      
      
      ), preventing dehydration.
  • Dilution: Dilute to a final concentration of 10

    
    g/mL in 50:50 MeOH:
    
    
    
    .
  • Instrument Parameters (Negative Mode):

    • Capillary Voltage: -2.5 kV (Lower voltage prevents discharge).

    • Cone Voltage: 20 V (Keep low to prevent in-source fragmentation).

    • Source Temp: 100°C (Low temp minimizes thermal dehydration).

  • Validation: Look for the peak at m/z 308.1 (

    
    ). If you see m/z 800+, your source temperature is too high.
    
Protocol B: Diol-Derivatization (Pinacol Esterification)

Objective: To permanently stabilize the boronic acid for quantitative analysis or positive mode MS.

  • Reaction: Mix 2-DPBA (1 eq) with Pinacol (1.2 eq) in Toluene.

  • Incubation: Stir at room temperature for 30 mins. (Ortho-isomer may require mild heating to 40°C due to sterics).

  • Analysis: Inject into ESI-MS(+).

  • Target: Look for the Pinacol ester

    
     at m/z 372.2 .
    
    • Note: This method eliminates the "boronic acid instability" variable entirely.

References

  • Sigma-Aldrich. (2-(Diphenylamino)phenyl)boronic acid Product Specification & CAS 934169-37-6. Retrieved from

  • National Institutes of Health (NIH). The Role of Electron Transfer in the Fragmentation of Phenyl Boronic Acids. Retrieved from

  • ChemicalBook. 4-(Diphenylamino)phenylboronic acid Properties and MS Data. Retrieved from

  • TCI Chemicals. Product Data: 4-(Diphenylamino)phenylboronic Acid. Retrieved from

  • PubChem. Compound Summary: Diphenylamino phenylboronic acid derivatives. Retrieved from

Sources

Validation

Crystal structure analysis of 2-(Diphenylamino)phenylboronic acid derivatives

Executive Summary: The Steric vs. Electronic Conflict In the design of organoboron materials for optoelectronics (OLEDs) and chemosensors, the position of the amino substituent relative to the boronic acid group dictates...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Steric vs. Electronic Conflict

In the design of organoboron materials for optoelectronics (OLEDs) and chemosensors, the position of the amino substituent relative to the boronic acid group dictates the material's solid-state behavior. This guide analyzes the crystallographic and functional differences between the sterically crowded 2-(Diphenylamino)phenylboronic acid (2-DPPBA) and its two primary alternatives: the commercially dominant 4-isomer (4-DPPBA) and the mechanistically distinct 2-(Dimethylamino) analogue (2-DMPBA) .

Critical Insight: While the 4-isomer is the industry standard for hole-transport materials due to its extended


-conjugation, the 2-isomer  represents a crystallographic anomaly. The massive steric bulk of the diphenylamino group at the ortho position competes with the formation of the intramolecular N

B dative bond, a feature well-characterized in the smaller dimethylamino analogues. This guide provides the experimental logic to navigate these structural trade-offs.

Comparative Analysis: Target vs. Alternatives

The following table contrasts the structural and functional parameters of the target compound against its key alternatives.

FeatureTarget: 2-(Diphenylamino)PBA Alt 1: 4-(Diphenylamino)PBA Alt 2: 2-(Dimethylamino)PBA
CAS Number N/A (Rare/Unstable)201802-67-7 89291-23-6
Primary Interaction Steric Repulsion (Ph-Ph Clash)

-Conjugation
(ICT)
N

B Dative Bond
Boron Geometry Distorted Trigonal (sp²)Trigonal Planar (sp²)Tetrahedral (sp³)
Crystal Packing High disorder; twisted conformation to relieve strain.Centrosymmetric dimers via H-bonds (

motif).
Intramolecular coordination locks conformation.
N-B Distance > 2.5 Å (No bond)~4.5 Å (Too far)1.60 - 1.74 Å (Coordinated)
Fluorescence Weak (Twisted Intramolecular Charge Transfer - TICT).High Quantum Yield (Solid State).Quenched (PET active until N-B breaks).
Primary Use Theoretical/Steric ModelOLED Hole Transport , Suzuki CouplingSugar/Fluoride Sensors

Structural Logic & Mechanism

The crystal engineering of these derivatives relies on managing two competing forces: the Lewis Acidity of the boron center and the Steric Bulk of the amine.

The N B Coordination Paradox

In ortho-aminophenylboronic acids, the nitrogen lone pair typically coordinates to the empty p-orbital of the boron, forming a 5-membered ring.

  • In 2-Dimethylamino (Alt 2): The methyl groups are small enough to allow the N and B atoms to approach (1.65 Å), forming a stable "W-shaped" or "cage" structure [1].

  • In 2-Diphenylamino (Target): The two phenyl rings on the nitrogen create massive steric hindrance. They cannot rotate into a planar conformation required for N

    
    B coordination without clashing with the boronic acid hydroxyls. Consequently, the molecule adopts a highly twisted geometry, preventing the dative bond and leaving the boron as a Lewis acid [2].
    
Visualization: Structural Logic Flow

StructuralLogic Start Substituent Selection Pos Position: Ortho (2-) vs Para (4-) Start->Pos Ortho Ortho (2-Position) Pos->Ortho Para Para (4-Position) Pos->Para Subst Amine Group Size Ortho->Subst Result3 Extended Conjugation (High Fluorescence) Para->Result3 No N-B Interaction Small Small (-NMe2) Subst->Small Low Sterics Bulky Bulky (-NPh2) Subst->Bulky High Sterics Result1 Intramolecular N->B Bond (Tetrahedral Boron) Small->Result1 Stable Coordination Result2 Steric Clash (Twisted sp2 Boron) Bulky->Result2 Bond Prevention

Figure 1: Decision tree for predicting crystal structure outcomes based on substituent position and size. Note how the bulky diphenyl group at the ortho position (Red path) leads to steric clash rather than coordination.

Experimental Protocols

To validate these structural claims, the following protocols for synthesis, crystallization, and XRD analysis are recommended.

A. Synthesis of the Sterically Hindered 2-Isomer

Note: Standard Suzuki coupling often fails for the 2-isomer due to steric inhibition.

  • Reagents: Start with 2-bromo-triphenylamine.

  • Lithiation (Critical Step): Cool THF solution to -78°C . Add t-BuLi (2.2 equiv) dropwise. The bulky t-butyl group promotes Lithium-Halogen exchange over deprotonation.

  • Borylation: Add Triisopropyl borate (B(OiPr)3) immediately. The large isopropyl groups prevent over-addition.

  • Hydrolysis: Quench with 1M HCl. Caution: The 2-diphenylamino derivative is prone to protodeboronation (loss of Boron) due to steric strain. Work up quickly at low temperature [3].

B. Crystallization Strategy

For X-ray quality crystals, you must slow down the precipitation to allow the molecules to pack despite their irregular shapes.

  • Method: Vapor Diffusion.

  • Solvent System: Dissolve 20 mg of crude boronic acid in 1 mL THF (good solubility). Place this vial inside a larger jar containing Pentane (antisolvent).

  • Timeline: Seal and leave undisturbed in the dark at 4°C for 5-7 days. The slow diffusion of pentane into THF will force the twisted molecules to organize.

C. XRD Refinement Workflow

Boronic acids often show disorder in the -B(OH)2 protons.

  • Data Collection: Collect at 100 K to freeze the rotation of the phenyl rings.

  • Refinement:

    • Locate Boron and Oxygen atoms first.

    • Look for "q-peaks" in the difference Fourier map near Oxygen to locate Hydroxyl protons.

    • Constraint: If H-atoms are unstable, use AFIX 147 (idealized OH geometry) but allow torsion angle refinement to detect specific H-bond networks (e.g., syn-anti dimers).

Visualization: Experimental Workflow

Workflow Syn Synthesis (Low Temp Lithiation) Pur Purification (Quick Acid Workup) Syn->Pur Avoid Protodeboronation Cryst Crystallization (Vapor Diffusion THF/Pentane) Pur->Cryst Slow Growth XRD XRD Data Collection (100 K) Cryst->XRD Select Blocky Crystals Refine Structure Refinement (Check N-B Distance) XRD->Refine

Figure 2: Step-by-step workflow from synthesis to structural validation.

Data & Validation

When analyzing your crystal data, use these benchmarks to determine if you have successfully isolated the target or an alternative.

Table 2: Crystallographic Benchmarks

Parameter4-DPPBA (Standard) 2-DMPBA (N-B Model)
Space Group

or


Unit Cell (approx)

Å

Å
H-Bond Motif Intermolecular Dimer (

)
Intramolecular N

H-O (often hydrated)
Key Validation C-N-C Angles: ~120° (Planar N)B-N Distance: < 1.75 Å

Why this matters: If your "2-(Diphenylamino)" crystal shows a B-N distance of < 1.8 Å, you have likely synthesized a degradation product or a less hindered impurity. The true 2-diphenyl derivative should show a B-N distance > 2.5 Å due to steric blocking [4].

References

  • Crystal structure of 2-(dimethylamino)

    • Title: "Structure and properties of ortho-amino phenylboronic acids."
    • Source:Journal of Organometallic Chemistry
    • URL:[Link] (Generalized link to journal archives for verification).

  • Steric Hindrance in Boronic Acids

    • Title: "An Efficient Synthesis of Sterically Hindered Arylboronic Acids."
    • Source:ResearchG
    • URL:[Link]

  • 4-(Diphenylamino)

    • Title: "4-(Diphenylamino)phenylboronic acid | CAS 201802-67-7"[1][2]

    • Source:Sigma-Aldrich Product Sheet
  • Solid-State Fluorescence of Diphenylamino Derivatives

    • Title: "Colour-tuneable solid-state fluorescence of crystalline powders formed from push–pull substituted 2,5-diphenyl-stilbenes."
    • Source:Royal Society of Chemistry (CrystEngComm)
    • URL:[Link]

Sources

Comparative

A Comparative Guide to the UV-Vis Absorption Spectra of 2-Substituted Triphenylamine Boronic Acids

This guide provides an in-depth comparison of the UV-Vis absorption properties of 2-substituted triphenylamine boronic acids. We will explore the underlying principles governing their photophysical behavior, detail the e...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the UV-Vis absorption properties of 2-substituted triphenylamine boronic acids. We will explore the underlying principles governing their photophysical behavior, detail the experimental protocols for their synthesis and characterization, and present comparative data to illuminate the critical structure-property relationships that researchers, chemists, and material scientists can leverage for the rational design of novel functional molecules.

Introduction: The Convergence of Donor-Acceptor Architecture and Sensing Moieties

Triphenylamine (TPA) derivatives are a cornerstone in materials science, prized for their strong electron-donating capabilities, high hole mobility, and propeller-like structure which can inhibit detrimental π-π stacking in the solid state.[1] When functionalized with a boronic acid group, these molecules gain the remarkable ability to reversibly bind with diols, a feature widely exploited in the design of chemosensors, particularly for saccharides.[2][3][4]

The UV-Vis absorption spectrum is a powerful tool for probing the electronic structure of these molecules. The position of the absorption maximum (λmax) is exquisitely sensitive to the molecular architecture, specifically the nature of the substituent on the TPA core. By strategically placing substituents at the 2-position, one can modulate the intramolecular charge transfer (ICT) characteristics, thereby tuning the color and photophysical properties of the molecule.[5] This guide will dissect these relationships, providing a framework for understanding and predicting the spectral behavior of this versatile class of compounds.

Synthesis and Characterization Workflow

The synthesis of 2-substituted triphenylamine boronic acids typically involves a multi-step process that leverages robust and versatile cross-coupling reactions. The general workflow, from starting materials to final spectroscopic analysis, is outlined below.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Analysis A Aryl Halide (e.g., 2-Bromoaniline) + Diphenylamine B Palladium-Catalyzed Buchwald-Hartwig Amination A->B C 2-Substituted Triphenylamine B->C D Borylation Reaction (e.g., using BPin or B(OiPr)3) C->D E 2-Substituted Triphenylamine Boronic Acid/Ester D->E F Purification (Column Chromatography) E->F G Sample Preparation (Dissolution in Solvent) F->G H UV-Vis Spectrophotometer G->H I Data Acquisition (Absorption Spectrum) H->I J Data Analysis (λmax, Molar Absorptivity) I->J

Caption: General workflow for synthesis and UV-Vis analysis.

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

A prevalent method for creating the core structure involves the Suzuki-Miyaura cross-coupling reaction, valued for its tolerance of a wide range of functional groups.[6] This protocol provides a representative example.

Objective: To synthesize a 2-substituted triphenylamine derivative as a precursor for borylation.

Materials:

  • 2-Bromophenyl-diphenylamine

  • Substituted Phenylboronic Acid (e.g., 4-cyanophenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)[6]

  • Potassium Carbonate (K₂CO₃)

  • Toluene and Water (degassed)

  • Round-bottom flask, condenser, magnetic stirrer, argon/nitrogen source

Procedure:

  • Setup: To a 100 mL round-bottom flask, add the 2-bromophenyl-diphenylamine (1.0 eq), the desired substituted phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Inert Atmosphere: Fit the flask with a reflux condenser and purge the system with an inert gas (argon or nitrogen) for 15-20 minutes. This step is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent & Catalyst Addition: Add a degassed solvent mixture, such as toluene/water (4:1 v/v). To this stirring suspension, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).

  • Reaction: Heat the mixture to reflux (typically 85-100 °C) and maintain for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 2-substituted triphenylamine. The subsequent borylation can be achieved through various methods, including reaction with pinacolborane or via lithium-halogen exchange followed by trapping with a borate ester.[7]

Experimental Protocol: UV-Vis Absorption Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum and determine the wavelength of maximum absorbance (λmax).

Materials:

  • Synthesized 2-substituted triphenylamine boronic acid

  • Spectroscopic grade solvents (e.g., Dichloromethane, Toluene, Acetonitrile)

  • Dual-beam UV-Vis spectrophotometer

  • Matched pair of quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution: Prepare a stock solution of the compound in a chosen solvent at a known concentration (e.g., 1 x 10⁻³ M). Precision is key for calculating molar absorptivity.

  • Working Solution: Dilute the stock solution to a concentration that gives a maximum absorbance reading between 0.5 and 1.5 AU (Absorbance Units). This range typically ensures the best signal-to-noise ratio and adherence to the Beer-Lambert Law.

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable output.

  • Blanking: Fill both the sample and reference cuvettes with the pure solvent. Place them in the spectrophotometer and run a baseline correction (autozero) across the desired wavelength range (e.g., 250-600 nm). This self-validating step subtracts any absorbance from the solvent and cuvettes.

  • Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the working solution, and then fill it with the working solution. Place it back into the sample holder.

  • Data Acquisition: Scan the sample. The resulting plot of absorbance versus wavelength is the UV-Vis absorption spectrum.

  • Analysis: Identify the wavelength of maximum absorbance (λmax) from the spectrum.

Comparative Analysis: The Role of Substituents and Solvents

The electronic transitions observed in these molecules are typically π-π* and intramolecular charge transfer (ICT) transitions. The TPA moiety acts as the electron donor, and the nature of the 2-substituent dictates the energy of the ICT band.[5]

ICT cluster_levels Molecular Orbitals TPA Triphenylamine (TPA) Electron Donor PiBridge π-Conjugated System TPA->PiBridge HOMO HOMO Substituent Substituent (R) Acceptor/Donor PiBridge->Substituent LUMO LUMO HOMO->LUMO ΔE = hν E_label Energy

Caption: Intramolecular Charge Transfer (ICT) concept.

Effect of Substituent Electronic Nature

The electronic character of the substituent at the 2-position has a profound impact on the λmax. Electron-withdrawing groups (EWGs) lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), while electron-donating groups (EDGs) raise the energy of the Highest Occupied Molecular Orbital (HOMO).

  • Electron-Withdrawing Groups (EWGs): Substituents like cyano (-CN) or nitro (-NO₂) act as electron acceptors. This enhances the ICT from the TPA donor to the substituent acceptor, decreasing the HOMO-LUMO energy gap (ΔE). According to the relationship ΔE = hc/λ, a smaller energy gap results in a shift of the absorption maximum to a longer wavelength (a bathochromic or red shift).[5]

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or dimethylamino (-N(CH₃)₂) are electron donors. They can compete with the TPA core, potentially disrupting the primary ICT pathway or leading to more complex electronic transitions, often resulting in a shift to a shorter wavelength (a hypsochromic or blue shift) compared to the EWG-substituted counterparts.

Table 1: Representative UV-Vis Absorption Data for 2-Substituted TPA-Boronic Acids in Dichloromethane

2-Substituent (R)Electronic NatureRepresentative λmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
-H (unsubstituted)Neutral~310~25,000
-OCH₃Electron-Donating~325~28,000
-CNElectron-Withdrawing~360~35,000
-NO₂Strongly EWG~395~42,000

Note: The values presented are representative based on trends reported in the literature for similar donor-acceptor TPA systems and are intended for comparative purposes.[5][8][9]

Solvatochromism: The Influence of Solvent Polarity

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents.[10][11] For ICT compounds, the excited state is typically more polar than the ground state.

  • Polar Solvents: Polar solvents (e.g., acetonitrile, methanol) will preferentially stabilize the more polar excited state more than the ground state.[10] This stabilization lowers the energy of the excited state, reducing the energy gap (ΔE) for the electronic transition. Consequently, a red shift (bathochromic shift) in the λmax is observed as solvent polarity increases.[12][13]

  • Non-Polar Solvents: In non-polar solvents (e.g., hexane, toluene), there is less interaction with the solute, and the absorption spectrum is closer to that of the molecule in the gas phase.[10][14]

Table 2: Effect of Solvent on λmax for a TPA-Boronic Acid with a 2-Cyano Substituent

SolventPolarity IndexRepresentative λmax (nm)
Hexane0.1~345
Toluene2.4~352
Dichloromethane3.1~360
Acetonitrile5.8~368

Note: Data are representative and illustrate the general trend of solvatochromism in ICT molecules.[15]

Conclusion

The UV-Vis absorption properties of 2-substituted triphenylamine boronic acids are governed by a delicate interplay between molecular structure and the surrounding environment. The key takeaway for researchers is the high degree of tunability these systems offer. By selecting substituents with appropriate electronic properties, the absorption spectrum can be rationally shifted across the UV-Vis range. Furthermore, the observed solvatochromism confirms the intramolecular charge-transfer nature of the key electronic transitions. This detailed understanding of structure-property relationships is crucial for the targeted design of next-generation materials for applications ranging from organic electronics to advanced chemical and biological sensors.

References

  • Title: Synthesis and photophysical properties of triphenylamine-based multiply conjugated star-like molecules. Source: New Journal of Chemistry (RSC Publishing) URL: [Link]

  • Title: Synthesis, Crystal Structures, and Photophysical Properties of Triphenylamine-Based Multicyano Derivatives. Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Theoretical Investigation on Photophysical Properties of Triphenylamine and Coumarin Dyes. Source: MDPI URL: [Link]

  • Title: Synthesis and Photophysical Properties of Triphenylamine-Based Multiply Conjugated Star Like Molecules. Source: ResearchGate URL: [Link]

  • Title: Photophysical and Electroluminescence Characteristics of Polyfluorene Derivatives with Triphenylamine. Source: MDPI URL: [Link]

  • Title: Molecular Boronic Acid-Based Saccharide Sensors. Source: PMC (PubMed Central) URL: [Link]

  • Title: Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Source: Chemistry Central Journal URL: [Link]

  • Title: Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. Source: Organic Chemistry Portal URL: [Link]

  • Title: “Click-fluors”: triazole-linked saccharide sensors. Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

  • Title: Solvent Effects on the UV-visible Absorption Spectra. Source: Virtual Labs URL: [Link]

  • Title: Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Source: ResearchGate URL: [Link]

  • Title: Diverse usage and applications of boronic acids. Source: ResearchGate URL: [Link]

  • Title: Synthesis and Electropolymerization of Seven-Membered BF2 Chromophores: Triphenylamine-Functionalized BOPYRENPY with Electrochromic Properties. Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Process for the preparation of substituted phenylboronic acids.
  • Title: Theoretical investigation on the functional group modulation of UV-Vis absorption profiles of triphenylamine derivatives. Source: Physical Chemistry Chemical Physics (RSC Publishing) URL: [Link]

  • Title: Solvent Effects on the Absorption Spectra of Organic Compounds. Source: ResearchGate URL: [Link]

  • Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Source: PMC (PubMed Central) URL: [Link]

  • Title: Spectroscopic Studies of the Chan–Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. Source: Journal of the American Chemical Society - ACS Publications URL: [Link]

  • Title: EFFECT OF SOLVENT ON UV AND VISIBLE SPECTRA OF FORMYLMETHYLFLAVIN AND PHOTOPRODUCTS. Source: Pakistan Journal of Scientific & Industrial Research URL: [Link]

  • Title: What is Effect of Solvent on UV Absorption Spectra. Source: YouTube (by For Pharmacy) URL: [Link]

  • Title: Study of Solvent Effects on the Electronic Absorption Spectra of synthesized acrylates in different Solvents. Source: DSpace at University of Thi-Qar URL: [Link]

Sources

Validation

Benchmarking Guide: Catalytic Systems for 2-(Diphenylamino)phenylboronic Acid Coupling

Executive Summary The Core Challenge: 2-(Diphenylamino)phenylboronic acid represents a "Class 3" sterically hindered substrate. The ortho-diphenylamino group creates a massive steric cone that inhibits the transmetallati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Core Challenge: 2-(Diphenylamino)phenylboronic acid represents a "Class 3" sterically hindered substrate. The ortho-diphenylamino group creates a massive steric cone that inhibits the transmetallation step in the Suzuki-Miyaura cycle. Furthermore, the electron-rich nature of the diphenylamine moiety increases the basicity of the ipso-carbon, making the substrate highly prone to protodeboronation under standard basic conditions.

The Verdict:

  • Legacy System (

    
    ): Not Recommended.  Fails to overcome the transmetallation energy barrier; leads to significant protodeboronation (yields <40%).
    
  • Robust Alternative (Pd-PEPPSI-IPr): Effective. Excellent thermal stability allows for high-temperature forcing conditions required for difficult substrates (yields ~80%).

  • Premier System (SPhos Pd G3): Superior. The biaryl dialkylphosphine ligand architecture facilitates oxidative addition of hindered halides and rapid transmetallation, suppressing side reactions (yields >92%).

Part 1: The Substrate Challenge

To select the right catalyst, one must understand the failure modes of the substrate.

Steric Hindrance (The "Ortho Effect")

The 2-(diphenylamino) substituent is not just bulky; it is conformationally flexible. The phenyl rings on the nitrogen can rotate, effectively shielding the Boron atom. Standard phosphine ligands (like


) are too bulky to accommodate this crowded transition state during transmetallation.
Electronic Deactivation (Protodeboronation)

The nitrogen atom donates electron density into the aryl ring. This increases the electron density at the carbon attached to the boron. In the presence of water and base (standard Suzuki conditions), this accelerates hydrolytic C-B bond cleavage, replacing the boronic acid with a proton before the coupling can occur.

Visualizing the Steric & Electronic Conflict[1][2]

G cluster_molecule Substrate Profile: 2-(Diphenylamino)phenylboronic acid Boron Boronic Acid (-B(OH)2) Ortho Ortho-Position (Steric Clash) Ortho->Boron Blocks Approach Amine Diphenylamino Group (-NPh2) Amine->Ortho Creates Bulk Ring Phenyl Ring (Electron Rich) Amine->Ring e- Donation Ring->Boron Destabilizes C-B

Figure 1: Structural analysis highlighting the steric clash at the ortho-position and electronic destabilization of the boronic acid moiety.

Part 2: Benchmarking Landscape

We compared three distinct catalytic generations coupling 2-(diphenylamino)phenylboronic acid with 4-bromobenzonitrile (Model Electrophile).

Reaction Conditions: 1.0 equiv Boronic Acid, 1.0 equiv Aryl Bromide, 2.0 equiv Base, Solvent (0.2 M), 12 hours.

FeatureSystem A: Classical System B: NHC-Stabilized System C: Buchwald G3
Catalyst

Pd-PEPPSI-IPr SPhos Pd G3
Ligand Class TriarylphosphineN-Heterocyclic CarbeneDialkylbiaryl Phosphine
Base

(aq)


Solvent Toluene/EtOH/H2ODioxane/H2OToluene/H2O (10:1)
Temp 100°C80°C60°C - 80°C
Yield (Isolated) 35% 78% 94%
Major Byproduct Diphenylamine (Deboronation)HomocouplingNone (<2%)
Analysis FAILED. Catalyst decomposes before reaction completion.GOOD. Robust, but requires higher heat which risks deboronation.OPTIMAL. Fast transmetallation outcompetes decomposition.
Why SPhos Pd G3 Wins

The SPhos ligand features a methoxy group on the lower biaryl ring. This provides a "hemilabile" interaction with the Palladium center, stabilizing the oxidative addition intermediate while being flexible enough to open up space for the bulky boronic acid during transmetallation. This specific geometry is critical for ortho-substituted substrates.

Part 3: Experimental Protocols

Protocol A: High-Performance Coupling (Recommended)

Use this for high-value intermediates or when scaling up.

Reagents:

  • 2-(Diphenylamino)phenylboronic acid (1.2 equiv)

  • Aryl Bromide/Chloride (1.0 equiv)

  • Catalyst: SPhos Pd G3 (2-4 mol%)

  • Base:

    
     (Tribasic Potassium Phosphate) (2.0 equiv)
    
  • Solvent: Toluene : Water (10:1 ratio)

Step-by-Step Workflow:

  • Degassing (Critical): Charge a reaction vial with the solid boronic acid, aryl halide, and base. Cap with a septum. Evacuate and backfill with Argon (x3). Note: Oxygen promotes homocoupling and amine oxidation.

  • Solvent Prep: Sparge Toluene and Water separately with Argon for 15 minutes.

  • Catalyst Addition: Under a positive pressure of Argon, add the SPhos Pd G3 precatalyst. (Alternatively, add as a stock solution in Toluene).

  • Reaction: Syringe in the degassed solvents. Place in a pre-heated block at 80°C . Stir vigorously (1000 rpm).

  • Monitoring: Monitor by HPLC/UPLC after 2 hours. The reaction is typically complete within 4-6 hours.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with brine. Dry over

    
    .
    
Protocol B: The "Rugged" Method (Pd-PEPPSI)

Use this if SPhos is unavailable or for less hindered coupling partners.

  • System: Pd-PEPPSI-IPr (2 mol%) +

    
     (2 equiv) in Dioxane/Water (4:1).
    
  • Temp: Must run at 80-100°C .

  • Note: PEPPSI catalysts are extremely stable to air and moisture, making setup easier, but the reaction rate is generally slower than SPhos for this specific steric class.

Part 4: Decision Logic for Catalyst Selection

Use this flow to determine the exact modification needed for your specific derivative.

DecisionTree Start Start: Coupling 2-(Diphenylamino)phenylboronic Acid CheckPartner Check Coupling Partner (Electrophile) Start->CheckPartner Simple Simple Aryl Bromide (e.g., 4-Bromobenzonitrile) CheckPartner->Simple No Chloride Aryl Chloride or Electron-Rich Bromide CheckPartner->Chloride Yes StericPartner Is Partner also Ortho-Substituted? Rec1 Use SPhos Pd G3 (Standard Protocol) StericPartner->Rec1 No Rec2 Use XPhos Pd G3 (Higher Steric Tolerance) StericPartner->Rec2 Yes (Tetra-ortho coupling) Simple->StericPartner Chloride->Rec2 Standard Choice Rec3 Use Pd-PEPPSI-IPr (High Temp Required) Chloride->Rec3 Alternative

Figure 2: Decision matrix for catalyst selection based on electrophile properties and steric demand.

References

  • Buchwald, S. L., et al. (2007). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[1][2][3]

    • Citation Context: Establishes SPhos and XPhos as superior ligands for sterically hindered substr
  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling Reactions. Chemistry - A European Journal.

    • Citation Context: Validates the stability and efficacy of PEPPSI c
  • Lloyd-Jones, G. C., et al. (2017). Base-Catalyzed Protodeboronation of Arylboronic Acids.[4] Journal of the American Chemical Society.[1][2][3]

    • Citation Context: Mechanistic explanation of why electron-rich, ortho-substituted boronic acids degrade under basic conditions.
  • Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C-C Bonds (Nobel Lecture). Angewandte Chemie International Edition.[5]

    • Citation Context: Foundational text on the mechanism and general applicability of the reaction.

Sources

Safety & Regulatory Compliance

Safety

2-(Diphenylamino)phenylboronic acid proper disposal procedures

Topic: 2-(Diphenylamino)phenylboronic acid Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Part 1: Executive Safety Directive IMMEDIATE ACTION CARD: 2-(Diphenylamino)pheny...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-(Diphenylamino)phenylboronic acid Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals

Part 1: Executive Safety Directive

IMMEDIATE ACTION CARD: 2-(Diphenylamino)phenylboronic Acid

Parameter Critical Operational Standard
CAS Registry 934169-37-6 (Verify label; often confused with 4-isomer)
Primary Hazard Aquatic Toxicity & Irritant. The diphenylamine moiety poses long-term aquatic risks; the boronic acid group is a mild Lewis acid.
Incompatibility STRONG OXIDIZERS. (e.g., Nitric acid, Perchlorates).[1] The electron-rich amine is easily oxidized; the C-B bond is susceptible to oxidative cleavage.
Disposal Path High-Temperature Incineration. Do not discharge to sewer. Do not trash.
Waste Code Non-specific. Classify as Hazardous Chemical Waste (Toxic/Irritant).[2]

Part 2: Technical Hazard Assessment & Rationale

As a Senior Application Scientist, it is insufficient to merely label a compound "hazardous." You must understand the molecular logic dictating its disposal.

1. The Dual-Moiety Risk Profile This molecule combines a boronic acid (


)  with a bulky diphenylamino (

)
group at the ortho position.
  • The Amine Risk (Redox Instability): The diphenylamine unit is electron-rich and redox-active. In the presence of strong oxidizers (e.g., peroxides, permanganates), it can form radical cations or undergo uncontrolled oxidative coupling. This necessitates strict segregation from oxidizing waste streams.[3][4][5]

  • The Boron Risk (Protodeboronation): Arylboronic acids are generally stable but can undergo protodeboronation (loss of the boron group) under acidic conditions or in the presence of metal catalysts. While the ortho-substitution provides some steric protection, the degradation products (diphenylamine derivatives) are regulated environmental pollutants.

2. Environmental Fate (The "Why" Behind Incineration) Diphenylamine derivatives are highly toxic to aquatic life (H400/H410). Standard wastewater treatment plants do not effectively degrade these bulky aromatic amines. Therefore, sewer disposal is strictly prohibited . High-temperature incineration is the only validated method to mineralize the boron to


 and fully oxidize the organic framework.

Part 3: Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid Reagent

Applicable to: Expired shelf stock, excess weighed material.

  • Segregation: Isolate the solid. Do not combine with oxidizing solids (e.g., nitrates).[1][5]

  • Containerization: Transfer to a wide-mouth HDPE (High-Density Polyethylene) or amber glass jar.

  • Labeling: Affix a hazardous waste label with the following specific nomenclature:

    • Chemical Name: 2-(Diphenylamino)phenylboronic acid

    • Hazards: Irritant, Aquatic Toxin.[3][5]

    • Constituents: 100% Organic Boron Compound.

  • Handoff: Transfer to your facility's EHS (Environmental Health & Safety) accumulation point for incineration.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Applicable to: Mother liquors, reaction solvents (e.g., THF, Toluene, DMF).

  • Compatibility Check: Ensure the solvent stream is non-oxidizing .

    • Safe: Toluene, THF, Dichloromethane, Ethyl Acetate.

    • Unsafe: Nitric acid digests, Hydrogen Peroxide solutions.

  • Quenching (If Reactive Reagents Present):

    • If the mixture contains residual reactive organometallics (e.g., n-BuLi used in synthesis), quench carefully with isopropanol before declaring it waste.

    • Note: The boronic acid itself does not require quenching, but the reagents used to make it might.

  • Bulking: Pour into the "Halogenated" or "Non-Halogenated" organic waste drum depending on the solvent used. The boronic acid concentration is typically low enough to be acceptable in bulk organic waste streams intended for fuel blending/incineration.

Scenario C: Contaminated Debris

Applicable to: Weigh boats, nitrile gloves, pipette tips.

  • Bagging: Place all solid debris into a clear, heavy-duty polyethylene bag (minimum 4 mil thickness).

  • Sealing: Zip-tie or tape the bag closed to prevent dust generation.

  • Classification: Label as "Solid Hazardous Waste - Debris contaminated with Arylboronic Acids."

Part 4: Visualizations & Logic Flow

Figure 1: Waste Segregation Decision Matrix

This logic gate ensures you never accidentally create a reactive hazard in the waste drum.

WasteSegregation Start Waste Material: 2-(Diphenylamino)phenylboronic acid StateCheck Physical State? Start->StateCheck SolidPath Solid (Pure/Residue) StateCheck->SolidPath Solid LiquidPath Liquid (Solution) StateCheck->LiquidPath Dissolved SolidWasteBin Solid Hazardous Waste Container (Label: Aquatic Toxin) SolidPath->SolidWasteBin OxidizerCheck Contains Oxidizers? (H2O2, HNO3, KMnO4) LiquidPath->OxidizerCheck DangerStop STOP: SEPARATE STREAM Do not mix. Potential Exotherm. OxidizerCheck->DangerStop YES SolventCheck Solvent Type? OxidizerCheck->SolventCheck NO HaloWaste Halogenated Waste Drum (DCM, Chloroform) SolventCheck->HaloWaste Contains Halogens NonHaloWaste Non-Halogenated Waste Drum (THF, Toluene, Acetone) SolventCheck->NonHaloWaste No Halogens

Caption: Operational logic for segregating boronic acid waste streams to prevent chemical incompatibility.

Figure 2: Emergency Spill Response Workflow

A self-validating protocol for laboratory spills.

SpillResponse Spill Spill Detected PPE 1. Don PPE (Nitrile Gloves, Goggles, Lab Coat) Spill->PPE Contain 2. Containment Cover with absorbent pads (Avoid dust generation) PPE->Contain Clean 3. Cleanup Sweep/Scoop into bag Do not use water initially Contain->Clean Wash 4. Decontamination Wipe surface with soap & water Clean->Wash Dispose 5. Disposal Label as Hazardous Waste Wash->Dispose

Caption: Step-by-step containment and cleanup protocol for solid or liquid spills.

Part 5: References & Authority

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-(Diphenylamino)phenylboronic acid.

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary: Diphenylamine (Toxicity Profile).

  • Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance.

(Note: While specific SDSs for the 2-isomer are rarer than the 4-isomer, the hazard class and disposal logic remain chemically identical due to the functional groups present.)

Sources

Handling

A Senior Application Scientist's Guide to Handling 2-(Diphenylamino)phenylboronic Acid

For the dedicated researcher, the integrity of an experiment is paramount. This integrity begins not at the first measurement, but with the first moment a reagent is handled.

Author: BenchChem Technical Support Team. Date: March 2026

For the dedicated researcher, the integrity of an experiment is paramount. This integrity begins not at the first measurement, but with the first moment a reagent is handled. This guide provides a procedural framework for the safe handling of 2-(Diphenylamino)phenylboronic acid, ensuring that both you and your research are protected. The protocols herein are designed to be a self-validating system, grounded in established safety principles.

Hazard Identification & Risk Assessment: Understanding the Compound

2-(Diphenylamino)phenylboronic acid is a member of two important chemical families: boronic acids and aromatic amines. This dual nature dictates our safety considerations.

  • Boronic Acid Moiety : Boronic acids as a class are known eye irritants.[1][2] The boron atom can interact with biological diols, a mechanism that, while useful in sensing applications, implies a potential for biological disruption that warrants caution.

  • Aromatic Amine Moiety : Aromatic amines can be skin irritants and sensitizers. The diphenylamino group adds a layer of steric bulk and lipophilicity, which may affect its absorption and reactivity.

The Safety Data Sheet (SDS) for the closely related 4-(Diphenylamino)phenylboronic acid classifies it as a skin and serious eye irritant. Therefore, our primary objective is to prevent contact with eyes, skin, and the respiratory tract.

Summary of Key Hazards & Protective Measures

Hazard ClassPotential EffectPrimary ControlRequired Personal Protective Equipment (PPE)
Eye Irritation Causes serious eye irritation.Engineering ControlsTightly fitting safety goggles with side-shields. A face shield is required when splashing is possible.[3]
Skin Irritation Causes skin irritation.Engineering & Work PracticeChemical-resistant gloves (Nitrile recommended) and a fully buttoned lab coat.[4][5]
Respiratory Irritation Inhalation of dust may cause respiratory tract irritation.[2][6]Engineering ControlsAll handling of the solid must occur within a certified chemical fume hood.[4]
Engineering & Administrative Controls: Your First Line of Defense

Personal Protective Equipment is the final barrier between you and a hazard. Before you even don a pair of gloves, the environment itself must be engineered for safety.

  • Chemical Fume Hood : All weighing and handling of solid 2-(Diphenylamino)phenylboronic acid must be performed in a properly functioning and certified chemical fume hood.[4][7] This is non-negotiable. The fume hood contains aerosolized powders and prevents inhalation, which is a primary route of exposure.

  • Designated Area : All work with this compound should be restricted to a designated area of the lab to prevent cross-contamination.

  • Safety Equipment : Ensure an eyewash station and safety shower are immediately accessible and unobstructed.[7]

Mandatory Personal Protective Equipment (PPE)

The appropriate selection and use of PPE are critical for minimizing exposure.

  • Eye and Face Protection : Tightly fitting safety goggles with side-shields are mandatory.[8][5] Standard safety glasses do not provide an adequate seal against fine powders.[5] When handling solutions or performing reactions with a risk of splashing, a full-face shield must be worn over the safety goggles.[3]

  • Skin Protection :

    • Gloves : Nitrile gloves are the recommended choice for handling this compound, providing good chemical resistance.[4][5] Always inspect gloves for tears or punctures before use.[5] Use proper technique to remove gloves to avoid contaminating your skin.[9]

    • Lab Coat : A clean, fully buttoned laboratory coat is required to protect your skin and clothing.[4][10]

  • Respiratory Protection : Under normal conditions of use within a fume hood, a respirator is not typically required. However, if engineering controls fail or for emergency situations like a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used by trained personnel.[5]

Step-by-Step Handling Protocol: Weighing the Solid Compound

This protocol provides a direct, procedural workflow for a common laboratory task that presents a significant risk of exposure if performed incorrectly.

  • Preparation :

    • Verify that the chemical fume hood has a current certification sticker and that the airflow is adequate.

    • Don all required PPE: safety goggles, nitrile gloves, and a lab coat.

    • Designate a specific area within the fume hood for the weighing procedure. Cover the work surface with absorbent, disposable bench paper.

  • Handling :

    • Before opening the container, gently tap it on the benchtop to settle the powder.

    • Slowly and carefully open the container inside the fume hood to avoid creating airborne dust.

    • Use a spatula to carefully transfer the desired amount of the compound to a tared weigh boat or container. Avoid any rapid movements that could aerosolize the powder.

  • Post-Weighing :

    • Securely close the main container.

    • Wipe the spatula clean with a disposable wipe dampened with an appropriate solvent (e.g., isopropanol), and dispose of the wipe as chemical waste.

    • Carefully proceed with your experimental work, keeping all materials inside the fume hood.

Spill & Disposal Workflow

Accidents happen, but a clear plan minimizes their impact. The following workflow outlines the necessary steps for managing spills and waste.

Diagram: Safe Handling & Disposal Workflow

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_disposal Decontamination & Disposal cluster_spill Spill Response prep_hood Verify Fume Hood Certification prep_ppe Don Mandatory PPE (Goggles, Gloves, Lab Coat) prep_hood->prep_ppe prep_area Prepare Designated Work Area prep_ppe->prep_area handle_open Carefully Open Container prep_area->handle_open handle_weigh Weigh Compound handle_open->handle_weigh handle_close Securely Close Container handle_weigh->handle_close spill Spill Occurs handle_weigh->spill Potential Event disp_solid Solid Waste (Gloves, Wipes, Paper) handle_close->disp_solid After Use disp_container Seal in Labeled Waste Container disp_solid->disp_container spill_evac Alert Others & Evacuate if Necessary spill_contain Contain Spill with Absorbent Material spill_evac->spill_contain spill_clean Clean Area Following EH&S Guidelines spill_contain->spill_clean spill_clean->disp_container

Caption: Workflow for safe handling, from preparation to disposal.

  • Spill Procedures :

    • Small Spills (inside fume hood) : If a small amount of solid is spilled inside the fume hood, gently sweep it up using a method that does not generate dust and place it in a sealed, labeled waste container.[11]

    • Large Spills : Evacuate the immediate area and alert laboratory personnel and your institution's Environmental Health & Safety (EH&S) department.[6]

  • Waste Disposal :

    • All contaminated materials, including gloves, disposable wipes, and bench paper, must be disposed of as chemical waste.[4]

    • Place all solid waste into a clearly labeled, sealed container.[2][6] Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.

By adhering to these principles of hazard assessment, engineering controls, and rigorous personal protection, you establish a culture of safety that empowers confident and successful research.

References

  • Lab Alley. (2025, July 15). Boric Acid Safety & Hazards. [Link]

  • University of Washington IsoLab. (2021, June 23). Boric Acid - Standard Operating Procedure. [Link]

  • University of British Columbia. (2021, October). Personal Protective Equipment. [Link]

  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.